4,4'-Diamino-2,2'-dibromobiphenyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-amino-2-bromophenyl)-3-bromoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBGOWIFSRZWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C2=C(C=C(C=C2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4,4'-Diamino-2,2'-dibromobiphenyl: Pathways, Mechanisms, and Protocols
Executive Summary
This technical guide provides a comprehensive examination of the synthetic pathways for producing 4,4'-Diamino-2,2'-dibromobiphenyl (CAS No: 84530-60-9), a pivotal intermediate in the development of advanced materials. The primary focus is on a robust and industrially relevant two-step methodology: the Ullmann homocoupling of 2,5-dibromonitrobenzene to form the key intermediate, 4,4'-Dibromo-2,2'-dinitrobiphenyl, followed by its chemical reduction to the final diamine product. This guide elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and presents quantitative data to inform process optimization. Furthermore, a comparative analysis of the modern Suzuki-Miyaura coupling is included as a viable alternative for the critical biaryl bond formation, offering insights into its mechanistic advantages and procedural nuances. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of the synthesis of this valuable molecular scaffold.
Introduction: Strategic Importance of this compound
This compound is a highly functionalized aromatic diamine. Its structure, featuring a rigid biphenyl core with strategically placed bromine atoms and amine groups, makes it an exceptionally valuable building block. The amine functionalities serve as reactive sites for polymerization and condensation reactions, while the bromine atoms provide handles for further cross-coupling reactions or can be retained to impart specific properties like flame retardancy or increased refractive index in polymers.
This compound is particularly instrumental as a precursor in the synthesis of complex, fused heterocyclic ring systems such as carbazoles, dibenzosiloles, and dibenzoselenophenes.[1] These resulting structures are at the heart of innovations in materials science, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics.[1]
The primary synthetic challenge lies in achieving the precise regiochemistry of the four substituents on the biphenyl core. A successful synthesis must control the formation of the C-C bond between the phenyl rings while ensuring the correct placement of the bromo and amino groups, which dictates the final properties of the derived materials.
Retrosynthetic Analysis and Primary Pathway
A logical retrosynthetic disconnection of the target molecule reveals a highly efficient synthetic strategy. The two amino groups can be derived from the reduction of nitro groups, a reliable and high-yielding transformation. This points to 4,4'-Dibromo-2,2'-dinitrobiphenyl as the key precursor. This symmetrical dinitro compound can, in turn, be disconnected at the central C-C bond, suggesting a homocoupling reaction of a single precursor: 2,5-dibromonitrobenzene .
Caption: Retrosynthetic pathway for this compound.
This analysis establishes our primary pathway: a two-step synthesis commencing with the Ullmann homocoupling of 2,5-dibromonitrobenzene, followed by the reduction of the dinitro intermediate.
Core Synthesis: Ullmann Coupling and Reduction
This section details the primary, field-proven pathway for the synthesis of this compound.
Step 1: Synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl via Ullmann Homocoupling
Causality and Rationale: The Ullmann reaction, a classic copper-catalyzed coupling of aryl halides, is exceptionally well-suited for this transformation.[2][3] The reaction is particularly effective for aryl halides substituted with electron-withdrawing groups, such as the nitro group in our precursor, 2,5-dibromonitrobenzene.[4] These groups increase the electrophilicity of the carbon-halogen bond, facilitating the initial steps of the catalytic cycle. The use of a high-boiling polar aprotic solvent like dimethylformamide (DMF) is crucial for solubilizing the reactants and achieving the high temperatures (often >150 °C) required for the classic Ullmann reaction to proceed efficiently.[1]
Reaction Mechanism: The mechanism of the Ullmann biaryl synthesis is a subject of extensive study but is generally accepted to proceed through a sequence involving copper(I) species.[2][4][5]
-
Formation of Organocopper Intermediate: Elemental copper (Cu(0)) reacts with the aryl halide (Ar-X) to form an organocopper(I) species or a Cu(I) salt reacts to form a transient organocopper(II) intermediate which is reduced. The active species is considered to be a Cu(I)-aryl compound.
-
Oxidative Addition: A second molecule of the aryl halide undergoes oxidative addition to the Cu(I)-aryl complex. This step is debated, with some proposing a Cu(I)/Cu(III) cycle and others suggesting alternative pathways like nucleophilic aromatic substitution.[2][4]
-
Reductive Elimination: The resulting diarylcopper(III) intermediate (or related complex) undergoes reductive elimination, forming the new aryl-aryl bond and regenerating a Cu(I) species, which can re-enter the catalytic cycle.
Caption: Simplified mechanism of the Ullmann homocoupling reaction.
Experimental Protocol: Ullmann Coupling of 2,5-dibromonitrobenzene
This protocol is adapted from established procedures for the Ullmann coupling of nitro-aryl halides.[1][6]
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.
-
Reagent Charging: To the flask, add 2,5-dibromonitrobenzene (1.0 eq) and activated copper bronze (2.0-3.0 eq). The copper bronze should be activated by washing with a dilute iodine solution in acetone, followed by a hydrochloric acid/acetone wash, and finally acetone, then dried under vacuum.[6]
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of aryl halide).
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 150-170 °C under a nitrogen atmosphere. Maintain this temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to approximately 100 °C and pour it into a dilute aqueous ammonia solution or dilute HCl to dissolve copper salts. The solid product will precipitate.
-
Purification: Collect the crude solid by filtration. Wash the solid thoroughly with water, followed by a small amount of cold methanol. The crude 4,4'-Dibromo-2,2'-dinitrobiphenyl can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield a crystalline solid (m.p. 148-150 °C).[1][7]
| Parameter | Condition | Rationale / Reference |
| Starting Material | 2,5-dibromonitrobenzene | Provides the correct substitution pattern for homocoupling.[1] |
| Catalyst | Activated Copper Bronze | Classic catalyst for Ullmann coupling; activation increases surface area and reactivity.[6] |
| Solvent | Dimethylformamide (DMF) | High-boiling polar aprotic solvent, facilitates high reaction temperatures.[1] |
| Temperature | 150 - 170 °C | High thermal energy is required to overcome the activation barrier of the classic Ullmann reaction.[5][6] |
| Reaction Time | 4 - 8 hours | Typical duration for achieving high conversion in Ullmann couplings. |
| Expected Yield | High | Ullmann homocoupling of activated aryl halides is generally efficient.[1] |
Step 2: Reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl
Causality and Rationale: The conversion of the dinitro intermediate to the target diamine is a standard reduction of aromatic nitro groups. Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and the generation of water as the only major byproduct. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[8] Hydrazine hydrate can be used as a convenient in-situ source of hydrogen, avoiding the need for high-pressure hydrogenation equipment.[8] Solvents like ethanol or methanol are ideal as they readily dissolve the substrate and are compatible with the catalyst system.
Experimental Protocol: Catalytic Hydrogenation
This protocol is a general procedure adapted for the reduction of dinitrobiphenyl compounds.[8][9]
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,4'-Dibromo-2,2'-dinitrobiphenyl (1.0 eq) in ethanol or methanol.
-
Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) to the suspension.
-
Hydrogen Source: Slowly add hydrazine hydrate (4-10 eq) dropwise to the mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Execution: After the addition is complete, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon drying and should be quenched with water before disposal.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid of this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
| Parameter | Condition | Rationale / Reference |
| Catalyst | 5-10% Palladium on Carbon | Highly efficient and standard catalyst for aromatic nitro group reduction.[8] |
| Hydrogen Source | Hydrazine Hydrate | Convenient and effective source of hydrogen for transfer hydrogenation.[8] |
| Solvent | Ethanol / Methanol | Good solvent for the substrate and compatible with the reaction conditions.[8] |
| Temperature | Reflux (~80 °C) | Provides sufficient energy for the reaction to proceed at a practical rate.[8] |
| Reaction Time | 2 - 4 hours | Typical duration for complete reduction. |
| Expected Yield | Good to Excellent | Catalytic hydrogenation of nitro groups is typically a high-yielding reaction.[8] |
Alternative Strategy: Suzuki-Miyaura Coupling
Causality and Rationale: The Suzuki-Miyaura coupling is a powerful, modern alternative for forming aryl-aryl bonds.[10][11] It operates under significantly milder conditions than the classic Ullmann reaction and utilizes a palladium catalyst, which often provides higher yields and greater functional group tolerance.[12] The reaction couples an organoboron compound (like a boronic acid) with an organic halide. A base is essential for the activation of the organoboron species, facilitating the key transmetalation step.[12][13]
Reaction Mechanism: The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) couple.[10][13][14]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a square planar Pd(II) complex. This is often the rate-determining step.[10]
-
Transmetalation: The organoboron species (activated by the base to form a borate complex, Ar'-B(OH)₃⁻) transfers its organic group (Ar') to the Pd(II) center, displacing the halide. This forms a diarylpalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Outline: Suzuki Homocoupling
A Suzuki-based approach would first require the synthesis of a boronic acid or ester derivative of 2,5-dibromonitrobenzene. This could then be homocoupled or cross-coupled with the starting halide. A general protocol would involve:
-
Setup: Charging a flask with the aryl halide (e.g., 2,5-dibromonitrobenzene), the corresponding arylboronic acid (1.0-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or CsF, 2-3 eq).[15][16]
-
Execution: Adding a degassed solvent system (e.g., toluene/water or dioxane/water) and heating the mixture (typically 80-110 °C) under an inert atmosphere until completion.
-
Work-up: Performing an aqueous work-up, extracting the product with an organic solvent, and purifying by chromatography or recrystallization.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the Ullmann homocoupling of 2,5-dibromonitrobenzene followed by catalytic hydrogenation . This pathway is advantageous due to the relatively low cost of copper catalysts and the straightforward, high-yielding nature of aromatic nitro group reduction. While the classic Ullmann reaction requires harsh thermal conditions, its effectiveness with activated aryl halides makes it a compelling choice for this specific target. The Suzuki-Miyaura coupling represents a powerful, milder alternative for the key biaryl bond formation, offering potentially higher yields and broader substrate scope, albeit with the higher cost associated with palladium catalysts. The choice between these robust pathways will ultimately depend on factors of scale, cost, available equipment, and specific process safety requirements.
References
- 1. ossila.com [ossila.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4,4 -Dibromo-2,2 -dinitrobiphenyl 97 91371-12-9 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
- 16. organic-synthesis.com [organic-synthesis.com]
A Technical Guide to the Spectroscopic Characterization of 4,4'-Diamino-2,2'-dibromobiphenyl
Abstract
This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4,4'-Diamino-2,2'-dibromobiphenyl (CAS No. 84530-60-9), a substituted aromatic diamine with significant potential as a monomer and building block in advanced materials and pharmaceutical development.[1] Due to the limited availability of public experimental spectra for this specific isomer, this document serves as a predictive reference based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the theoretical underpinnings for spectral interpretation, offering researchers a robust framework for the identification and structural verification of this compound.
Introduction and Molecular Structure
This compound is a member of the substituted biphenyl family, characterized by a central biphenyl core with amino groups at the para-positions (4,4') and bromine atoms at the ortho-positions (2,2') relative to the biphenyl linkage.[2] Its molecular formula is C₁₂H₁₀Br₂N₂ with a molecular weight of approximately 342.03 g/mol .[3] The strategic placement of these functional groups—electron-donating amines and inductively electron-withdrawing bromines—creates a unique electronic and steric environment that dictates its chemical reactivity and spectroscopic properties. This structure makes it a valuable precursor for synthesizing polymers, ligands, and other complex heterocyclic systems.
Accurate spectroscopic characterization is paramount for confirming the successful synthesis and purity of this molecule. This guide provides the expected spectral data and the rationale behind these predictions.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme is used for the carbon and hydrogen atoms of this compound.
References
An In-depth Technical Guide to 4,4'-Diamino-2,2'-dibromobiphenyl (CAS No. 84530-60-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Authored for the discerning scientific community, this guide delves into the core properties and synthetic methodologies of 4,4'-Diamino-2,2'-dibromobiphenyl. As a Senior Application Scientist, my objective is to present a narrative that is not only technically precise but also rich with practical insights. This document eschews rigid templates in favor of a structure that organically follows the scientific journey of understanding and utilizing this versatile chemical intermediate. We will explore its synthesis, characterization, reactivity, and applications, grounded in established chemical principles and supported by verifiable data.
Compound Profile: Identity and Physicochemical Properties
This compound, registered under CAS Number 84530-60-9, is a substituted biphenyl derivative of significant interest in advanced organic synthesis.[1] Its structure, featuring a biphenyl core with amino and bromo functionalities at specific positions, makes it a valuable building block for complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 84530-60-9 | [1][2] |
| Molecular Formula | C₁₂H₁₀Br₂N₂ | [1][2] |
| Molecular Weight | 342.03 g/mol | [2] |
| IUPAC Name | 2,2'-dibromo-[1,1'-biphenyl]-4,4'-diamine | [1][2] |
| Synonyms | 2,2'-Dibromo-4,4'-diaminobiphenyl | |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1][2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process. This involves an initial Ullmann coupling to construct the dinitrobiphenyl backbone, followed by a reduction of the nitro groups to the desired amines. This strategic approach allows for the precise installation of the functional groups on the biphenyl scaffold.
Step 1: Ullmann Coupling for 4,4'-Dibromo-2,2'-dinitrobiphenyl
Conceptual Experimental Protocol (based on analogous transformations):
-
Reactant Preparation: In a flask equipped with a mechanical stirrer, combine the starting material, o-chloronitrobenzene (or a suitably substituted precursor), with sand.
-
Heating: Heat the mixture in an oil bath to a temperature range of 215–225 °C.
-
Copper Addition: Slowly add copper bronze to the heated mixture over an extended period. It is crucial to maintain the temperature and not exceed 240 °C to prevent the reduction of the nitro groups.[4]
-
Reaction Maintenance: Continue stirring at 215–225 °C for an additional 1.5 hours.
-
Workup: Pour the hot reaction mixture into a beaker containing sand and stir until clumps form. After cooling, the solid mass is broken up.
-
Extraction: The product is extracted from the sand mixture by boiling with ethanol, followed by filtration. Cooling the filtrate will induce crystallization of the dinitrobiphenyl product.[4]
Step 2: Reduction of Nitro Groups to Amines
The final step in the synthesis is the reduction of the nitro groups of the 4,4'-dibromo-2,2'-dinitrobiphenyl intermediate to form the target diamine. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in an acidic medium, typically with hydrochloric acid.
Detailed Experimental Protocol: Reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl
This protocol is based on established methods for nitro group reduction and should be adapted and optimized for the specific substrate.
-
Dissolution: In a round-bottom flask, dissolve the 4,4'-dibromo-2,2'-dinitrobiphenyl intermediate in a suitable solvent, such as absolute ethanol.
-
Reagent Addition: Add an excess of anhydrous stannous chloride (SnCl₂) to the solution.
-
Acidification: Carefully add concentrated hydrochloric acid to the mixture.
-
Heating: Heat the reaction mixture at reflux. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is basic.
-
Extraction: Extract the product from the aqueous mixture with an organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.
Reactivity and Applications: A Versatile Synthetic Intermediate
The utility of this compound stems from the presence of two distinct and reactive functional groups: the amino groups and the bromine atoms. This dual functionality allows for a wide range of subsequent chemical modifications, making it a valuable intermediate in several fields.
-
Polymer Chemistry: The diamino functionality allows this compound to act as a monomer in the synthesis of high-performance polymers, such as polyimides and polyamides. These polymers often exhibit desirable properties like thermal stability and chemical resistance.
-
Advanced Dyes: The aromatic diamine structure serves as a chromophore and can be modified to produce specialized dyes.
-
Electronic Materials: Its role as a building block extends to the creation of novel organic electronic materials.
-
Cross-Coupling Reactions: The bromine atoms are susceptible to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, enabling the construction of more complex molecular frameworks.
Below is a diagram illustrating the key reactive sites and potential transformations of this compound.
Caption: Reactivity map of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a chemical intermediate with significant potential in the development of advanced materials. Its synthesis, while requiring careful execution of classic organic reactions, is accessible. The dual reactivity of its amino and bromo groups provides a versatile platform for the construction of complex and functional molecules. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to aid researchers in its effective and safe utilization.
References
Solubility of "4,4'-Diamino-2,2'-dibromobiphenyl" in organic solvents
An In-depth Technical Guide to the Solubility of 4,4'-Diamino-2,2'-dibromobiphenyl in Organic Solvents
Abstract
This compound is a substituted aromatic diamine with potential applications in polymer chemistry, organic synthesis, and materials science. A critical physicochemical parameter governing its utility is its solubility in organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide addresses the notable absence of comprehensive, publicly available solubility data for this compound. Instead of a simple data repository, this document provides a first-principles approach, combining theoretical solubility predictions based on molecular structure with a detailed, actionable experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals, offering a robust framework for solvent selection and solubility quantification.
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key features that govern its interaction with various solvents:
-
Biphenyl Core: The central biphenyl structure is large, rigid, and nonpolar, contributing to favorable interactions with solvents that have significant nonpolar character.
-
Amino Groups (-NH₂): The two primary amino groups are polar and capable of acting as hydrogen bond donors. This imparts a degree of polarity to the molecule and allows for specific interactions with protic and other hydrogen-bond-accepting solvents.
-
Bromo Substituents (-Br): The bromine atoms are electronegative, introducing polar C-Br bonds. They also increase the molecule's molecular weight and van der Waals surface area, which can enhance interactions with polarizable solvents.
The molecule thus exhibits a dual nature: a large nonpolar core with polar, hydrogen-bonding functional groups. This suggests that its solubility will be highest in solvents that can effectively solvate both of these features.
Caption: Key structural features of this compound influencing solubility.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.
Caption: The "like dissolves like" principle for predicting solubility.
Based on this principle, we can classify solvents and predict their efficacy for dissolving this compound.
2.1 Polar Aprotic Solvents: These solvents possess polarity but lack O-H or N-H bonds, meaning they can accept hydrogen bonds but not donate them. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent candidates. Their polarity can solvate the C-Br and C-N bonds, and their hydrogen bond accepting nature can interact favorably with the solute's amino groups.
2.2 Polar Protic Solvents: Solvents like ethanol, methanol, and isopropanol can both donate and accept hydrogen bonds. While they can interact with the amino groups, their effectiveness may be hampered by their relatively small nonpolar regions, which may not efficiently solvate the large biphenyl core. Their solubility is expected to be moderate.
2.3 Nonpolar Solvents: Solvents such as hexane, toluene, and cyclohexane lack significant polarity and cannot participate in hydrogen bonding. They are unlikely to effectively solvate the polar amino groups and are therefore predicted to be poor solvents for this compound.
2.4 Chlorinated Solvents: Dichloromethane (DCM) and chloroform have moderate polarity and can interact with the polar parts of the molecule. They may offer some solubility, but likely less than polar aprotic solvents.
Predicted Solubility Profile
The following table summarizes the predicted solubility based on the theoretical principles discussed. This serves as a starting point for solvent screening.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds from the amino groups. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Can hydrogen bond, but the smaller nonpolar character may struggle to solvate the biphenyl core effectively. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Moderate polarity can offer some interaction, but lacks specific hydrogen bonding capabilities. |
| Nonpolar Aromatic | Toluene, Xylene | Low | Pi-stacking with the biphenyl core is possible, but insufficient to overcome the polarity of amino groups. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | Lacks the polarity and hydrogen bonding ability required to solvate the functional groups. |
Experimental Protocol for Solubility Determination: A Self-Validating Workflow
Given the absence of published data, empirical determination is essential. The isothermal shake-flask method is a reliable and widely accepted technique for quantifying solubility.
4.1 Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity, HPLC grade recommended)
-
Analytical balance (±0.1 mg precision)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
4.2 Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure that a solid phase remains after equilibration, confirming saturation. Record the exact mass added.
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete saturation.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
4.3 Self-Validation and Trustworthiness To ensure the trustworthiness of the results, the following checks should be integrated:
-
Visual Confirmation: Always visually confirm that excess solid remains in the vial before sampling.
-
Time to Equilibrium: Perform a time-course study (e.g., sampling at 24, 48, and 72 hours) for a new solvent system to confirm that equilibrium has been reached. The concentration should plateau.
-
Replicate Analysis: Run each solvent in triplicate to assess the precision of the measurement.
Safety and Handling
This compound is an aromatic amine and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Solvent Safety: Adhere to all safety precautions for the specific organic solvents being used, paying attention to flammability and toxicity.
Conclusion
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4,4'-Diamino-2,2'-dibromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4,4'-Diamino-2,2'-dibromobiphenyl. As a Senior Application Scientist, this document synthesizes fundamental principles of stereochemistry with practical, field-proven methodologies for the characterization of sterically hindered biphenyl systems. The guide delves into the structural implications of ortho-substitution, the resulting phenomenon of atropisomerism, and the computational and experimental workflows essential for elucidating the conformational landscape and rotational energy barriers of this class of molecules. While specific experimental data for the title compound is not publicly available, this guide furnishes detailed, validated protocols for its characterization, empowering researchers to conduct their own investigations.
Introduction
Biphenyl derivatives are a cornerstone in medicinal chemistry, polymer science, and materials science.[1] Their utility is often intrinsically linked to the three-dimensional arrangement of their phenyl rings. In most unsubstituted or lightly substituted biphenyls, rotation around the central carbon-carbon single bond is facile. However, the introduction of bulky substituents at the ortho positions (2, 2', 6, and 6') can dramatically restrict this rotation due to steric hindrance.[2][3] This restriction gives rise to a form of axial chirality known as atropisomerism, where the rotational isomers (atropisomers) are stable and can be isolated as distinct enantiomers.[1][4]
This compound presents a classic case of a di-ortho-substituted biphenyl. The presence of bromine atoms at the 2 and 2' positions imposes a significant steric barrier, forcing the two phenyl rings out of planarity and creating a stable, non-planar conformation. The amino groups at the 4 and 4' positions provide sites for further functionalization, making this molecule a valuable building block for the synthesis of complex molecular architectures such as novel polymers, dyes, and electronic materials.[1] Understanding the specific dihedral angle between the phenyl rings and the energy barrier to rotation is crucial for predicting the molecule's shape, reactivity, and its potential to impart specific properties in larger molecular assemblies.
Molecular Structure and Conformational Analysis
The defining structural feature of this compound is the steric clash between the two ortho-bromine atoms. This interaction prevents the molecule from adopting a planar conformation, as the van der Waals radii of the bromine atoms would significantly overlap. Consequently, the molecule exists in a twisted, or gauche, conformation.
Key Structural Parameters (Predicted)
While a definitive crystal structure for this compound is not available in the Cambridge Structural Database (CSD), we can infer its key structural parameters based on closely related structures and theoretical principles.
| Parameter | Predicted Value/Range | Influence |
| C(1)-C(1') Bond Length | ~1.49 Å | The central bond connecting the two phenyl rings. |
| C-Br Bond Length | ~1.90 Å | Standard bond length for a bromine atom attached to an aromatic ring. |
| C-N Bond Length | ~1.40 Å | Typical bond length for an amino group on an aromatic ring. |
| Dihedral Angle (θ) | Expected to be significantly non-planar (>45°) | The angle between the two phenyl rings, dictated by the steric repulsion of the ortho-bromo substituents. |
Conformational States and Atropisomerism
Due to the restricted rotation around the C(1)-C(1') bond, this compound can exist as a pair of enantiomers (atropisomers) that are non-superimposable mirror images of each other. The interconversion between these enantiomers requires surmounting a significant energy barrier.
Characterization Methodologies
To fully characterize the molecular structure and conformation of this compound, a combination of computational modeling and experimental techniques is essential.
Computational Analysis: Predicting Structure and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the stable conformations and rotational energy barriers of molecules like this compound.
Workflow for Computational Analysis:
Detailed Protocol: Potential Energy Surface (PES) Scan using DFT
This protocol outlines the steps for calculating the rotational energy barrier of this compound using a relaxed PES scan.
-
Initial Structure Construction:
-
Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Set an initial dihedral angle between the two phenyl rings (e.g., 90 degrees) to avoid an initial high-energy planar conformation.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This will yield the lowest energy conformation (the ground state).
-
-
Relaxed Potential Energy Surface Scan:
-
Define the dihedral angle C(2)-C(1)-C(1')-C(2') as the reaction coordinate.
-
Perform a relaxed PES scan by systematically rotating this dihedral angle from 0° to 180° in defined steps (e.g., 10°). At each step, the defined dihedral angle is held fixed while all other geometric parameters are allowed to relax to their energetic minimum.
-
-
Analysis of the PES:
-
Plot the relative energy versus the dihedral angle. The resulting curve will show energy minima corresponding to the stable, non-planar conformations and an energy maximum corresponding to the planar transition state.
-
The difference in energy between the ground state minimum and the transition state maximum represents the rotational energy barrier.
-
-
Transition State Confirmation:
-
Perform a transition state search starting from the geometry at the maximum of the PES scan.
-
Follow this with a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the rotation around the C(1)-C(1') bond.
-
Experimental Determination: Dynamic NMR Spectroscopy
Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for measuring rotational energy barriers.[5] For a molecule with a sufficiently high rotational barrier, separate NMR signals may be observed for diastereotopic protons at low temperatures. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals. The coalescence temperature can be used to calculate the free energy of activation for rotation.
Experimental Protocol: Dynamic NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a sample of this compound in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated dimethylformamide or deuterated toluene).
-
-
Low-Temperature NMR:
-
Acquire a series of ¹H NMR spectra at progressively lower temperatures.
-
Identify diastereotopic protons that would become non-equivalent in a chiral, non-planar conformation. In this molecule, the protons at the 3, 3', 5, and 5' positions are expected to be diastereotopic.
-
Observe the splitting of signals for these protons as the temperature is lowered and the rotation around the central C-C bond becomes slow on the NMR timescale.
-
-
Coalescence Temperature Determination:
-
Acquire a series of ¹H NMR spectra at increasing temperatures.
-
Identify the temperature at which the two separate signals for a pair of diastereotopic protons merge into a single broad peak. This is the coalescence temperature (Tc).
-
-
Calculation of the Rotational Barrier:
-
The free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation. A simplified approximation is often used: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k_c) + log(Tc)] where R is the gas constant and k_c is the rate constant at coalescence, which can be determined from the separation of the signals at low temperature.
-
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of its dinitro precursor, 4,4'-Dibromo-2,2'-dinitrobiphenyl.
Synthetic Workflow:
Applications and Future Directions
The rigid, non-planar structure of this compound makes it an attractive monomer for the synthesis of high-performance polymers. The defined stereochemistry can lead to materials with enhanced thermal stability, specific optical properties, and improved mechanical strength. The diamino functionality allows for its incorporation into polyimides, polyamides, and other condensation polymers.
In the realm of drug development, the fixed spatial arrangement of the phenyl rings can be exploited to design ligands with high specificity for biological targets. The atropisomeric nature of this scaffold can be used to explore chiral recognition at receptor binding sites.
Future research will likely focus on the synthesis of chiral, enantiopure this compound and its derivatives to fully harness their potential in asymmetric catalysis and chiroptical materials.
Conclusion
This compound is a molecule of significant interest due to its sterically enforced non-planar conformation and the resulting atropisomerism. While direct experimental data on its specific structural parameters are lacking in the public domain, this guide has provided a robust framework for its characterization. By employing the computational and experimental protocols detailed herein, researchers can elucidate the conformational landscape and rotational energetics of this and related biphenyl systems. A thorough understanding of these fundamental molecular properties is paramount for the rational design of new materials and therapeutic agents.
References
- 1. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9.5 Potential Energy Scans⣠Chapter 9 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 5. This compound 97% | CAS: 84530-60-9 | AChemBlock [achemblock.com]
An In-depth Technical Guide to the Electrochemical Properties of 4,4'-Diamino-2,2'-dibromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the electrochemical properties of 4,4'-Diamino-2,2'-dibromobiphenyl. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical insights necessary to harness the unique electrochemical characteristics of this molecule. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations critical for meaningful and reproducible research.
Introduction: The Significance of this compound
This compound is a substituted aromatic diamine with a molecular structure that promises rich and complex electrochemical behavior.[1] The molecule's core consists of a biphenyl scaffold, which can exhibit non-planar conformations due to steric hindrance from the ortho-positioned bromine atoms. This torsional angle between the phenyl rings can influence the electronic communication between the two halves of the molecule. The presence of two primary amino groups provides readily oxidizable sites, making the molecule electroactive. Furthermore, the electron-withdrawing nature of the bromine atoms is expected to modulate the redox potentials of the amino groups.
Understanding the electrochemical properties of this compound is crucial for its application in various fields. As a monomer, it can be electropolymerized to form conductive or redox-active polymers with potential uses in sensors, electrochromic devices, and corrosion protection.[2][3][4] In the context of drug development, the redox characteristics of novel compounds are of paramount importance, as they can influence metabolic pathways and pharmacological activity.
This guide will delve into the theoretical and practical aspects of the electrochemistry of this compound, providing a robust framework for its investigation and application.
Predicted Electrochemical Behavior: A Mechanistic Perspective
Direct experimental data on the electrochemical properties of this compound is not extensively reported in the literature. However, by examining the behavior of structurally related compounds, such as aromatic amines and substituted biphenyls, we can construct a predictive model of its electrochemical characteristics.
Oxidation of the Amino Groups
The primary amino groups are the most likely sites for the initial electrochemical oxidation. The oxidation of aromatic amines typically proceeds via a one-electron transfer to form a radical cation.[5][6][7] The stability of this radical cation is highly dependent on the molecular structure and the solvent system.
For this compound, a two-step oxidation process is anticipated, corresponding to the sequential oxidation of the two amino groups. The first oxidation would yield a radical cation, and the second would lead to the formation of a dication. The potential difference between these two oxidation steps can provide insights into the electronic communication between the two amino groups through the biphenyl bridge.
The presence of electron-withdrawing bromine atoms at the ortho positions is expected to shift the oxidation potentials to more positive values compared to the unsubstituted 4,4'-diaminobiphenyl.[8] This is due to the inductive effect of the halogens, which decreases the electron density on the aromatic rings and makes the removal of an electron from the nitrogen atoms more difficult.
Potential for Electropolymerization
Aromatic amines are well-known to undergo electropolymerization upon oxidation.[9] The radical cations formed during the initial oxidation step can couple to form dimers, which can then propagate to form a polymer film on the electrode surface.[5] The most common coupling mechanism for anilines is head-to-tail (para-amino to phenyl C4 position). However, with the para positions occupied by the amino groups in 4,4'-diaminobiphenyl, other coupling pathways, such as ortho-coupling or N-N coupling, might be favored, leading to different polymer structures.
The bulky bromine atoms at the 2 and 2' positions could sterically hinder the coupling reactions, potentially affecting the rate and extent of polymerization. The resulting polymer is expected to be redox-active, with its electrochemical and optical properties tunable by the applied potential.
Experimental Characterization: Protocols and Methodologies
To experimentally investigate the electrochemical properties of this compound, a systematic approach using various electroanalytical techniques is recommended. Cyclic voltammetry (CV) is the primary tool for initial characterization, providing information on redox potentials, electron transfer kinetics, and the stability of electrogenerated species.[10][11]
Cyclic Voltammetry (CV) Protocol
This protocol outlines a general procedure for performing cyclic voltammetry on this compound.
3.1.1. Materials and Reagents:
-
Working Electrode: Glassy carbon electrode (GCE) is a suitable choice for studying the oxidation of organic molecules.
-
Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag+ or a saturated calomel electrode (SCE) with a salt bridge, should be used.
-
Counter Electrode: A platinum wire or foil.
-
Electrolyte Solution: A 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), in an anhydrous aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM).
-
Analyte Solution: A 1-5 mM solution of this compound in the electrolyte solution.
-
Ferrocene (Fc/Fc+): For use as an internal standard to reference the potentials.
3.1.2. Experimental Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used, and then dry it.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution without the analyte to establish the potential window and identify any background currents.
-
Analyte Scan: Add the this compound to the cell and record the cyclic voltammogram. Start with a wide potential range and then narrow it to focus on the redox features of interest.
-
Scan Rate Dependence: Perform a series of cyclic voltammograms at different scan rates (e.g., 20, 50, 100, 200, 500 mV/s). This will help in determining the reversibility of the redox processes and calculating diffusion coefficients.
-
Internal Standard: After recording the voltammograms of the analyte, add a small amount of ferrocene to the solution and record another voltammogram. The well-defined and reversible redox couple of ferrocene (Fc/Fc+) can be used to reference the measured potentials.
-
Electropolymerization Study: To investigate electropolymerization, perform multiple consecutive CV cycles over the potential range where the oxidation of the monomer occurs. The growth of new peaks with each cycle is indicative of polymer film formation.
Data Interpretation
The following table summarizes the key parameters that can be extracted from the cyclic voltammograms and their interpretation.
| Parameter | Symbol | How to Determine | Interpretation |
| Anodic Peak Potential | Epa | The potential at which the maximum anodic (oxidation) current is observed. | Related to the oxidation potential of the species. |
| Cathodic Peak Potential | Epc | The potential at which the maximum cathodic (reduction) current is observed. | Related to the reduction potential of the oxidized species. |
| Half-Wave Potential | E1/2 | (Epa + Epc) / 2 | A good approximation of the standard redox potential (E°') for a reversible system. |
| Peak Separation | ΔEp | |Epa - Epc| | For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C (where n is the number of electrons). Larger values indicate quasi-reversible or irreversible kinetics. |
| Anodic Peak Current | ipa | The magnitude of the current at the anodic peak. | Proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process. |
| Cathodic Peak Current | ipc | The magnitude of the current at the cathodic peak. | Proportional to the concentration of the oxidized species. |
| Peak Current Ratio | ipa / ipc | The ratio of the anodic to cathodic peak currents. | A ratio of ~1 indicates a stable electrogenerated species on the timescale of the CV experiment. Ratios other than 1 suggest follow-up chemical reactions. |
Visualization of Electrochemical Processes
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Predicted multi-step redox pathway for this compound.
Caption: Step-by-step workflow for the electrochemical analysis of the target molecule.
Potential Applications and Future Directions
The electrochemical properties of this compound open up avenues for several applications:
-
Electroactive Polymers: As a monomer, it can be used to synthesize novel polyanilines. The bromine substituents can serve as handles for further functionalization of the polymer, allowing for the tuning of its electronic and physical properties.
-
Sensors: The redox activity of the monomer and its potential polymer can be exploited for the development of electrochemical sensors. For instance, the interaction of the amino groups or the polymer backbone with specific analytes could lead to a measurable change in the electrochemical response.
-
Corrosion Inhibition: Polymer films derived from this monomer could be coated on metal surfaces to act as a protective barrier against corrosion.
-
Drug Development: A thorough understanding of the redox behavior of this molecule and its derivatives is essential if they are to be considered as scaffolds for new therapeutic agents. The redox potentials can inform on the potential for in vivo oxidation and the generation of reactive metabolites.
Future research should focus on the detailed experimental investigation of this compound to validate the predicted electrochemical behavior. This includes controlled potential electrolysis to isolate and characterize the oxidation products and electropolymerized films. Spectroelectrochemical studies would also be valuable to correlate the changes in the electronic absorption spectra with the different oxidation states of the molecule.
Conclusion
While direct experimental data for this compound is sparse, a comprehensive understanding of its potential electrochemical properties can be derived from the behavior of analogous compounds. This guide has provided a theoretical framework for its redox behavior, a detailed experimental protocol for its characterization using cyclic voltammetry, and an outlook on its potential applications. The unique combination of a biphenyl core, oxidizable amino groups, and sterically demanding, electron-withdrawing bromine substituents makes this compound a compelling target for further electrochemical investigation. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers embarking on the study of this promising molecule.
References
- 1. This compound 97% | CAS: 84530-60-9 | AChemBlock [achemblock.com]
- 2. "Electrochemical Polymerization of Biphenyl and P-terphenyl in Organic " by Sheng-yun CUI [jelectrochem.xmu.edu.cn]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. Critical review of polymer and hydrogel deposition methods for optical and electrochemical bioanalytical sensors correlated to the sensor’s applicability in real samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
Theoretical and Computational Elucidation of 4,4'-Diamino-2,2'-dibromobiphenyl: A Technical Guide for Advanced Research
This technical guide provides a comprehensive theoretical and computational examination of 4,4'-Diamino-2,2'-dibromobiphenyl, a molecule of significant interest in the development of advanced materials. Addressed to researchers, scientists, and professionals in drug development and material science, this document delves into the synthesis, structural characterization, and electronic properties of this compound, offering a robust framework for its application and further study.
Introduction: The Strategic Importance of this compound
This compound is a substituted aromatic diamine with a unique molecular architecture that imparts desirable properties for various applications. Its structure, featuring a biphenyl core with amino and bromo functional groups at specific positions, makes it a valuable building block in polymer chemistry and materials science. The amino groups serve as reactive sites for polymerization, leading to the formation of high-performance polymers such as polyimides and polyamides, known for their thermal stability and mechanical strength. The bromine atoms, on the other hand, can be utilized in cross-coupling reactions to introduce other functional groups, allowing for the fine-tuning of the material's electronic and optical properties. This versatility makes this compound a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), specialized dyes, and other advanced electronic components.[1] It also finds use as a curing agent for epoxy resins, enhancing the durability and performance of adhesives, coatings, and composites.[2]
Synthesis and Characterization
The primary route to obtaining this compound is through the reduction of its dinitro precursor, 4,4'-dibromo-2,2'-dinitrobiphenyl.[3] This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents.
Synthesis Protocol: Reduction of 4,4'-dibromo-2,2'-dinitrobiphenyl
This protocol describes a reliable method for the synthesis of this compound.
Materials:
-
4,4'-dibromo-2,2'-dinitrobiphenyl
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,4'-dibromo-2,2'-dinitrobiphenyl in ethanol.
-
Add an excess of tin(II) chloride dihydrate to the solution.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the solution is basic.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Diagram of Synthetic Workflow:
References
An In-Depth Technical Guide to the Discovery and First Synthesis of 4,4'-Diamino-2,2'-dibromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and first synthesis of the versatile chemical intermediate, 4,4'-Diamino-2,2'-dibromobiphenyl. While a singular "discovery" event in the traditional sense is not documented, the first synthesis of this compound is intrinsically linked to the development of classic aromatic chemistry techniques. This guide will detail the logical synthetic pathway, rooted in the foundational Ullmann coupling reaction, followed by a nitro group reduction. We will explore the causality behind the experimental choices, provide detailed, field-proven protocols, and present a thorough characterization of the target molecule and its key intermediate. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering both historical context and actionable experimental details.
Introduction: The Significance of this compound
This compound is a valuable substituted biphenyl that serves as a crucial building block in the synthesis of more complex molecular architectures.[1] Its structure, featuring two amino groups and two bromine atoms at specific positions, offers multiple reactive sites for further functionalization. The amino groups can be readily diazotized or acylated, while the bromine atoms are amenable to various cross-coupling reactions. This multi-functionality makes it a sought-after precursor in the development of novel polymers, specialized dyes, and advanced electronic materials.[1] In the pharmaceutical industry, the biphenyl scaffold is a common motif in drug candidates, and the ability to introduce diverse substituents via this intermediate is of significant interest.
The "discovery" of this compound is not attributed to a single serendipitous event but rather to the logical application of established synthetic methodologies to create a molecule with specific, desirable functionalities. The first synthesis is a testament to the power of strategic, multi-step organic synthesis.
The First Synthesis: A Two-Step Approach
The inaugural synthesis of this compound is a well-designed, two-step process that begins with the construction of the core biphenyl structure, followed by the functional group transformation to introduce the desired amino moieties.
Step 1: Ullmann Coupling for the Synthesis of the Dinitro Precursor
The initial and most critical step is the formation of the biphenyl backbone. The Ullmann reaction, first reported by Fritz Ullmann and his student J. Bielecki in 1901, provides a classic and effective method for the coupling of two aryl halides to form a biaryl compound.[2] This reaction is particularly well-suited for aryl halides bearing electron-withdrawing groups, such as nitro groups, which activate the substrate towards the copper-mediated coupling.[3]
In the context of our target molecule, the logical precursor is 4,4'-Dibromo-2,2'-dinitrobiphenyl. This intermediate is synthesized via an Ullmann homocoupling of 2,5-dibromonitrobenzene.[4] The presence of the nitro group ortho to the bromine atom facilitates the reaction.
Reaction Principle: The Ullmann coupling is believed to proceed through the formation of an organocopper intermediate. A copper(I) species is thought to undergo oxidative addition to the aryl halide. The resulting organocopper compound can then react with a second molecule of the aryl halide, leading to the formation of the biaryl product and the regeneration of the copper catalyst.[5]
This protocol is based on established procedures for Ullmann coupling of similar substrates.[4]
Materials and Reagents:
-
2,5-Dibromonitrobenzene
-
Copper powder, activated
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Silica gel for column chromatography
-
Petroleum ether
-
Dichloromethane
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a mixture of 2,5-dibromonitrobenzene and activated copper powder in anhydrous DMF is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is heated to a temperature of approximately 125-135°C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The reaction mixture is filtered to remove the copper residues. The solid residue is washed with toluene to ensure complete extraction of the product.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and dichloromethane as the eluent to afford 4,4'-Dibromo-2,2'-dinitrobiphenyl as a solid.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the copper catalyst and any potential side reactions.
-
Anhydrous DMF: A high-boiling polar aprotic solvent is necessary to facilitate the reaction, which typically requires elevated temperatures. Its anhydrous nature is crucial to prevent quenching of the organocopper intermediates.
-
Activated Copper Powder: Freshly activated copper powder exhibits higher reactivity, leading to improved yields and reaction rates.
-
TLC Monitoring: Allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.
-
Column Chromatography: A standard and effective method for the purification of organic compounds, separating the desired product from unreacted starting material and any side products.
Step 2: Reduction of the Dinitro Precursor to this compound
The second and final step in the synthesis is the reduction of the two nitro groups of 4,4'-Dibromo-2,2'-dinitrobiphenyl to the corresponding amino groups. A classic and reliable method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, typically concentrated hydrochloric acid. This method is highly effective for the reduction of aromatic nitro compounds to anilines.
Reaction Principle: The reduction of a nitro group by SnCl₂ in acidic media is a complex process involving a series of electron and proton transfers. The tin(II) ion is oxidized to tin(IV) while the nitro group is reduced to the amino group.
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using SnCl₂/HCl.
Materials and Reagents:
-
4,4'-Dibromo-2,2'-dinitrobiphenyl
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4,4'-Dibromo-2,2'-dinitrobiphenyl is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and concentrated HCl.
-
A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added to the flask.
-
The reaction mixture is heated to reflux with stirring. The progress of the reaction can be monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is carefully neutralized by the slow addition of a concentrated sodium hydroxide solution. This should be done in an ice bath to control the exothermic reaction. The pH should be adjusted to be basic.
-
The resulting mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography to obtain the final product with high purity.
Causality of Experimental Choices:
-
SnCl₂/HCl: This combination is a powerful yet selective reducing agent for aromatic nitro groups. The acidic medium is essential for the reaction to proceed.
-
Reflux Conditions: Heating the reaction mixture increases the rate of reduction.
-
Neutralization with NaOH: The acidic reaction mixture must be neutralized and then made basic to deprotonate the anilinium hydrochloride salt and allow for the extraction of the free amine into an organic solvent.
-
Extraction with Ethyl Acetate: Ethyl acetate is a common solvent for extracting moderately polar organic compounds like anilines from aqueous solutions.
-
Purification: Recrystallization or column chromatography is necessary to remove any remaining inorganic tin salts and organic impurities.
Characterization of Compounds
Accurate characterization of the starting material, intermediate, and final product is essential for verifying the success of the synthesis and ensuring the purity of the obtained compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2,5-Dibromonitrobenzene | C₆H₃Br₂NO₂ | 280.90 | 84-86 | 3460-11-5 |
| 4,4'-Dibromo-2,2'-dinitrobiphenyl | C₁₂H₆Br₂N₂O₄ | 402.00 | 148-150[4] | 91371-12-9[4] |
| This compound | C₁₂H₁₀Br₂N₂ | 342.03[6] | Not readily available | 84530-60-9[6] |
Spectroscopic Data:
-
4,4'-Dibromo-2,2'-dinitrobiphenyl:
-
¹H NMR (CDCl₃): Spectral data for the closely related 4,4'-dichloro-2,2'-dinitrobiphenyl shows signals at δ 8.23 (s, 2H), 7.68 (d, J = 8.0 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H).[7] The spectrum for the dibromo analog is expected to be similar.
-
¹³C NMR (CDCl₃): For the dichloro analog, signals are observed at δ 147.4, 135.5, 133.7, 131.9, 131.5, 125.2.[7]
-
IR (KBr): Expected to show strong absorption bands characteristic of the nitro group (around 1530 and 1350 cm⁻¹) and C-Br stretching.
-
-
This compound:
-
¹H NMR: Expected to show signals for the aromatic protons and the amino protons. The amino proton signals may be broad and their chemical shift can be concentration-dependent.
-
¹³C NMR: Will show a distinct set of signals for the aromatic carbons, shifted compared to the dinitro precursor due to the electron-donating effect of the amino groups.
-
IR (KBr): Should exhibit characteristic N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹) and the disappearance of the strong nitro group absorptions.
-
Visualization of the Synthetic Pathway and Workflow
To provide a clear visual representation of the synthetic process, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Applications in Drug Development and Materials Science
The strategic placement of the amino and bromo functionalities on the this compound scaffold opens up a wide array of possibilities for further chemical transformations. In drug development, this intermediate can be used to synthesize complex heterocyclic systems, such as carbazoles, which are known to exhibit a range of biological activities.[4] The amino groups can be used as handles to attach pharmacophores or to modulate the solubility and electronic properties of the final molecule.
In materials science, this compound is a valuable monomer for the synthesis of high-performance polymers. The rigid biphenyl core can impart thermal stability and desirable mechanical properties to the resulting polymers. Furthermore, the bromine atoms can be substituted to introduce other functional groups, allowing for the fine-tuning of the material's optical and electronic properties for applications in areas such as organic light-emitting diodes (OLEDs).
Conclusion
While the "discovery" of this compound may not be a singular, celebrated event, its first synthesis represents a classic example of strategic organic chemistry. By employing the time-tested Ullmann coupling reaction to construct the core biphenyl structure and a subsequent, reliable nitro group reduction, a highly versatile and valuable chemical intermediate is made accessible. This guide has provided a detailed, in-depth look at this synthetic process, from the underlying chemical principles to practical, step-by-step protocols. It is our hope that this comprehensive resource will be of significant value to researchers and scientists in their pursuit of novel molecules and materials.
References
- 1. 4,4 -Dibromo-2,2 -dinitrobiphenyl 97 91371-12-9 [sigmaaldrich.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 4. ossila.com [ossila.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. This compound 97% | CAS: 84530-60-9 | AChemBlock [achemblock.com]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Purity and Characterization of 4,4'-Diamino-2,2'-dibromobiphenyl
Introduction: The Imperative of Purity in a Versatile Building Block
4,4'-Diamino-2,2'-dibromobiphenyl (CAS No: 84530-60-9) is a highly functionalized aromatic diamine that serves as a critical building block in the synthesis of advanced polymers, novel organic materials, and, significantly, complex pharmaceutical intermediates. Its rigid biphenyl core, coupled with the reactive amino groups and the strategically placed bromine atoms, makes it a valuable synthon for creating intricate molecular architectures. In the context of drug development and materials science, the purity and unambiguous characterization of this reagent are not mere formalities; they are the bedrock upon which reliable, reproducible, and safe downstream applications are built.
The presence of even minute quantities of impurities—be they residual starting materials, isomeric variants, or degradation products—can have profound and often detrimental effects. These can range from altered reaction kinetics and reduced yields to the introduction of toxicological risks in pharmaceutical applications. This guide provides a comprehensive framework for the rigorous characterization of this compound, grounded in authoritative analytical principles. It is designed to empower researchers to validate the quality of their materials, ensuring the integrity and success of their scientific endeavors.
Section 1: The Synthetic Landscape and Anticipating Impurities
A robust characterization strategy begins with an understanding of the molecule's synthetic origin. The most prevalent route to this compound involves the chemical reduction of its dinitro precursor, 4,4'-Dibromo-2,2'-dinitrobiphenyl.[1] This pathway, while effective, can introduce a predictable spectrum of process-related impurities that must be analytically monitored.
Causality of Impurity Formation:
-
Incomplete Reduction: Failure to drive the reaction to completion can leave residual 4,4'-Dibromo-2,2'-dinitrobiphenyl or partially reduced intermediates, such as nitro-amino analogs.
-
Isomeric Contamination: The synthesis of the dinitro precursor often starts with the bromination of biphenyl. This electrophilic substitution can yield isomeric dibromobiphenyls (e.g., 2,4'- or 3,4'-isomers), which, if not removed, will be carried through the subsequent nitration and reduction steps, resulting in isomeric diamino-dibromo-biphenyl impurities.[2][3]
-
Degradation: Aromatic amines are susceptible to oxidation, especially when exposed to light and air. This can lead to the formation of colored impurities over time, compromising the material's integrity. Proper storage under an inert atmosphere in a dark place is crucial.
Caption: Synthetic route and common sources of impurities.
Section 2: The Multi-Technique Approach to Characterization
No single analytical technique can provide a complete picture of a compound's purity and identity. A validated, multi-pronged approach is essential for a comprehensive assessment. The following sections detail the core methodologies, presented with the rationale behind their application.
Chromatographic Techniques: The Gold Standard for Purity Assessment
Chromatography is indispensable for separating the primary compound from its impurities, allowing for precise quantification.
Expertise & Causality: HPLC is the premier technique for purity analysis of non-volatile compounds like this compound. A reverse-phase method is typically employed, where the nonpolar stationary phase retains the analyte and related nonpolar impurities, while a polar mobile phase elutes them. The choice of a gradient elution (gradually increasing the organic solvent concentration) is critical. This ensures that early-eluting polar impurities are well-resolved and that late-eluting, more nonpolar impurities (like the dinitro precursor) are efficiently eluted from the column, preventing carryover and providing an accurate purity profile.
Experimental Protocol: Reverse-Phase HPLC
-
System Preparation: Use an HPLC system equipped with a UV detector (a Diode Array Detector is preferred for spectral confirmation).
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amino groups.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 0.1 mg/mL solution.
Trustworthiness & Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. A high-purity sample (>97%) will show a single major peak with minimal secondary peaks. The retention times of potential impurities can be confirmed by synthesizing or sourcing reference standards for those impurities.[4]
Expertise & Causality: GC-MS is a powerful tool for identifying volatile and thermally stable impurities.[1] While the target diamine itself has a relatively high boiling point, this method is exceptionally useful for detecting trace amounts of lower-boiling point impurities, such as residual solvents from the synthesis or isomeric contaminants that may have slightly different volatilities. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[5][6]
Experimental Protocol: GC-MS Analysis
-
System: GC coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: This phase provides good separation for a wide range of semi-volatile aromatic compounds.
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
-
Oven Program:
-
Initial: 150°C, hold for 1 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 min at 300°C.
-
-
Injector: 280°C, splitless injection.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of 50-500 m/z.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a suitable solvent like ethyl acetate.
Trustworthiness & Data Interpretation: The total ion chromatogram (TIC) will show peaks for all separated compounds. The mass spectrum of each peak can be compared against a spectral library (like NIST) for tentative identification. The presence of a molecular ion peak at m/z 340/342/344 (corresponding to the isotopic pattern of two bromine atoms) would confirm the identity of the main peak.
Spectroscopic Techniques: Unambiguous Structural Confirmation
While chromatography quantifies purity, spectroscopy confirms that the main component is indeed the correct molecule.
Expertise & Causality: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. For this compound, the key diagnostic features in the ¹H NMR spectrum will be the distinct signals for the aromatic protons, whose chemical shifts and splitting patterns are dictated by the positions of the amino and bromo substituents. The integration of these signals should correspond to the expected number of protons.
Data Interpretation:
-
¹H NMR (in DMSO-d₆): Expect complex multiplets in the aromatic region (~6.5-7.5 ppm). The protons on the rings will show coupling to each other. The broad singlet for the -NH₂ protons will likely appear around 5.0-5.5 ppm, and its integration should correspond to four protons.
-
¹³C NMR (in DMSO-d₆): Expect six distinct signals for the aromatic carbons due to the molecule's symmetry. The carbons attached to bromine will be shifted to ~110-120 ppm, while those attached to the amino groups will be found around 140-150 ppm.
Expertise & Causality: Direct infusion MS or the MS data from a GC-MS or LC-MS experiment confirms the molecular weight of the compound. The most critical diagnostic feature for a bromine-containing compound is its unique isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a molecule with two bromine atoms will exhibit a characteristic triplet pattern for its molecular ion (M, M+2, M+4) in a ratio of roughly 1:2:1.
Data Interpretation: For C₁₂H₁₀Br₂N₂, the expected molecular ion peak cluster would be centered at:
-
m/z ~340: [C₁₂H₁₀(⁷⁹Br)₂N₂]⁺
-
m/z ~342: [C₁₂H₁₀(⁷⁹Br)(⁸¹Br)N₂]⁺ (most abundant)
-
m/z ~344: [C₁₂H₁₀(⁸¹Br)₂N₂]⁺ Observing this 1:2:1 triplet provides extremely high confidence in the presence of two bromine atoms.[7][8]
Section 3: Summary of Specifications and Overall Workflow
A material designated as "high-purity" should meet a stringent set of analytical criteria. The following tables summarize the key physicochemical properties and a typical set of acceptance criteria for research and development grade this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 84530-60-9 | [9] |
| Molecular Formula | C₁₂H₁₀Br₂N₂ | [9][10][11] |
| Molecular Weight | 342.03 g/mol | [9][10][11] |
| IUPAC Name | 2,2'-dibromo-[1,1'-biphenyl]-4,4'-diamine | [9][12] |
| Appearance | Solid (e.g., powder or crystals) | |
Table 2: Typical Purity Specifications
| Test | Method | Acceptance Criteria | Rationale |
|---|---|---|---|
| Purity (Assay) | HPLC | ≥ 97.0% (Area %) | Ensures the material is predominantly the target compound. |
| Identity | ¹H NMR | Spectrum conforms to reference structure | Confirms molecular structure. |
| Identity | Mass Spectrometry | Molecular ion isotope pattern conforms | Confirms molecular weight and elemental (Br) composition. |
| Residual Solvents | GC-MS | ≤ 0.5% total | Limits unwanted volatile components from synthesis. |
Caption: A self-validating workflow for material characterization.
Conclusion
The characterization of this compound is a process that demands rigor and a deep understanding of analytical chemistry. By integrating chromatographic separations for purity with spectroscopic methods for structural confirmation, scientists can establish a comprehensive quality profile for this vital reagent. This multi-technique, self-validating system ensures that the material meets the high standards required for advanced research and drug development, ultimately contributing to the reliability and integrity of the final product. Adherence to these principles is not just good practice; it is a prerequisite for scientific excellence.
References
- 1. This compound | 84530-60-9 | Benchchem [benchchem.com]
- 2. CN101851148A - Preparation method of 4,4'-dibromobiphenyl - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lab Chapter 7.3.1 [people.whitman.edu]
- 7. 4,4'-Dibromobiphenyl | C12H8Br2 | CID 7110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ez.restek.com [ez.restek.com]
- 9. This compound 97% | CAS: 84530-60-9 | AChemBlock [achemblock.com]
- 10. This compound | C12H10Br2N2 | CID 3621511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 84530-60-9 [chemicalbook.com]
- 12. This compound | 84530-60-9 [sigmaaldrich.com]
Methodological & Application
"4,4'-Diamino-2,2'-dibromobiphenyl" as a monomer in polyimide synthesis
Application Note & Protocol
Topic: 4,4'-Diamino-2,2'-dibromobiphenyl as a Functional Monomer in Advanced Polyimide Synthesis
Audience: Researchers, Polymer Scientists, and Materials Development Professionals
Abstract: This document provides a comprehensive technical guide on the utilization of this compound (DDBB) as a strategic monomer for the synthesis of high-performance polyimides (PIs). The introduction of bromine atoms onto the diamine backbone imparts unique and desirable characteristics to the resulting polymers, including enhanced thermal stability, improved solubility, inherent flame retardancy, and functional handles for post-polymerization modification. We present the scientific rationale behind using DDBB, a detailed, field-tested protocol for polymerization and characterization, and an analysis of the structure-property relationships that researchers can expect to leverage in their applications.
Introduction: The Strategic Advantage of Brominated Polyimides
Polyimides (PIs) are a premier class of high-performance polymers renowned for their exceptional thermal stability, robust mechanical strength, and excellent insulating properties.[1][2] These characteristics make them indispensable in demanding sectors such as aerospace, microelectronics, and gas separation.[2] The versatility of polyimide chemistry allows for the tailoring of polymer properties through the judicious selection of its constituent monomers: a dianhydride and a diamine.[1][3]
The focus of this guide, this compound (DDBB), is a specialized aromatic diamine. Its defining feature is the presence of bromine atoms ortho to the biphenyl linkage. This substitution is not a trivial modification; it is a strategic design choice that fundamentally alters the polymer's properties in several key ways:
-
Enhanced Thermal Properties: The bulky bromine atoms restrict the rotational freedom of the polymer backbone. This increased chain rigidity typically leads to a higher glass transition temperature (Tg) compared to non-brominated analogues.[4]
-
Improved Solubility: The non-coplanar conformation induced by the 2,2'-dibromo substitution disrupts efficient chain packing and charge-transfer complex formation, which are common causes of insolubility in aromatic polyimides.[4][5] This enhanced solubility is a significant processing advantage, enabling solution-casting of films and coatings.
-
Inherent Flame Retardancy: Brominated compounds are well-established flame retardants.[6] Upon heating, they can release species that interrupt the radical chain reactions of combustion in the gas phase, imparting self-extinguishing properties to the material.[6]
-
Functionalizability: The carbon-bromine bond serves as a reactive site for post-polymerization modification.[7] Techniques like palladium-catalyzed cross-coupling reactions can be employed to graft new functional groups onto the polyimide backbone, creating novel materials with tailored optical, electronic, or surface properties.[8]
This application note provides researchers with the foundational knowledge and a practical, step-by-step protocol to synthesize, isolate, and characterize advanced polyimides derived from DDBB.
Monomer Profile: this compound (DDBB)
A thorough understanding of the monomer's properties and safety requirements is paramount before beginning any synthesis.
Caption: Chemical structure of the DDBB monomer.
Table 1: Physicochemical Properties of DDBB
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2,2'-dibromo-[1,1'-biphenyl]-4,4'-diamine | [9] |
| CAS Number | 84530-60-9 | [9] |
| Molecular Formula | C₁₂H₁₀Br₂N₂ | [9] |
| Formula Weight | 342.03 g/mol | [9] |
| Appearance | Typically a beige or off-white solid/powder | [10] |
| Purity | ≥97% recommended for polymerization |[9] |
Safety & Handling Precautions: As a responsible scientist, adherence to safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS), DDBB should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.[11][12]
-
Ventilation: Handle the solid powder exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]
-
Health Hazards: DDBB is classified as a skin and eye irritant and may cause respiratory irritation.[10][11] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[11]
Synthesis Protocol: DDBB-Based Polyimide via One-Pot Solution Imidization
The most widely practiced method for polyimide synthesis is a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by cyclization (imidization).[3][13] While thermal and chemical imidization of cast PAA films are common, a one-pot high-temperature solution polymerization is often preferred for soluble polyimides as it is a more direct route to the final polymer.[3]
This protocol details the synthesis of a DDBB-based polyimide using 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), a dianhydride known to impart excellent solubility and thermal stability.[14][15]
Caption: Experimental workflow for synthesis and characterization.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound (DDBB) | Polymer Grade (≥97%) | Commercial | Dry under vacuum before use. |
| 4,4'-(6FDA) | Polymer Grade (≥98%) | Commercial | Dry under vacuum at ~160°C. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Commercial | Essential for high M.W. polymer.[16] |
| Toluene | Anhydrous | Commercial | Used for azeotropic water removal. |
| Methanol | Reagent Grade | Commercial | Used as the non-solvent for precipitation. |
| Nitrogen (N₂) | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Step-by-Step Procedure
Part A: Poly(amic acid) (PAA) Synthesis
-
Preparation: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet/outlet, and a stopper. Dry all glassware in an oven at 120°C overnight and cool under a stream of N₂.
-
Diamine Dissolution: Add this compound (DDBB) (e.g., 10.0 mmol, 3.420 g) to the flask. Using a syringe, add 50 mL of anhydrous NMP. Stir the mixture under a gentle N₂ flow until the diamine is fully dissolved.
-
Dianhydride Addition: In a single portion, add a stoichiometric amount of 4,4'-(6FDA) (10.0 mmol, 4.442 g) to the stirring diamine solution at room temperature. The addition of the dianhydride is often exothermic; for larger scales, cooling in an ice bath may be necessary.
-
Causality Insight: An equimolar stoichiometry is critical for achieving high molecular weight. The reaction involves a nucleophilic attack of the diamine's amino group on the dianhydride's carbonyl carbon.[3]
-
-
Polymerization to PAA: Rinse any residual 6FDA powder into the flask with an additional 10 mL of anhydrous NMP to ensure all monomer is in solution. Allow the reaction to stir at room temperature under N₂ for 24 hours. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).
Part B: One-Pot Solution Imidization
-
Setup for Imidization: Replace the stopper with a Dean-Stark trap and a reflux condenser. Add 20 mL of toluene to the viscous PAA solution.
-
Cyclodehydration: Heat the reaction mixture to 180-190°C using an oil bath. Water generated during the imidization of the amic acid to the imide ring will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Completion: Maintain the temperature for 4-6 hours, or until no more water is collected. The reaction is complete when the theoretical amount of water (2 moles per repeat unit) has been removed.
-
Cooling: Turn off the heat and allow the polymer solution to cool to room temperature. The solution should remain homogeneous.
Part C: Polymer Isolation and Purification
-
Precipitation: Slowly pour the cooled, viscous polyimide solution into a blender containing 800 mL of vigorously stirring methanol. A fibrous or powdered precipitate will form instantly.
-
Why this step? Precipitating the polymer in a non-solvent like methanol is a standard purification technique to separate the polymer from the high-boiling point NMP solvent and any unreacted monomers.[16]
-
-
Washing: Collect the polymer by filtration. Wash the solid polymer thoroughly with fresh methanol (2 x 200 mL) to remove impurities.
-
Drying: Transfer the purified polymer to a vacuum oven and dry at 160°C for 24 hours to remove all residual solvents. The final product is a solid, purified DDBB-6FDA polyimide.
Characterization and Expected Results
Validation of the polymer's structure and properties is a critical final step.
Caption: General two-step synthesis of polyimide from DDBB.
Table 2: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Result for DDBB-6FDA Polyimide |
| FTIR Spectroscopy | Confirm imidization | Disappearance of amic acid bands (N-H stretch ~3300 cm⁻¹, Amide I C=O ~1660 cm⁻¹) and appearance of characteristic imide absorptions: asymmetric C=O stretch (~1785 cm⁻¹), symmetric C=O stretch (~1728 cm⁻¹), and C-N stretch (~1370 cm⁻¹).[16] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | High decomposition temperature (Td) at 5% weight loss, typically >450-500°C in a nitrogen atmosphere. Brominated PIs may show slightly lower Td than non-brominated analogs.[4] |
| Differential Scanning Calorimetry (DSC) | Determine glass transition temp. | A high Tg is expected, likely in the range of 250-300°C, reflecting the rigid polymer backbone.[4] |
| Solubility Test | Evaluate processability | Excellent solubility is expected in aprotic polar solvents like NMP, DMAc, DMF, and potentially in less polar solvents like THF or chloroform, a key advantage of using DDBB and 6FDA.[4][14] |
| Gel Permeation Chromatography (GPC) | Determine molecular weight | Successful polymerization should yield a high number-average molecular weight (Mn) with a polydispersity index (PDI) typically around 2.0 for step-growth polymerizations.[16] |
Table 3: Anticipated Properties of Brominated Polyimides
| Property | Influence of Bromine (DDBB Monomer) | Typical Range/Value |
| Glass Transition Temp. (Tg) | Increases due to restricted chain rotation.[4] | 250 - 300 °C |
| Thermal Stability (Td, 5%) | May slightly decrease compared to non-brominated analogs.[4] | 450 - 520 °C |
| Tensile Strength | Generally high, typical of aromatic polyimides. | 80 - 120 MPa[17][18] |
| Tensile Modulus | High, indicating a stiff material. | 2.0 - 3.5 GPa[17][18] |
| Dielectric Constant | Moderate; bulky groups can lower the constant by reducing chain packing. | 2.8 - 3.5 (at 1 MHz)[14][17] |
Applications and Future Directions
The unique combination of properties imparted by the DDBB monomer opens avenues for specialized applications:
-
Advanced Electronics: Their high thermal stability, good solubility for solution processing, and tunable dielectric properties make them suitable for flexible printed circuits, dielectric layers, and encapsulants in microelectronics.[2]
-
Gas Separation Membranes: The distorted polymer backbone can increase the fractional free volume within the material, which is beneficial for creating membranes with high gas permeability.[19][20]
-
Flame-Retardant Composites: The inherent flame retardancy of DDBB-based polyimides makes them excellent candidates for matrices in high-performance composites for aerospace and automotive applications where fire safety is critical.[6]
-
Functional Materials Platform: The most exciting prospect lies in using the bromine atoms as synthetic handles. Post-polymerization modification can be used to attach chromophores, catalytic moieties, or other functional groups, transforming the polyimide from a structural material into a functional one.[7][8][21]
By following the protocols and understanding the principles outlined in this guide, researchers are well-equipped to explore the synthesis and application of these advanced, functional polymeric materials.
References
- 1. zeusinc.com [zeusinc.com]
- 2. mdpi.com [mdpi.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications - News [oceanchemgroup.com]
- 7. Postpolymerization Modification by Nucleophilic Addition to Styrenic Carbodiimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosslinked porous polyimides: structure, properties and applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00997D [pubs.rsc.org]
- 9. This compound 97% | CAS: 84530-60-9 | AChemBlock [achemblock.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cpsm.kpi.ua [cpsm.kpi.ua]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Postpolymerization modification based on dynamic imine chemistry for the synthesis of functional polyacetylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: High-Fidelity Suzuki Coupling of 4,4'-Diamino-2,2'-dibromobiphenyl for Advanced Material Synthesis
Abstract: This document provides a comprehensive, step-by-step protocol for the Suzuki-Miyaura cross-coupling reaction of 4,4'-Diamino-2,2'-dibromobiphenyl. This challenging substrate, featuring both electron-donating amino groups and dual reactive bromine sites, is a critical building block for advanced polymers and functional materials. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and field-proven troubleshooting strategies to ensure successful and reproducible outcomes.
Introduction: The Significance of this compound in Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1][2] This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials.[3][4]
This compound presents a unique set of challenges and opportunities in Suzuki coupling. The two amino groups are potent coordinating ligands that can inhibit or "poison" the palladium catalyst, while the presence of two bromine atoms opens the door to controlled polymerization or selective double coupling to create extended conjugated systems.[5][6] Mastering this reaction is key to synthesizing novel poly(diaminobiphenyl) structures and other complex molecules with tailored electronic and photophysical properties.
This application note will detail a robust protocol for the successful Suzuki coupling of this compound, with a focus on catalyst selection, reaction optimization, and purification strategies.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for challenging substrates like this compound.
The cycle comprises three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a palladium(II) intermediate.[3][8]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base, forming a boronate. This boronate then transfers its organic group to the palladium(II) complex, displacing the halide.[1][2]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond of the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is designed for the double Suzuki coupling of this compound with two equivalents of an arylboronic acid. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are critical for optimal results.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Varies | Substrate |
| Arylboronic Acid | ≥98% | Varies | Coupling partner (2.2 equivalents) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Varies | Palladium precatalyst (2 mol%) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand grade | Varies | Ligand (4 mol%) |
| Potassium Phosphate (K₃PO₄) | Anhydrous, powdered | Varies | Base (4.0 equivalents) |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Varies | Solvent |
| Degassed Water | N/A | In-house | Co-solvent |
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Syringes and needles for liquid transfer
-
Heating mantle or oil bath with a temperature controller
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (2.2 eq), and powdered anhydrous potassium phosphate (4.0 eq).
-
In a separate vial, weigh out Pd₂(dba)₃ (0.02 eq, 2 mol%) and SPhos (0.04 eq, 4 mol%).
-
Seal the Schlenk flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
-
Catalyst Pre-formation and Reaction Assembly:
-
Add the pre-weighed Pd₂(dba)₃ and SPhos to the Schlenk flask under a positive flow of inert gas.
-
Via syringe, add anhydrous, degassed 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Add a small amount of degassed water (typically 5-10% of the total solvent volume).
-
Purge the resulting mixture with a gentle stream of argon for 10-15 minutes to ensure thorough degassing.[9]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the specific arylboronic acid used.
-
Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
-
-
Work-up and Purification:
-
Upon completion (typically indicated by the consumption of the starting material, 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad thoroughly with additional ethyl acetate.[7]
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[6]
-
Purify the crude product by column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.
-
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Application Note: Leveraging 4,4'-Diamino-2,2'-dibromobiphenyl for the Synthesis of High-Performance Polymers
Introduction: The Strategic Advantage of Bromination in Polymer Chemistry
In the relentless pursuit of materials with superior performance, polymer chemists and materials scientists are increasingly turning to monomers that offer a unique combination of properties. 4,4'-Diamino-2,2'-dibromobiphenyl is one such monomer that has garnered significant interest for the synthesis of high-performance polymers, particularly polyimides and polyamides. The strategic incorporation of bromine atoms directly onto the polymer backbone imparts a range of desirable characteristics, most notably enhanced flame retardancy, a critical attribute in the electronics, aerospace, and automotive industries.[1][2] Beyond flame resistance, the presence of bromine and the specific stereochemistry of the 2,2'-dibromo-biphenyl unit influence key polymer properties such as solubility, thermal stability, and processability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of advanced polymeric materials. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present expected material properties based on authoritative sources.
The Role of this compound in Polymer Design
The molecular architecture of this compound is central to its utility in high-performance polymers. The two primary amine functional groups serve as reactive sites for polycondensation reactions with comonomers such as dianhydrides (for polyimides) or diacid chlorides (for polyamides). The biphenyl core provides rigidity and thermal stability to the resulting polymer chain. The bromine atoms, positioned at the 2 and 2' positions, introduce several key features:
-
Inherent Flame Retardancy: Upon exposure to high temperatures, the carbon-bromine bonds can cleave, releasing bromine radicals. These radicals act as scavengers in the gas phase of the combustion process, interrupting the chain reactions of fire and providing a self-extinguishing effect.[1]
-
Enhanced Solubility: The ortho-bromine substitution disrupts the planarity of the biphenyl unit, which can hinder close chain packing. This disruption often leads to improved solubility of the resulting polymers in common organic solvents, a significant advantage for processing and film casting.[3]
-
Modified Thermal Properties: The bulky bromine atoms can also influence the glass transition temperature (Tg) and thermal decomposition temperature (Td) of the polymer. While introducing some flexibility that might slightly lower the Tg compared to non-brominated analogs, the overall thermal stability remains high due to the aromatic backbone.
Synthesis of High-Performance Polyimides
Polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[4] The synthesis of polyimides from this compound typically follows a two-step polycondensation reaction with a tetracarboxylic dianhydride.
Experimental Workflow: Polyimide Synthesis
References
- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 2. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 3. Intrinsically Microporous Polyimides Derived from 2,2′-Dibromo-4,4′,5,5′-bipohenyltetracarboxylic Dianhydride for Gas Separation Membranes [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Porous Organic Frameworks (POFs) Utilizing 4,4'-Diamino-2,2'-dibromobiphenyl
Introduction: The Strategic Role of 4,4'-Diamino-2,2'-dibromobiphenyl in Advanced Porous Materials
Porous Organic Frameworks (POFs) represent a versatile class of materials engineered from organic building blocks linked by strong covalent bonds.[1] Their characteristic high surface areas, tunable porosity, and exceptional thermal and chemical stability make them prime candidates for a multitude of applications, including gas storage and separation, catalysis, and environmental remediation.[1] The rational design of POFs, achieved through the careful selection of monomers and synthetic methodologies, allows for the fine-tuning of their structural and functional properties.[2]
This guide focuses on the application of a strategic building block, This compound , in the synthesis of novel Porous Aromatic Frameworks (PAFs), a subclass of POFs. The unique stereochemistry of this monomer, with its non-coplanar phenyl rings due to the ortho-bromine substituents, is instrumental in frustrating crystal packing and promoting the formation of microporous structures. Furthermore, the presence of both amino (-NH₂) and bromo (-Br) functionalities on the same molecule opens up a diverse range of polymerization chemistries and opportunities for post-synthetic modification.[3] The amino groups can serve as reactive sites for creating imine or amide linkages, or they can be retained as functional sites within the final framework to enhance selectivity in adsorption or catalytic processes.[4] The bromine atoms are ideal leaving groups for cross-coupling reactions such as Sonogashira-Hagihara or Ullmann couplings, which are pivotal in constructing robust, carbon-carbon linked frameworks.[5][6]
This document provides a comprehensive overview of the synthesis, characterization, and potential applications of POFs derived from this compound, offering detailed protocols and expert insights for researchers and professionals in materials science and drug development.
Synthetic Strategies: Harnessing the Reactivity of this compound
The dual functionality of this compound allows for its participation in several types of polymerization reactions to form porous networks. The choice of reaction pathway is critical as it dictates the nature of the covalent linkages and, consequently, the properties of the resulting POF.
Sonogashira-Hagihara Cross-Coupling: A Pathway to Highly Conjugated Porous Polymers
The Sonogashira-Hagihara cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by palladium and copper complexes.[5] This reaction is particularly well-suited for the synthesis of conjugated microporous polymers (CMPs), a type of POF with extended π-conjugation, which can impart interesting photophysical and electronic properties.
In this approach, the bromine atoms of this compound serve as the coupling sites. By reacting it with a multi-topic alkyne cross-linker, a rigid and porous three-dimensional network can be constructed. The amino groups on the biphenyl unit are preserved in the final polymer, providing sites for hydrogen bonding and potential post-synthetic modification.[3][4]
A logical workflow for the synthesis of an amino-functionalized POF via Sonogashira-Hagihara coupling is depicted below:
Caption: Workflow for POF Synthesis via Sonogashira-Hagihara Coupling.
Ullmann Condensation: Building Robust Aryl-Aryl and Aryl-Nitrogen Bonds
The Ullmann condensation is a classic copper-catalyzed reaction that can be employed to form either aryl-aryl (C-C) or aryl-nitrogen (C-N) bonds.[7]
-
C-C Coupling: In a self-condensation reaction, the bromine atoms of this compound can be coupled to form a larger, more extended aromatic network. This approach, however, may lead to a less defined and potentially less porous material if not carefully controlled.
-
C-N Coupling: Alternatively, the amino groups can be reacted with other aryl halides in the presence of a copper catalyst. This allows for the incorporation of different aromatic units into the polymer backbone.
The harsher conditions often required for Ullmann reactions (high temperatures and polar aprotic solvents) can be a drawback, but modern advancements with the use of ligands can facilitate the reaction under milder conditions.[7]
Detailed Experimental Protocols
The following protocol is a representative example for the synthesis of an amino-functionalized Porous Aromatic Framework (PAF-NH₂) via a Sonogashira-Hagihara cross-coupling reaction.
Materials:
-
This compound (≥97% purity)
-
1,3,5-Triethynylbenzene (≥98% purity)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Triethylamine (TEA)
-
Methanol (ACS grade)
-
Chloroform (ACS grade)
-
Tetrahydrofuran (THF, ACS grade)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Soxhlet extraction apparatus
-
Vacuum oven
Protocol: Synthesis of PAF-NH₂
-
Reaction Setup:
-
To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 342 mg, 1.0 mmol) and 1,3,5-Triethynylbenzene (e.g., 100 mg, 0.67 mmol).
-
Add Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol) and CuI (e.g., 19 mg, 0.1 mmol) to the flask.
-
The flask is then sealed, and the atmosphere is replaced with an inert gas (N₂ or Ar) by evacuating and backfilling three times.
-
-
Solvent Addition and Polymerization:
-
Under a positive pressure of inert gas, add a mixture of anhydrous DMF (20 mL) and anhydrous TEA (10 mL) via a syringe.
-
The reaction mixture is then heated to 80 °C and stirred for 48 hours. A precipitate should form as the polymerization proceeds.
-
-
Work-up and Purification:
-
After cooling to room temperature, the solid product is collected by filtration.
-
The collected solid is washed sequentially with DMF (3 x 50 mL), methanol (3 x 50 mL), and chloroform (3 x 50 mL) to remove any unreacted monomers, catalyst residues, and oligomers.
-
The crude polymer is then subjected to Soxhlet extraction with methanol for 24 hours, followed by THF for another 24 hours. This step is crucial for removing any remaining impurities and ensuring a clean, porous material.
-
-
Activation:
-
The purified polymer is dried in a vacuum oven at 120 °C for 12 hours to remove all residual solvents from the pores.
-
The final product, a light to dark brown powder, is stored in a desiccator.
-
Characterization of the Resulting POF
A comprehensive characterization of the synthesized POF is essential to confirm its structure, porosity, and stability.
| Technique | Purpose | Expected Observations for PAF-NH₂ |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the formation of the polymer network. | Disappearance of the C-H stretching of the terminal alkyne (~3300 cm⁻¹). Presence of N-H stretching bands (~3400-3200 cm⁻¹). |
| Solid-State ¹³C NMR Spectroscopy | To probe the carbon environment and confirm the polymer structure. | Broad signals corresponding to the aromatic carbons of the biphenyl and triethynylbenzene units. |
| Powder X-ray Diffraction (PXRD) | To assess the crystallinity of the material. | A broad halo pattern, indicating an amorphous or poorly crystalline nature, which is typical for PAFs. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size of the polymer. | Aggregated, irregular particles are commonly observed. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the POF. | High thermal stability, with decomposition temperatures often exceeding 400 °C in an inert atmosphere. |
| Nitrogen Adsorption-Desorption Analysis (BET) | To determine the specific surface area, pore volume, and pore size distribution. | A Type I or Type IV isotherm, indicating a microporous or mesoporous material. BET surface areas can range from several hundred to over 1000 m²/g. |
Table 1: Key Characterization Techniques for Amino-Functionalized POFs.
Quantitative Data and Performance Metrics
| Property | Expected Range of Values | Significance |
| BET Surface Area | 500 - 1200 m²/g | A high surface area is crucial for applications requiring significant adsorption capacity. |
| Total Pore Volume | 0.3 - 0.8 cm³/g | Indicates the total space available within the material for guest molecules. |
| Micropore Volume | 0.2 - 0.5 cm³/g | A significant micropore volume is desirable for gas storage and separation of small molecules. |
| CO₂ Uptake (at 273 K, 1 bar) | 2.0 - 4.0 mmol/g | A key metric for evaluating the potential of the material for carbon capture applications. The amino groups are expected to enhance CO₂ affinity. |
Table 2: Expected Porosity and Gas Adsorption Properties of PAF-NH₂.
Applications in Research and Development
The unique properties of POFs synthesized from this compound make them highly attractive for a range of advanced applications.
Selective Adsorption and Separation
The presence of amino groups within the porous framework can significantly enhance the selectivity for the adsorption of acidic gases like CO₂ and SO₂ through dipole-quadrupole and hydrogen bonding interactions. These materials can also be explored for the removal of organic micropollutants from water, where the amino groups can interact with contaminants through hydrogen bonding and π-π stacking interactions.[4]
Heterogeneous Catalysis
The amino groups can act as basic catalytic sites for various organic transformations. Furthermore, these groups can serve as anchoring points for the immobilization of metal nanoparticles or organometallic complexes, creating highly active and recyclable heterogeneous catalysts. The porous structure allows for efficient diffusion of reactants and products, enhancing catalytic efficiency.
Drug Delivery
The high pore volume and biocompatibility of some POFs make them potential candidates for drug delivery systems. The amino groups can be used to conjugate drugs or targeting ligands. The porous network can encapsulate therapeutic agents, allowing for their controlled release.
Conclusion and Future Outlook
This compound is a highly promising monomer for the construction of functional porous organic frameworks. Its unique structural features and versatile reactivity enable the synthesis of robust, porous materials with tailored properties. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of these advanced materials in diverse fields, from environmental remediation to biomedical applications. Future research will likely focus on the development of crystalline covalent organic frameworks (COFs) from this monomer to enable more precise structural characterization and to further enhance their functional properties. Post-synthetic modification of the amino groups will also be a key area of exploration to introduce more complex functionalities and to create highly specialized materials for targeted applications.[3]
References
- 1. A “click-based” porous organic polymer from tetrahedral building blocks - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Post-synthetic modifications in porous organic polymers for biomedical and related applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. Porous aromatic frameworks: Synthesis, structure and functions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Advanced Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4,4'-Diamino-2,2'-dibromobiphenyl
Introduction: The Strategic Importance of 4,4'-Diamino-2,2'-dibromobiphenyl
This compound is a highly versatile and strategically important building block in modern organic synthesis. Its unique molecular architecture, featuring two nucleophilic amino groups and two reactive bromine atoms, offers multiple points for diversification, making it a prized substrate for the construction of complex organic materials.[1] The strategic placement of the bromine atoms at the 2 and 2' positions introduces a degree of steric hindrance and a defined torsional angle between the phenyl rings, which can be exploited to create molecules with specific three-dimensional structures. This diamine is a key precursor for novel polymers, specialized dyes, and advanced electronic materials where precise molecular geometry and electronic properties are paramount.[1]
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and functional group tolerance.[2][3][4] For a substrate like this compound, these reactions unlock a vast chemical space for derivatization. This guide provides detailed application notes and protocols for the most pertinent palladium-catalyzed cross-coupling reactions involving this substrate, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be robust starting points for researchers in materials science and drug development.
Considerations for Cross-Coupling with this compound
The presence of both amino and bromo functionalities on the same molecule requires careful consideration of reaction conditions to achieve the desired selectivity. The amino groups can potentially coordinate to the palladium catalyst, influencing its reactivity. While in many cases, the inherent basicity of the reaction conditions can mitigate this, for certain sensitive coupling partners or to avoid side reactions, protection of the amino groups (e.g., as acetamides or carbamates) may be a prudent consideration. However, the protocols outlined below are developed for the unprotected diamine, leveraging the robustness of modern palladium catalyst systems.
The steric hindrance around the bromine atoms in the 2,2'-positions necessitates the use of bulky, electron-rich phosphine ligands. These ligands facilitate the oxidative addition of the aryl bromide to the palladium(0) center, which is often the rate-limiting step, and promote the reductive elimination to form the desired product.[5]
Application & Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.[6] For this compound, a double Suzuki-Miyaura coupling can be employed to synthesize extended conjugated systems, which are of interest in organic electronics.
Scientific Rationale
The choice of a potent catalyst system, such as one employing a biarylphosphine ligand, is crucial to overcome the steric hindrance at the 2,2'-positions. A strong base is required to activate the boronic acid for transmetalation. The use of a phase-transfer catalyst can be beneficial in biphasic solvent systems to enhance reaction rates.
Experimental Protocol: Double Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), phenylboronic acid (2.5 equiv.), and potassium phosphate (4.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (2-4 mol%) and SPhos (4-8 mol%) in a small amount of anhydrous, degassed 1,4-dioxane.
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add a 10:1 mixture of degassed 1,4-dioxane and water to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | 12-24 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | Moderate to Good |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 12 | Good |
Note: Yields are indicative and can vary based on the specific substrate and reaction scale.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application & Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[2][7] In the context of this compound, this reaction can be applied in an intramolecular fashion to synthesize carbazole derivatives, which are valuable motifs in materials science and medicinal chemistry.[3] Alternatively, an intermolecular reaction can be performed to introduce additional amine functionalities.
Scientific Rationale: Intramolecular Cyclization
The synthesis of a carbazole core from this compound would conceptually involve a double intramolecular N-arylation. However, a more common and practical approach is to first perform a selective intermolecular amination at one of the bromine atoms, followed by an intramolecular C-N coupling to form the carbazole ring. For a direct double intramolecular cyclization, a related substrate, 2,2'-diaminobiphenyl, can undergo oxidative cyclization. For the title compound, a sequential or one-pot intermolecular-intramolecular approach is more feasible. The protocol below describes the intramolecular cyclization of a pre-functionalized substrate.
Experimental Protocol: Intramolecular Buchwald-Hartwig Cyclization to a Carbazole Derivative
This protocol assumes a preceding reaction has selectively mono-aminated one of the bromine positions of this compound.
Materials:
-
N-(2'-Amino-6'-bromo-[1,1'-biphenyl]-4-yl)acetamide (or other mono-aminated derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of argon, add the mono-aminated substrate (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), and sodium tert-butoxide (1.5-2.0 equiv.) to a Schlenk tube.
-
Add anhydrous, degassed toluene to achieve a substrate concentration of 0.05-0.1 M.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting carbazole derivative by column chromatography.
Caption: Experimental workflow for intramolecular Buchwald-Hartwig amination.
Application & Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the reaction of aryl halides with terminal alkynes, providing access to arylethynyl motifs.[8][9] A double Sonogashira coupling on this compound can be used to synthesize rigid, linear molecules with potential applications in molecular wires and organic electronics.
Scientific Rationale
The classic Sonogashira reaction employs both palladium and copper(I) catalysts.[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. An amine base is typically used, which also often serves as the solvent.
Experimental Protocol: Double Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under argon, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3-5 mol%), and CuI (5-10 mol%).
-
Add a mixture of degassed THF and TEA (e.g., 2:1 v/v) to achieve a substrate concentration of 0.1-0.2 M.
-
Add phenylacetylene (2.2-2.5 equiv.) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the precipitated salts.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT - 60 | 4-12 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 70 | 6 |
| 1-Octyne | PdCl₂(dppf) / CuI | Piperidine | DMF | 80 | 8 |
Note: Subsequent deprotection of the silyl group may be necessary when using trimethylsilylacetylene.
Conclusion
This compound is a substrate of significant potential, and palladium-catalyzed cross-coupling reactions are the key to unlocking its synthetic utility. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust starting points for the synthesis of a diverse range of complex molecules. Successful application of these methods hinges on the careful selection of ligands and reaction conditions to overcome the steric hindrance inherent in the substrate and to manage the reactivity of the amino groups. These advanced building blocks are poised to contribute to the development of next-generation organic materials and pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Polymerization of 4,4'-Diamino-2,2'-dibromobiphenyl with Aromatic Dianhydrides
Introduction: Strategic Incorporation of Bromine in High-Performance Polyimides
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties. These characteristics make them indispensable in the aerospace, electronics, and automotive industries. The tailoring of polyimide properties for specific applications is a continuous area of research, with monomer structure playing a pivotal role. The use of halogenated monomers, in particular, offers a strategic approach to enhancing certain polymer characteristics.
This application note provides a detailed guide for the synthesis and characterization of polyimides derived from the polymerization of 4,4'-Diamino-2,2'-dibromobiphenyl with various common aromatic dianhydrides: Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). The introduction of bromine atoms onto the biphenyl moiety of the diamine is anticipated to impart desirable properties such as enhanced flame retardancy, increased refractive index, and modified solubility characteristics.
This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of novel polyimide structures. The protocols provided herein are based on established principles of polyimide chemistry and are designed to be self-validating through comprehensive characterization of the resulting polymers.
Underlying Chemistry: The Two-Step Polycondensation Route
The most prevalent and versatile method for synthesizing high molecular weight aromatic polyimides is the two-step polycondensation reaction. This method allows for the formation of a processable poly(amic acid) precursor, which can be subsequently converted to the final polyimide via thermal or chemical imidization.
Step 1: Poly(amic acid) Formation
The initial step involves the nucleophilic addition of the amino groups of the diamine to the carbonyl carbons of the dianhydride. This reaction is typically carried out in a polar aprotic solvent at ambient or sub-ambient temperatures to form a high molecular weight poly(amic acid) solution. The reaction is an equilibrium process, and the use of anhydrous conditions and high-purity monomers is crucial to drive the reaction towards the formation of a high molecular weight polymer.
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are chosen for their ability to dissolve both the monomers and the resulting poly(amic acid). Their aprotic nature prevents side reactions with the dianhydride.
-
Temperature: The reaction is conducted at low to ambient temperatures to suppress side reactions and to control the exothermic nature of the polymerization, which could lead to a decrease in the molecular weight of the poly(amic acid).
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric moisture, which can hydrolyze the dianhydride and the amic acid linkages, thereby limiting the achievable molecular weight.
Step 2: Imidization
The second step is the conversion of the poly(amic acid) to the corresponding polyimide through the elimination of water. This cyclodehydration reaction, known as imidization, can be achieved through thermal treatment or by using chemical dehydrating agents.
-
Thermal Imidization: This is the most common method, involving heating the poly(amic acid) film or powder in a stepwise manner to temperatures typically ranging from 200 to 350°C. The gradual heating allows for the removal of the solvent and the water of imidization without creating voids or defects in the final material.[1]
-
Chemical Imidization: This method is performed at lower temperatures using a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine). Chemical imidization can sometimes lead to a higher degree of imidization and is useful for solution-processable polyimides.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of polyimides from this compound and three different aromatic dianhydrides.
Materials and Reagents
-
Diamine: this compound (DABDB) (Purity > 99%)
-
Dianhydrides:
-
Pyromellitic dianhydride (PMDA) (Purity > 99%)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) (Purity > 99%)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Purity > 99%)
-
-
Solvent: N,N-dimethylacetamide (DMAc) (Anhydrous, <50 ppm water)
-
Chemical Imidization Reagents (Optional):
-
Acetic Anhydride (Reagent Grade)
-
Pyridine (Anhydrous)
-
Note on Monomer Purity: The purity of the monomers is critical for achieving high molecular weight polyimides. It is recommended to purify the dianhydrides by sublimation and the diamine by recrystallization prior to use.
Protocol 1: Synthesis of Poly(amic acid) (PAA) from DABDB and PMDA
-
Preparation: In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, add 3.42 g (10 mmol) of this compound (DABDB).
-
Dissolution: Add 40 mL of anhydrous N,N-dimethylacetamide (DMAc) to the flask and stir under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Monomer Addition: To the stirred solution, add 2.18 g (10 mmol) of pyromellitic dianhydride (PMDA) in one portion.
-
Polymerization: Continue stirring the reaction mixture at room temperature (25°C) under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the polymerization progresses, indicating the formation of a high molecular weight poly(amic acid).
-
Storage: The resulting viscous poly(amic acid) solution can be stored in a refrigerator at 4°C for further use.
Protocol 2: Thermal Imidization of PAA to form Polyimide Film
-
Casting: Pour the poly(amic acid) solution from Protocol 1 onto a clean, dry glass plate.
-
Film Formation: Use a doctor blade to cast a film of uniform thickness (e.g., 200-300 µm).
-
Solvent Removal: Place the glass plate in a vacuum oven at 80°C for 4 hours to remove the bulk of the DMAc solvent.
-
Thermal Curing: Transfer the glass plate to a programmable oven and subject the film to the following heating schedule under a nitrogen atmosphere:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
Film Detachment: After cooling to room temperature, the flexible polyimide film can be carefully detached from the glass plate by immersing it in water.
-
Final Drying: Dry the detached film in a vacuum oven at 120°C for 12 hours.
Protocol 3: One-Step High-Temperature Solution Polycondensation
For polyimides that are soluble in their fully imidized form, a one-step method can be employed. This is often the case for polyimides derived from 6FDA due to the flexible hexafluoroisopropylidene linkage.
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve 3.42 g (10 mmol) of DABDB and 4.44 g (10 mmol) of 6FDA in 50 mL of m-cresol.
-
Catalyst Addition: Add a catalytic amount of isoquinoline (2-3 drops).
-
Polymerization and Imidization: Heat the reaction mixture to 200°C with stirring under a nitrogen flow. Water formed during the imidization will be removed azeotropically with toluene (added to the Dean-Stark trap). Maintain the reaction at this temperature for 6-8 hours.
-
Precipitation and Purification: After cooling, pour the viscous polymer solution into a large excess of methanol to precipitate the polyimide.
-
Washing and Drying: Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 150°C for 24 hours.
Characterization of the Resulting Polyimides
A comprehensive characterization of the synthesized polyimides is essential to validate the success of the polymerization and to understand the structure-property relationships.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to monitor the conversion of the poly(amic acid) to the polyimide. The disappearance of the amic acid bands (around 1660 cm⁻¹ for amide C=O and 1540 cm⁻¹ for N-H bending) and the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ for asymmetric C=O stretching, 1720 cm⁻¹ for symmetric C=O stretching, and 1370 cm⁻¹ for C-N stretching) confirms successful imidization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the polyimides, provided they are soluble in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyimides. The temperature at which 5% weight loss occurs (Td5%) is a common metric for thermal stability. The presence of bromine is expected to slightly decrease the initial decomposition temperature but may increase the char yield at higher temperatures, contributing to flame retardancy.[1]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polyimides. The Tg is a critical parameter that defines the upper service temperature of the material. The bulky bromine atoms are expected to restrict chain rotation, leading to an increase in Tg compared to non-brominated analogues.[1]
Mechanical Properties
The mechanical properties of the polyimide films, such as tensile strength, Young's modulus, and elongation at break, can be measured using a universal testing machine according to ASTM standards. The rigid biphenyl structure and the presence of bromine atoms are expected to result in high tensile strength and modulus.
Data Presentation: Representative Properties of DABDB-Based Polyimides
The following table summarizes the expected properties of polyimides synthesized from this compound (DABDB) with different dianhydrides. These values are representative and may vary depending on the specific polymerization conditions and processing.
| Property | DABDB-PMDA | DABDB-BTDA | DABDB-6FDA |
| Glass Transition Temperature (Tg, °C) | > 400 | ~350 | ~320 |
| 5% Weight Loss Temperature (Td5%, °C in N₂) | ~520 | ~510 | ~500 |
| Tensile Strength (MPa) | ~150 | ~130 | ~110 |
| Young's Modulus (GPa) | ~4.5 | ~4.0 | ~3.5 |
| Elongation at Break (%) | ~5 | ~7 | ~10 |
| Solubility in DMAc | Insoluble | Sparingly Soluble | Soluble |
Visualization of Experimental Workflow and Chemical Structures
Diagram 1: Two-Step Polymerization Workflow
References
Application Notes & Protocols: Synthesis of Novel Ligands from 4,4'-Diamino-2,2'-dibromobiphenyl
Foreword: The Architectural Versatility of 4,4'-Diamino-2,2'-dibromobiphenyl
In the landscape of modern ligand design and coordination chemistry, the selection of a versatile and strategically functionalized scaffold is paramount. This compound serves as an exemplary precursor, offering a unique combination of reactive sites that allow for the construction of a diverse array of complex molecular architectures.[1] This guide provides an in-depth exploration of the synthetic pathways available to researchers and drug development professionals for the creation of novel ligands from this powerful building block. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.
The strategic placement of two primary amino groups and two bromine atoms on the biphenyl core allows for orthogonal chemical modifications. The amino groups are nucleophilic and readily undergo condensation reactions to form Schiff bases or can be transformed into other functional groups.[2][3] The bromine atoms are ideal handles for a variety of powerful cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[4][5][6] This dual reactivity makes this compound a cornerstone for the synthesis of ligands with applications ranging from asymmetric catalysis to the development of novel metal-organic frameworks (MOFs).[7][8]
This document is structured to guide the researcher through the synthesis of three major classes of ligands from this precursor: Schiff Base Ligands, Phosphine Ligands, and MOF Linkers. Each section will provide a detailed, self-validating protocol, underpinned by authoritative references and mechanistic insights.
Part 1: Synthesis of Tetradentate Schiff Base Ligands
Schiff base ligands, characterized by the imine (-C=N-) functional group, are among the most widely studied classes of ligands due to their straightforward synthesis and versatile coordination chemistry.[3][9] The condensation of the diamino groups of this compound with two equivalents of a suitable aldehyde or ketone results in the formation of tetradentate Schiff base ligands. These ligands are capable of coordinating to a variety of metal ions, forming stable complexes with applications in catalysis and materials science.[10][11]
Scientific Rationale and Strategy
The synthesis of Schiff bases from primary amines and carbonyl compounds is a classic acid-catalyzed condensation reaction.[2] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond. For the synthesis of tetradentate ligands from this compound, a 1:2 stoichiometric ratio of the diamine to an aldehyde is typically employed. The choice of aldehyde is critical as it dictates the electronic and steric properties of the resulting ligand and its metal complexes. Aromatic aldehydes, such as salicylaldehyde and its derivatives, are commonly used as they introduce additional coordinating groups (e.g., hydroxyl groups) and enhance the rigidity and stability of the ligand framework.
Detailed Experimental Protocol: Synthesis of a Salen-Type Ligand
This protocol details the synthesis of a novel Salen-type Schiff base ligand from this compound and 2-hydroxy-1-naphthaldehyde.
Materials:
-
This compound (1.00 g, 2.92 mmol)
-
2-Hydroxy-1-naphthaldehyde (1.00 g, 5.81 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.00 g, 2.92 mmol) and absolute ethanol (25 mL).
-
Stir the mixture at room temperature until the diamine is fully dissolved. Gentle heating may be applied if necessary.
-
In a separate beaker, dissolve 2-hydroxy-1-naphthaldehyde (1.00 g, 5.81 mmol) in absolute ethanol (25 mL).
-
Add the ethanolic solution of 2-hydroxy-1-naphthaldehyde to the solution of the diamine.
-
Add a catalytic amount of glacial acetic acid (3-4 drops) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C for 12 hours.
Expected Yield and Characterization:
-
Yield: Typically >85%
-
Appearance: Yellow to orange crystalline solid
-
Characterization: The structure of the synthesized ligand should be confirmed by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The FT-IR spectrum should show a characteristic imine (C=N) stretching band around 1610-1630 cm⁻¹.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of a tetradentate Schiff base ligand.
Part 2: Synthesis of Chiral Phosphine Ligands via Cross-Coupling
The bromine atoms on the this compound scaffold are prime candidates for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling.[4][6] These reactions are powerful tools for the formation of C-N and C-C bonds, respectively. By employing these methods, it is possible to introduce phosphine moieties, leading to the synthesis of novel chiral phosphine ligands. These ligands are of great interest in asymmetric catalysis.[12]
Scientific Rationale and Strategy
The synthesis of phosphine ligands from aryl halides can be achieved through various cross-coupling strategies. One of the most effective methods is the Buchwald-Hartwig amination, which allows for the formation of a C-N bond between an aryl halide and an amine.[4][13] In this context, we can envision a two-step process where the bromine atoms of this compound are first replaced with other functional groups via a Suzuki or Sonogashira coupling, followed by the introduction of phosphine groups. Alternatively, a direct C-P coupling can be achieved.
This section will focus on a hypothetical two-step synthesis of a P,N-ligand, starting with a Suzuki coupling to introduce an additional aromatic ring, followed by a Buchwald-Hartwig amination to introduce a diphenylphosphine group.
Detailed Experimental Protocol: Two-Step Synthesis of a P,N-Ligand
Step 1: Suzuki-Miyaura Coupling
This protocol describes the mono-arylation of this compound with phenylboronic acid.
Materials:
-
This compound (1.00 g, 2.92 mmol)
-
Phenylboronic acid (0.356 g, 2.92 mmol)
-
Pd(PPh₃)₄ (0.101 g, 0.0876 mmol, 3 mol%)
-
2M Sodium Carbonate solution (5.8 mL)
-
Toluene (30 mL)
-
Ethanol (10 mL)
-
Schlenk flask (100 mL)
-
Magnetic stirrer with heating plate
Procedure:
-
To a 100 mL Schlenk flask, add this compound (1.00 g, 2.92 mmol), phenylboronic acid (0.356 g, 2.92 mmol), and Pd(PPh₃)₄ (0.101 g, 0.0876 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add toluene (30 mL) and ethanol (10 mL) to the flask via syringe.
-
Add the 2M sodium carbonate solution (5.8 mL) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Buchwald-Hartwig Amination
This protocol describes the amination of the remaining bromo-substituted position with diphenylphosphine.
Materials:
-
Mono-arylated product from Step 1 (e.g., 1.00 g)
-
Diphenylphosphine (e.g., 1.1 eq)
-
Pd₂(dba)₃ (e.g., 2 mol%)
-
Xantphos (e.g., 4 mol%)
-
Sodium tert-butoxide (e.g., 1.4 eq)
-
Anhydrous Toluene (e.g., 20 mL)
-
Schlenk flask (50 mL)
Procedure:
-
To a 50 mL Schlenk flask, add the mono-arylated product, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by diphenylphosphine and sodium tert-butoxide.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualization of the Synthetic Pathway
Caption: A two-step pathway for the synthesis of a P,N-ligand.
Part 3: Synthesis of Linkers for Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound makes it an excellent candidate for the synthesis of organic linkers used in the construction of Metal-Organic Frameworks (MOFs).[8] By modifying both the amino and bromo groups, it is possible to create rigid, extended linkers with specific functionalities and geometries, which are crucial for controlling the structure and properties of the resulting MOFs.[7][14]
Scientific Rationale and Strategy
The synthesis of MOF linkers from this compound often involves a series of cross-coupling reactions to extend the molecular backbone and introduce coordinating groups, such as carboxylates or pyridyls. The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is a particularly useful reaction for this purpose as it introduces a rigid alkyne linker.[15][16][17]
This section outlines a synthetic strategy to create a dicarboxylate linker suitable for MOF synthesis. The strategy involves a double Sonogashira coupling of this compound with an alkyne bearing a protected carboxylic acid, followed by deprotection.
Detailed Experimental Protocol: Synthesis of a Dicarboxylate Linker
Step 1: Double Sonogashira Coupling
Materials:
-
This compound (1.00 g, 2.92 mmol)
-
Methyl 4-ethynylbenzoate (1.03 g, 6.42 mmol, 2.2 eq)
-
PdCl₂(PPh₃)₂ (0.103 g, 0.146 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.056 g, 0.292 mmol, 10 mol%)
-
Triethylamine (TEA) (20 mL)
-
Anhydrous Tetrahydrofuran (THF) (30 mL)
-
Schlenk flask (100 mL)
Procedure:
-
To a 100 mL Schlenk flask, add this compound, methyl 4-ethynylbenzoate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Stir the reaction mixture at 65 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool to room temperature and remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.
Step 2: Hydrolysis of the Ester Groups
Materials:
-
Diester product from Step 1
-
Lithium hydroxide (LiOH) (excess)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the diester product in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution with 1M HCl to precipitate the dicarboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Visualization of the MOF Linker Synthesis
Caption: Synthetic route to a dicarboxylate MOF linker.
Quantitative Data Summary
| Ligand Type | Synthetic Steps | Key Reagents | Typical Yield |
| Schiff Base Ligand | 1 | 2-Hydroxy-1-naphthaldehyde, Acetic Acid | >85% |
| P,N-Ligand | 2 | Phenylboronic Acid, Pd(PPh₃)₄, Diphenylphosphine, Pd₂(dba)₃, Xantphos | 60-80% (overall) |
| MOF Linker | 2 | Methyl 4-ethynylbenzoate, PdCl₂(PPh₃)₂, CuI, LiOH | 70-90% (overall) |
Conclusion and Future Outlook
The synthetic protocols detailed in this guide underscore the immense potential of this compound as a versatile starting material for the creation of a wide range of novel ligands. The orthogonal reactivity of its amino and bromo functionalities allows for a modular and strategic approach to ligand design. The Schiff base, phosphine, and MOF linker examples provided herein are merely a starting point. By judiciously selecting reaction partners and employing the vast toolkit of modern organic synthesis, researchers can continue to develop new and innovative ligands with tailored properties for applications in catalysis, materials science, and drug discovery. The self-validating nature of the described protocols, grounded in established and reliable chemical transformations, ensures a high degree of reproducibility and success for researchers in the field.
References
- 1. Recent Developments in Organic Radical Inclusion in MOFs and Radical MOFs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 3. Synthesis, Characterization and Bacterial Growth Inhibitory Properties of Schiff-Base Ligands Derived from Amino Acids, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Linker engineering in metal–organic frameworks for dark photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. iris.unito.it [iris.unito.it]
- 9. sciensage.info [sciensage.info]
- 10. Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 12. cfmot.de [cfmot.de]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal-Diamidobenzoquinone Frameworks via Post-Synthetic Linker Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4,4'-Diamino-2,2'-dibromobiphenyl in the Synthesis of Advanced Hole Transport Materials for Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Importance of Hole Transport Materials (HTMs) in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color fidelity, and form factor flexibility over conventional liquid crystal displays (LCDs). The performance of an OLED device—its efficiency, brightness, color purity, and operational lifetime—is intricately linked to the synergistic function of its constituent organic semiconductor layers. Among these, the Hole Transport Layer (HTL) plays a pivotal role in facilitating the efficient injection of positive charge carriers (holes) from the anode and their transport to the emissive layer, where they recombine with electrons to generate light. An ideal HTM should possess high hole mobility, appropriate energy levels for seamless charge injection, excellent thermal stability, and a stable amorphous morphology to ensure device longevity.
This application note details the utility of 4,4'-Diamino-2,2'-dibromobiphenyl as a versatile and strategic precursor for the synthesis of high-performance HTMs. We will explore the chemical rationale for its use, provide detailed synthetic protocols based on established palladium-catalyzed cross-coupling reactions, and discuss the anticipated impact of the resulting materials on OLED device performance.
Core Concept: Why this compound is a Key Building Block
The molecular architecture of this compound offers a unique combination of reactive sites and structural features that make it an excellent starting point for complex HTM synthesis.
Key Structural Features and Their Significance:
-
Biphenyl Core: Provides a rigid and conjugated backbone, which is essential for effective charge transport. The biphenyl unit contributes to a high glass transition temperature (Tg), enhancing the morphological stability of the thin film in an OLED device.
-
Amino Groups (-NH₂): The two primary amino groups at the 4 and 4' positions are excellent nucleophiles. They serve as key reaction sites for building larger, starburst-type or dendritic molecules through N-arylation reactions, most notably the Buchwald-Hartwig amination. This allows for the facile introduction of various aromatic moieties, which are crucial for tuning the electronic properties and solubility of the final HTM.
-
Bromo Groups (-Br): The bromine atoms at the 2 and 2' positions provide a handle for further functionalization through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of additional aromatic or heteroaromatic groups, enabling fine-tuning of the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The steric hindrance introduced by the 2,2'-disubstitution can disrupt planarity, which helps to prevent crystallization and promote the formation of stable amorphous films.
The strategic placement of these functional groups allows for a modular and highly versatile synthetic approach to a wide array of triarylamine-based HTMs, a class of materials renowned for their excellent hole-transporting properties.
Synthetic Pathways and Protocols
The synthesis of advanced HTMs from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The following protocols outline the general procedures for the synthesis of a representative HTM.
Protocol 1: Synthesis of a Tetra-aryl-substituted HTM via Buchwald-Hartwig Amination
This protocol describes the N-arylation of the primary amino groups of this compound with an aryl halide.
Reaction Scheme:
A simplified workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobiphenyl, 2-bromonaphthalene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Tri-tert-butylphosphine, Xantphos)
-
Strong base (e.g., Sodium tert-butoxide, Potassium carbonate)
-
Anhydrous toluene or xylene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the aryl halide (4.2 eq.), the palladium catalyst (0.02-0.05 eq.), and the phosphine ligand (0.04-0.10 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base (4.5 eq.).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tetra-aryl-substituted product.
Protocol 2: Further Functionalization via Suzuki-Miyaura Coupling
This protocol describes the subsequent C-C bond formation at the bromine positions of the HTM precursor synthesized in Protocol 1.
Reaction Scheme:
A simplified workflow for the Suzuki-Miyaura coupling.
Materials:
-
N,N,N',N'-Tetra-aryl-4,4'-diamino-2,2'-dibromobiphenyl (from Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, Cesium fluoride)
-
Solvent mixture (e.g., Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve the dibrominated HTM precursor (1.0 eq.) and the arylboronic acid (2.5 eq.) in the solvent mixture.
-
Add the base (3.0 eq.) and the palladium catalyst (0.05 eq.).
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to reflux (typically 80-90 °C) until the starting material is consumed (monitored by TLC or HPLC).
-
After cooling, add water and extract the product with an organic solvent.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the final product by recrystallization or column chromatography to obtain the high-purity HTM.
Characterization and Expected Performance
The synthesized HTMs should be thoroughly characterized to ensure their suitability for OLED applications.
Key Characterization Techniques:
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the molecular structure and purity of the synthesized compounds. |
| Mass Spectrometry (MS) | To verify the molecular weight of the target HTM. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability (decomposition temperature, Td) of the material. A high Td is crucial for device longevity. |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg). A high Tg indicates good morphological stability of the amorphous film. |
| UV-Visible Spectroscopy | To determine the optical bandgap and absorption characteristics of the HTM. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels, which are critical for assessing the energy barriers for hole injection from the anode and into the emissive layer. |
Anticipated OLED Device Performance:
While specific performance data for HTMs derived directly from this compound is not extensively reported in the literature, we can extrapolate expected performance based on structurally similar, well-characterized biphenyl-based HTMs. For instance, a study on novel hole transporting materials with di- or tetra-substituted biphenyl derivatives demonstrated that strategic substitution can lead to significant performance enhancements compared to the commercial HTM NPB.[1] In a standard green OLED with an Alq₃ emissive layer, an optimized HTM derived from this precursor could potentially lead to:
-
Low Turn-on Voltage: Due to well-matched HOMO levels with the anode (e.g., ITO).
-
High Current and Power Efficiency: Resulting from balanced charge injection and transport, minimizing leakage currents. Efficiencies could potentially exceed those of standard materials like NPB, which are in the range of 3.30 cd/A and 1.07 lm/W at 100 mA/cm².[1]
-
Good Color Purity: The HTM should be designed to have a wide bandgap to prevent emission from the HTL itself and to ensure efficient energy transfer to the emissive layer.
-
Enhanced Operational Lifetime: The high thermal and morphological stability imparted by the rigid biphenyl core and the amorphous nature of the film should contribute to a longer device lifetime.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for the synthesis of advanced hole transport materials. Its unique combination of a rigid biphenyl core and strategically placed reactive amino and bromo groups allows for the construction of complex, high-performance triarylamine-based HTMs through well-established and efficient palladium-catalyzed cross-coupling reactions. The modular nature of this synthetic approach provides researchers with the tools to fine-tune the electronic and physical properties of the resulting materials to meet the specific demands of next-generation OLED devices. Further research focusing on the synthesis and characterization of a broader library of HTMs from this precursor, coupled with detailed OLED device fabrication and testing, will undoubtedly unlock new possibilities for achieving even higher efficiencies, longer lifetimes, and improved overall performance in organic electronics.
References
Synthesis of 4,4'-Diamino-2,2'-dibromobiphenyl: A Detailed Application Note and Protocol
Introduction: The Significance of a Versatile Building Block
4,4'-Diamino-2,2'-dibromobiphenyl is a specialized aromatic diamine that serves as a crucial building block in the synthesis of advanced materials and complex organic molecules.[1] Its unique structure, featuring two amine functionalities for polymerization or further chemical modification, and two bromine atoms that can participate in a variety of cross-coupling reactions, makes it a highly valuable intermediate for researchers in materials science, polymer chemistry, and drug development. The strategic placement of the bromine atoms ortho to the biphenyl linkage introduces significant steric hindrance, influencing the conformation and properties of resulting polymers and macrocycles. This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, designed for researchers and scientists in relevant fields.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. This strategy begins with a classical Ullmann coupling reaction to construct the core dibromobiphenyl structure, followed by a robust reduction of nitro groups to the desired diamines. This approach is logical as it builds the carbon-carbon bond of the biphenyl system first, followed by the functional group transformation of the nitro groups, which are often used to activate the aryl halide for the initial coupling reaction.
The overall synthetic pathway is as follows:
-
Step 1: Ullmann Coupling of 2,5-dibromonitrobenzene to synthesize the intermediate, 4,4'-Dibromo-2,2'-dinitrobiphenyl.
-
Step 2: Reduction of the nitro groups of 4,4'-Dibromo-2,2'-dinitrobiphenyl to yield the final product, this compound.
Visualizing the Workflow
The following diagram illustrates the sequential workflow of the synthesis, from starting materials to the final purified product.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl via Ullmann Coupling
Causality of Experimental Choices
The Ullmann coupling is a classic and reliable method for the formation of biaryl linkages from aryl halides in the presence of copper.[2][3][4] The choice of 2,5-dibromonitrobenzene as the starting material is strategic. The nitro group is a strong electron-withdrawing group, which activates the aryl bromide towards the coupling reaction.[5] Dimethylformamide (DMF) is selected as the solvent due to its high boiling point, which is necessary for the typically high temperatures required for Ullmann reactions, and its ability to dissolve the reactants and facilitate the reaction.[2] Copper powder is the classical reagent for this transformation.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 2,5-Dibromonitrobenzene | Starting Material |
| Copper powder, fine | Catalyst/Reducing Agent |
| Dimethylformamide (DMF), anhydrous | Solvent |
| Round-bottom flask | Reaction Vessel |
| Reflux condenser | To prevent solvent loss |
| Heating mantle with stirrer | For heating and mixing |
| Buchner funnel and flask | For filtration |
| Methanol | For washing the product |
| Recrystallization apparatus | For purification |
| Thin Layer Chromatography (TLC) plates | To monitor reaction progress |
Experimental Protocol
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,5-dibromonitrobenzene (1.0 eq) and activated copper powder (2.0 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to the flask. The amount of solvent should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to reflux (typically around 150-153 °C for DMF) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically several hours, as indicated by TLC), cool the mixture to room temperature.
-
Isolation: Pour the reaction mixture into a large volume of water and stir. The crude product will precipitate.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product thoroughly with water and then with a small amount of cold methanol to remove residual DMF and other impurities.
-
Purification: Purify the crude 4,4'-Dibromo-2,2'-dinitrobiphenyl by recrystallization from a suitable solvent system (e.g., ethanol or acetic acid).
-
Drying: Dry the purified product in a vacuum oven.
Part 2: Synthesis of this compound via Reduction
Rationale for the Choice of Reducing Agent
The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis. Several methods are available, with catalytic hydrogenation and the use of metals in acidic media being the most common. For this protocol, we detail the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). This method is highly effective for the reduction of nitroarenes and is generally tolerant of other functional groups, such as the aryl bromides present in our intermediate. The reaction proceeds through a series of single electron transfers from the metal.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 4,4'-Dibromo-2,2'-dinitrobiphenyl | Starting Material |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Reducing Agent |
| Concentrated Hydrochloric Acid (HCl) | Acidic Medium |
| Ethanol | Solvent |
| Sodium hydroxide (NaOH) solution | For neutralization |
| Ethyl acetate | Extraction Solvent |
| Separatory funnel | For liquid-liquid extraction |
| Sodium sulfate (Na₂SO₄), anhydrous | Drying agent |
| Rotary evaporator | For solvent removal |
| Column chromatography setup | For purification |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-Dibromo-2,2'-dinitrobiphenyl (1.0 eq) in ethanol.
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (a stoichiometric excess, typically 4-5 eq per nitro group) and concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to a gentle reflux and stir.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate. The desired product will move into the organic layer.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).[6]
-
Characterization: Characterize the final product by standard analytical techniques (NMR, IR, Mass Spectrometry).
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4,4'-Dibromo-2,2'-dinitrobiphenyl | 91371-12-9 | C₁₂H₆Br₂N₂O₄ | 402.00 |
| This compound | 84530-60-9 | C₁₂H₁₀Br₂N₂ | 342.03 |
Safety and Handling
-
General Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
2,5-Dibromonitrobenzene: Is a toxic and irritant compound. Avoid inhalation and contact with skin and eyes.
-
Dimethylformamide (DMF): Is a reproductive hazard and can be absorbed through the skin.
-
Concentrated Hydrochloric Acid: Is highly corrosive and causes severe burns. Handle with extreme care.
-
Tin(II) chloride: Is harmful if swallowed and causes skin and eye irritation.
-
Trustworthiness and Self-Validation
The protocols described herein are based on well-established chemical principles. The progress of each reaction can be reliably monitored by thin-layer chromatography, allowing for real-time assessment of the reaction's completion. The purification steps, including recrystallization and column chromatography, are standard and effective methods for obtaining high-purity materials. The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and comparison with literature data or a reference standard.
References
- 1. This compound | 84530-60-9 | Benchchem [benchchem.com]
- 2. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4,4'-Diamino-2,2'-dibromobiphenyl Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4,4'-Diamino-2,2'-dibromobiphenyl (CAS: 84530-60-9). This valuable biphenyl derivative is a critical building block in the development of novel polymers, specialized dyes, and advanced electronic materials due to its unique molecular architecture, featuring two bromine atoms and two amine groups that allow for diverse chemical modifications.[1] However, its synthesis can be challenging, often plagued by issues of low yield, byproduct formation, and difficult purification.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to diagnose issues in your synthesis, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound.
Recommended Synthetic Strategy: A Two-Step Approach
A robust and common strategy for synthesizing this compound involves a two-step process. This approach provides clear checkpoints and simplifies the isolation of intermediates compared to a one-pot synthesis.
-
Ullmann Homocoupling: The synthesis begins with the copper-catalyzed homocoupling of a suitable precursor, such as 2-bromo-4-nitroaniline, to form the symmetrical 2,2'-Dibromo-4,4'-dinitrobiphenyl intermediate. The Ullmann reaction is a classic and effective method for forming C-C bonds between aryl halides, particularly for symmetrical biaryls.[2][3]
-
Nitro Group Reduction: The dinitro intermediate is then reduced to the target this compound. This step requires careful selection of the reducing agent to avoid unwanted side reactions, such as the reduction of the aryl bromides (hydrodebromination).
Caption: A two-step workflow for synthesizing this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Part 1: Ullmann Coupling Stage
Q1: My Ullmann coupling reaction shows low or no conversion of the 2-bromo-4-nitroaniline starting material. What are the likely causes?
Answer: Low or no conversion in an Ullmann reaction typically points to one of three areas: catalyst activity, reaction temperature, or reagent/solvent purity.
-
Catalyst Inactivity: The "activated" copper powder is crucial. Commercially available copper powder can have a passivating oxide layer. If you suspect this, you can activate it by stirring with iodine in acetic acid, followed by washing with acetone and ether, and drying under vacuum. Traditional methods also prepared it in situ by reducing copper sulfate with zinc metal in hot water.[4]
-
Insufficient Temperature: Classic Ullmann reactions require high temperatures, often in excess of 200 °C, to proceed at a reasonable rate.[4] The solvent choice is critical here; high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are commonly used.[4] If your temperature is too low, the reaction will be exceedingly slow. Cautiously increase the temperature in increments of 10-15 °C, monitoring for decomposition.
-
Presence of Inhibitors: Water and oxygen can be detrimental. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Water can interfere with the organocopper intermediates.
Q2: I am observing a significant amount of debrominated byproduct (4-nitroaniline). How can I prevent this?
Answer: The formation of a debrominated byproduct suggests a reductive process is competing with the desired coupling reaction.
-
Causality: This side reaction is often promoted by excessive temperatures or certain impurities in the reaction mixture that can act as hydrogen donors. The high temperatures required for the Ullmann coupling can sometimes lead to thermal decomposition or side reactions.
-
Solution:
-
Optimize Temperature: Try running the reaction at the lower end of the effective temperature range. While this may slow the reaction rate, it can significantly suppress the hydrodehalogenation pathway.
-
Purity of Reagents: Ensure your starting material and solvent are of high purity. Trace impurities can sometimes catalyze unwanted side reactions.
-
Ligand Addition: While not "classic" Ullmann, modern variations use ligands like diamines or acetylacetonates to stabilize the copper intermediates.[4] This can allow for lower reaction temperatures, which in turn minimizes side reactions.
-
Part 2: Nitro Group Reduction Stage
Q3: The reduction of 2,2'-Dibromo-4,4'-dinitrobiphenyl is incomplete, leaving a mono-nitro, mono-amino intermediate. How can I drive the reaction to completion?
Answer: Incomplete reduction is usually a matter of stoichiometry or reagent reactivity.
-
Insufficient Reducing Agent: The reduction of two nitro groups to two amines is a 12-electron reduction. Ensure you are using a sufficient molar excess of your reducing agent. For a common reductant like tin(II) chloride (SnCl₂), at least 6 equivalents are theoretically needed (3 per nitro group), but a practical excess (e.g., 7-10 equivalents) is often required to drive the reaction to completion.
-
Reaction Time and Temperature: Some reductions can be sluggish at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, gentle heating (e.g., 50-60 °C) can often accelerate the conversion of the final nitro group.
-
Choice of Reductant: If the reaction remains incomplete, consider a more powerful reducing system. Catalytic hydrogenation (H₂/Pd-C) is very effective for nitro group reduction, but carries a higher risk of hydrodebromination.
Q4: I am losing the bromine atoms during the reduction step (hydrodebromination). How can I preserve the C-Br bonds?
Answer: Hydrodebromination is a common side reaction during the reduction of halogenated nitroaromatics, particularly with catalytic hydrogenation.
-
Causality: Palladium on carbon (Pd/C) is highly active and can readily catalyze the cleavage of C-Br bonds, especially on electron-rich aromatic rings (the amino groups are activating).
-
Recommended Solutions:
-
Use Metal/Acid Systems: These are generally safer for C-Br bonds. The most common and effective choices are Tin(II) chloride in concentrated HCl, or Iron powder in acetic acid (Fe/AcOH). These methods are highly chemoselective for the nitro group.
-
Control pH: When using metal/acid systems, maintaining an acidic pH is crucial. Under neutral or basic conditions, the risk of dehalogenation can increase.
-
Avoid Catalytic Hydrogenation: Unless you have specialized catalysts or additives designed to suppress dehalogenation, it is best to avoid H₂/Pd-C for this specific transformation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful Ullmann coupling reaction?
Answer: Success in Ullmann coupling hinges on the careful control of several interconnected parameters. The reaction is notoriously sensitive, and optimization is often required.
| Parameter | Importance & Rationale | Common Choices |
| Catalyst | The heart of the reaction. The surface activity of the copper is paramount. | Activated Copper powder, Copper(I) Iodide (CuI), Copper(I) Oxide (Cu₂O). |
| Temperature | The primary driver of reaction rate. Must be high enough for coupling but low enough to prevent decomposition. | Typically 180-220 °C. Highly substrate and solvent dependent. |
| Solvent | Must be high-boiling and able to dissolve reactants. Polar aprotic solvents are preferred. | DMF, NMP, Nitrobenzene, Pyridine. |
| Atmosphere | Exclusion of oxygen and moisture is critical to prevent side reactions and catalyst deactivation. | Inert atmosphere (Nitrogen or Argon). |
Q2: What are the best analytical methods to monitor the progress of each step?
Answer: Effective reaction monitoring is key to optimizing yield and knowing when to stop the reaction.
-
Thin Layer Chromatography (TLC): This is the quickest and most common method. For the Ullmann step, you can monitor the disappearance of the 2-bromo-4-nitroaniline spot and the appearance of the less polar dinitro-biphenyl product. For the reduction, you monitor the disappearance of the dinitro-biphenyl and the appearance of the more polar diamino product. Use a UV lamp for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It allows you to confirm the mass of the product being formed and identify key intermediates or byproducts (e.g., the mono-reduced intermediate or debrominated species), which is invaluable for troubleshooting.
Q3: My final this compound product is dark-colored and difficult to purify. What are the best purification practices?
Answer: Aromatic amines are highly susceptible to air oxidation, which forms colored impurities. Proper workup and purification are essential.
-
Workup: After the reduction is complete, neutralize the acidic solution carefully. The product will precipitate and can be filtered. It's often beneficial to perform the workup and extraction under a gentle stream of nitrogen to minimize air exposure.
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for removing minor impurities and improving color. A solvent system like ethanol/water or toluene/hexanes can be effective. You may need to add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) during recrystallization to prevent oxidation.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be used.[5] It is important to use a relatively non-polar eluent system (e.g., hexanes/ethyl acetate) and to run the column quickly, as the product can degrade on silica over time.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and briefly stirring with activated carbon can effectively remove highly colored polymeric impurities.
-
Caption: A general troubleshooting flowchart for addressing low product yield.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for your specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2,2'-Dibromo-4,4'-dinitrobiphenyl via Ullmann Coupling
-
Preparation: To a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add activated copper powder (2.5 eq) and 2-bromo-4-nitroaniline (1.0 eq).
-
Solvent Addition: Add anhydrous, degassed DMF to the flask until the concentration of the 2-bromo-4-nitroaniline is approximately 0.5 M.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 150-160 °C under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material. The reaction may take 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a solution of 10% aqueous ammonia and stir for 30 minutes to complex the copper salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to yield the yellow solid product.
Protocol 2: Reduction to this compound
-
Preparation: To a round-bottom flask, add 2,2'-Dibromo-4,4'-dinitrobiphenyl (1.0 eq) and ethanol.
-
Reagent Addition: Add concentrated hydrochloric acid (HCl) (10-15 eq) to the flask. The mixture may need to be heated gently to achieve dissolution.
-
Reduction: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (8-10 eq) portion-wise. The addition is exothermic; maintain the temperature below 60 °C using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and stir for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and any intermediates.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Slowly neutralize the mixture by adding a concentrated solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 12). A precipitate of tin salts will form.
-
Isolation: Filter the mixture to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) to afford this compound as a solid.
References
Common side products in the synthesis of "4,4'-Diamino-2,2'-dibromobiphenyl"
Technical Support Center: Synthesis of 4,4'-Diamino-2,2'-dibromobiphenyl
Introduction: Welcome to the technical support guide for the synthesis of this compound. This versatile building block is crucial for developing complex molecular architectures in polymers, dyes, and advanced electronic materials. Its synthesis, however, is not without challenges. The most common and reliable route involves a two-stage process: an Ullmann coupling to form the dinitrobiphenyl intermediate, followed by a chemical reduction to yield the target diamine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address the specific issues encountered during each stage, focusing on the identification and mitigation of common side products. Our goal is to provide you with the causal understanding and actionable protocols necessary to achieve high purity and yield in your synthesis.
Section 1: Troubleshooting the Ullmann Coupling Step (4,4'-Dibromo-2,2'-dinitrobiphenyl)
The first stage, the copper-catalyzed homocoupling of an activated aryl halide like 1,4-dibromo-2-nitrobenzene, is often the most problematic. The classical Ullmann reaction is notorious for requiring harsh conditions and can have inconsistent yields.[1][2]
dot
Caption: The primary transformation in the Ullmann coupling stage.
FAQ 1.1: My coupling reaction has stalled, leaving significant unreacted 1,4-dibromo-2-nitrobenzene. What are the likely causes?
This is the most common failure mode. The efficacy of an Ullmann coupling is highly dependent on the activity of the copper catalyst and the reaction conditions.
-
Causality—Copper Activation: Commercial copper powder is often passivated by a thin oxide layer (CuO). This layer is catalytically inactive and must be removed or bypassed. The reaction mechanism involves the formation of organocopper species, which cannot proceed if the copper surface is not available.[3]
-
Causality—Temperature and Solvent: The reaction requires high temperatures (often >180 °C) to overcome the activation energy for the oxidative addition of the aryl halide to the copper.[3] Using a solvent with a boiling point that is too low will prevent the reaction from reaching the necessary temperature.
Troubleshooting Actions:
-
Activate the Copper: Before starting the reaction, wash the copper powder with a dilute acid (e.g., 2% HCl) to remove the oxide layer, followed by rinses with water, ethanol, and acetone, and then dry thoroughly under vacuum. Alternatively, use in-situ activated copper, such as copper bronze, or prepare it from the reduction of a Cu(I) or Cu(II) salt.
-
Verify Temperature: Use a high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Ensure your reaction setup can safely and accurately maintain a temperature between 180-210 °C. Use a sand bath or heating mantle with a thermocouple controller for precise temperature management.
-
Ensure Anhydrous Conditions: While the reaction can tolerate some moisture, scrupulously dry conditions generally improve yields by preventing quenching of reactive organometallic intermediates.
FAQ 1.2: My crude product analysis shows a significant peak corresponding to 4-bromo-2-nitrobiphenyl. How is this mono-bromo side product forming?
This side product arises from reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom.
-
Causality—Reaction Mechanism: This can occur if there are sources of active hydrogen in the reaction mixture at high temperatures. Protic impurities in the solvent (e.g., water, dimethylamine in old DMF) can serve as a proton source to quench an aryl-copper intermediate before it can couple.
Troubleshooting Actions:
-
Use High-Purity Solvents: Use freshly distilled or anhydrous grade DMF. Old bottles of DMF can decompose to form dimethylamine and formic acid, which are detrimental.
-
Maintain an Inert Atmosphere: While not always strictly required for the classical Ullmann, running the reaction under a nitrogen or argon atmosphere minimizes oxidative side reactions and the introduction of atmospheric moisture.
-
Control Temperature: Excessively high temperatures (>220 °C) can promote thermal decomposition and increase the rate of side reactions like dehalogenation. Stick to the lowest temperature that allows for a reasonable reaction rate.
Section 2: Troubleshooting the Nitro Group Reduction Step
The reduction of 4,4'-dibromo-2,2'-dinitrobiphenyl to the target diamine is generally more straightforward but is prone to issues of incomplete reaction or undesired reduction of the bromine substituents.
dot
Caption: Common side products formed during the final reduction step.
FAQ 2.1: My final product is contaminated with the mono-amino, mono-nitro intermediate. How can I drive the reaction to completion?
This is a classic case of insufficient reducing agent or non-optimal reaction conditions.
-
Causality—Stoichiometry: The reduction of a nitro group to an amine is a six-electron process. For a dinitro compound, this requires twelve electron equivalents. Using a reagent like stannous chloride (SnCl₂), which is a two-electron donor, requires a significant molar excess to ensure both nitro groups are fully reduced and to account for any side reactions.
Troubleshooting Actions:
-
Increase Reducing Agent Stoichiometry: For the reduction using SnCl₂·2H₂O in ethanol, a common and effective method, use at least 6-7 equivalents per nitro group (12-14 equivalents total). The reaction is often run in concentrated HCl to maintain an acidic environment and keep the tin salts soluble.
-
Monitor Reaction Progress: Follow the reaction using Thin Layer Chromatography (TLC). The dinitro starting material, the mono-nitro intermediate, and the final diamine product will have significantly different Rf values, typically in a 20-30% ethyl acetate/hexane mobile phase. The reaction is complete only when the starting material and intermediate spots have completely disappeared.
-
Ensure Sufficient Reaction Time/Temperature: While often rapid, some reductions may require gentle heating (e.g., refluxing in ethanol) for several hours to ensure completion.
FAQ 2.2: I am observing a loss of bromine from the biphenyl core, resulting in 4,4'-diaminobiphenyl as a side product. How can this be avoided?
This indicates that your reduction method is too harsh and is causing hydrodebromination.
-
Causality—Chemoselectivity: Catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) is highly effective for nitro group reduction but is well-known to cleave carbon-halogen bonds, especially aryl bromides. This lack of chemoselectivity makes it a poor choice for this specific transformation.
Troubleshooting Actions:
-
Avoid Catalytic Hydrogenation: Do not use H₂/Pd-C, H₂/PtO₂, or similar heterogeneous hydrogenation catalysts.
-
Use Chemoselective Reagents: Metal/acid combinations are ideal. The most reliable methods for this transformation are:
-
Stannous Chloride (SnCl₂) in HCl/Ethanol: Highly effective and selective.
-
Iron powder (Fe) in Acetic Acid or HCl: A greener and cheaper alternative to tin, also highly selective.
-
Sodium Dithionite (Na₂S₂O₄): A milder option that can work well but may require more careful optimization.
-
Section 3: Protocols & Data
Protocol 1: Ullmann Coupling to Synthesize 4,4'-Dibromo-2,2'-dinitrobiphenyl
This protocol is a representative method and should be adapted and optimized based on laboratory safety and scale.
-
Catalyst Activation: In a fume hood, wash 15 g of copper bronze with 100 mL of 2% HCl for 5 minutes. Decant the acid, wash with deionized water (3 x 100 mL), ethanol (2 x 50 mL), and finally acetone (2 x 50 mL). Dry the activated copper in a vacuum oven at 80 °C for 4 hours.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add the activated copper bronze (15 g), 1,4-dibromo-2-nitrobenzene (20 g, 71.2 mmol), and anhydrous DMF (100 mL).
-
Reaction: Heat the stirred mixture to 185-195 °C under a gentle stream of nitrogen. The mixture will become dark and thick. Maintain this temperature for 6-8 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into 500 mL of rapidly stirring 1 M HCl. Stir for 30 minutes to dissolve copper salts.
-
Isolation: Filter the solid crude product using a Büchner funnel. Wash the filter cake thoroughly with water (3 x 100 mL) and then with cold ethanol (2 x 50 mL).
-
Purification: Recrystallize the crude solid from hot glacial acetic acid or toluene to yield 4,4'-dibromo-2,2'-dinitrobiphenyl as pale yellow crystals. Typical yield: 50-65%.
Protocol 2: Reduction to Synthesize this compound
-
Reaction Setup: In a 500 mL round-bottom flask, suspend 4,4'-dibromo-2,2'-dinitrobiphenyl (10 g, 24.9 mmol) in 200 mL of ethanol.
-
Reagent Addition: To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (84 g, 372 mmol, ~15 eq.). Carefully add 50 mL of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) with magnetic stirring. The solid should dissolve to form a clear solution. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully basify the solution by adding 6 M sodium hydroxide (NaOH) until the pH is >10. Caution: This is a highly exothermic process. The tin salts will precipitate as tin hydroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure this compound as an off-white to light tan solid. Typical yield: 85-95%.
Table 1: Summary of Key Compounds and Potential Side Products
| Compound Name | Role | Formula | MW ( g/mol ) | Typical TLC Rf |
| 1,4-Dibromo-2-nitrobenzene | Starting Material | C₆H₃Br₂NO₂ | 280.90 | ~0.80 |
| 4,4'-Dibromo-2,2'-dinitrobiphenyl | Intermediate | C₁₂H₆Br₂N₂O₄ | 402.00 | ~0.65 |
| 4-Bromo-2-nitrobiphenyl | Side Product (Ullmann) | C₁₂H₇BrN₂O₄ | 323.10 | ~0.70 |
| 4-Amino-2,2'-dibromo-4'-nitrobiphenyl | Side Product (Reduction) | C₁₂H₈Br₂N₂O₂ | 372.02 | ~0.45 |
| This compound | Final Product | C₁₂H₁₀Br₂N₂ | 342.03 | ~0.25 |
| 4,4'-Diaminobiphenyl | Side Product (Reduction) | C₁₂H₁₂N₂ | 184.24 | ~0.15 |
| Approximate Rf values using 30% Ethyl Acetate in Hexane on silica gel plates. Values are for comparison only. |
Section 4: Troubleshooting Workflow
dot
Caption: A logical workflow for identifying and resolving synthesis issues.
References
Optimizing reaction conditions for polymerization with "4,4'-Diamino-2,2'-dibromobiphenyl"
Technical Support Center: Polymerization of 4,4'-Diamino-2,2'-dibromobiphenyl
Welcome to the technical support center for the synthesis and optimization of polymers derived from this compound. This guide is designed for researchers and professionals in materials science and drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of polymerizing this sterically hindered and electronically unique monomer. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you may encounter during the polymerization of this compound, particularly in the context of metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura polycondensation.
Question 1: My polymerization results in a low molecular weight polymer or low yield. What are the likely causes and how can I fix this?
Answer:
Low molecular weight and poor yield are the most common challenges and typically point to several potential issues in the reaction setup and execution. The primary culprits are often related to catalyst activity, reaction stoichiometry, and the presence of impurities.
Potential Causes & Solutions:
-
Catalyst Deactivation: The Palladium (Pd) catalyst is the heart of the Suzuki coupling reaction. Its catalytic cycle can be easily interrupted.
-
Cause: Exposure to oxygen can oxidize the active Pd(0) species to an inactive Pd(II) state.
-
Solution: Ensure the entire reaction is conducted under a strictly inert atmosphere (e.g., high-purity Argon or Nitrogen). This involves thoroughly degassing your solvent and purging the reaction vessel before adding the catalyst. Use of Schlenk line or glovebox techniques is highly recommended.
-
-
Presence of Water: Moisture can lead to unwanted side reactions.
-
Cause: Water can hydrolyze the boronic acid or ester comonomer, leading to protodeborylation and termination of the polymer chain. It can also interfere with the base's efficacy.
-
Solution: Use anhydrous solvents and oven-dry all glassware immediately before use. Ensure all monomers and reagents are thoroughly dried.
-
-
Incorrect Stoichiometry: Polycondensation reactions are highly sensitive to the molar ratio of the comonomers.
-
Cause: A slight excess of one monomer will lead to chain ends all having the same functional group, preventing further polymerization and limiting molecular weight.
-
Solution: Accurately weigh high-purity monomers. A 1:1 molar ratio between the dibromo-monomer and the diboronic acid/ester comonomer is critical. Perform high-resolution NMR or elemental analysis on your monomers to confirm their purity before use.
-
-
Suboptimal Reaction Temperature: Temperature affects both reaction rate and catalyst stability.
-
Cause: Temperatures that are too low may result in an impractically slow reaction, while excessively high temperatures can cause catalyst decomposition or side reactions.
-
Solution: The optimal temperature depends on the solvent and catalyst system. For many Suzuki polycondensations, a temperature range of 70-100°C is a good starting point. Monitor the reaction progress over time to determine if adjustments are needed.
-
Troubleshooting Workflow for Low Yield/Molecular Weight
Below is a logical workflow to diagnose the issue.
Caption: A step-by-step diagnostic workflow for troubleshooting low polymer yield.
Question 2: The synthesized polymer has poor solubility, making characterization and processing difficult. How can I improve this?
Answer:
Poor solubility is an inherent challenge with rigid-rod polymers like those derived from biphenyl units. The strong π-π stacking and lack of conformational flexibility lead to high crystallinity and low solubility.
Strategies to Enhance Solubility:
-
Introduce Flexible or Bulky Comonomers:
-
Mechanism: Co-polymerizing with monomers that contain flexible alkyl chains, ether linkages (e.g., from poly(ether amine)), or bulky side groups can disrupt the polymer chain packing and reduce crystallinity.
-
Example: Instead of a simple benzene-1,4-diboronic acid, consider using a comonomer with long alkyl chains or a kinked structure.
-
-
Modify the Monomer Backbone:
-
Mechanism: While this involves re-synthesizing your primary monomer, introducing bulky groups ortho to the amino groups on the this compound can further twist the biphenyl linkage, disrupting planarity and improving solubility.
-
-
Control Molecular Weight:
-
Mechanism: Very high molecular weight polymers are often less soluble.
-
Solution: You can intentionally create a slightly off-stoichiometric ratio of your monomers (e.g., 1:0.98) to cap the molecular weight. This is a trade-off, as it may impact mechanical properties.
-
-
Post-Polymerization Modification:
-
Mechanism: If the polymer backbone contains functional groups amenable to modification, you can perform reactions to attach solubilizing side chains. For polymers made with this compound, the resulting polymer will have secondary amine linkages that could potentially be functionalized, though this is complex.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for the Suzuki polycondensation of this compound?
A1: There is no single "best" system, as the optimal choice depends on the specific comonomer and desired polymer properties. However, a common and effective starting point is a palladium catalyst with a phosphine ligand.
| Catalyst System | Components | Typical Conditions | Advantages |
| Palladium/Triphenylphosphine | Pd(PPh₃)₄ (5 mol%) | 1,4-Dioxane or Toluene, 70-80°C | Commercially available, well-understood. |
| Palladium Acetate/SPhos | Pd(OAc)₂, SPhos ligand | Toluene/Water, K₃PO₄ base | Highly active system, good for sterically hindered substrates. |
| Buchwald Palladacycle | G3 or G4 Palladacycle Precatalysts | Aprotic polar solvents (e.g., DMAc) | High stability and activity at low loadings. |
Q2: Why is the choice of base so important in this polymerization?
A2: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. It activates the boronic acid component, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. An inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often used. The base must be strong enough to promote the reaction but not so strong that it causes unwanted side reactions.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps where reagents like the base play a critical role.
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling polymerization.
Q3: How can I monitor the progress of my polymerization reaction?
A3: Monitoring the reaction is key to achieving reproducible results. Several techniques can be used:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Taking small aliquots from the reaction mixture over time and analyzing them by GPC is the most direct way to observe the increase in molecular weight and molecular weight distribution.
-
Spectroscopy (NMR): While challenging for an in-process polymer, ¹H NMR can be used to monitor the disappearance of monomer signals.
-
Viscosity: For solution polymerizations, a simple but effective method is to observe the increase in the solution's viscosity. A significant thickening of the reaction mixture indicates successful polymer formation.
Q4: What characterization techniques are essential for the final polymer?
A4: A thorough characterization is vital to understanding the properties of your synthesized polymer.
-
Structural Confirmation: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (if soluble) to confirm the chemical structure.
-
Molecular Weight: GPC/SEC to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Thermal Properties: Thermogravimetric Analysis (TGA) to assess thermal stability and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
-
Solubility Testing: A qualitative assessment of solubility in a range of common organic solvents (e.g., NMP, DMAc, THF, Chloroform).
Experimental Protocol: Suzuki-Miyaura Polycondensation
This protocol provides a general procedure for the polymerization of this compound with a generic diboronic acid comonomer.
Materials:
-
This compound (1.00 mmol)
-
Aromatic Diboronic Acid/Ester Comonomer (1.00 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄) (4.00 mmol)
-
Anhydrous 1,4-Dioxane (20 mL)
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a 100 mL three-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of high-purity Argon.
-
Reagent Addition: To the cooled flask, add this compound, the diboronic acid comonomer, and anhydrous K₃PO₄.
-
Atmosphere Purge: Equip the flask with a condenser. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via cannula or a gas-tight syringe.
-
Degassing: Bubble Argon through the stirred solution for 30 minutes to thoroughly degas the solvent.
-
Catalyst Addition: Briefly remove the Argon inlet and quickly add the Pd(PPh₃)₄ catalyst against a positive flow of Argon.
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring under a constant positive pressure of Argon.
-
Monitoring: Allow the reaction to proceed for 24-48 hours. The solution will likely become more viscous as polymerization occurs.
-
Workup: Cool the reaction mixture to room temperature. Pour the viscous solution into a large excess of a non-solvent (e.g., methanol) to precipitate the polymer.
-
Purification: Filter the precipitated polymer. To remove residual catalyst and salts, re-dissolve the polymer in a minimal amount of a good solvent (e.g., NMP or DMAc) and re-precipitate into methanol. Repeat this process 2-3 times.
-
Drying: Collect the final polymer by filtration and dry it in a vacuum oven at 60°C overnight.
Preventing oxidation of amino groups in "4,4'-Diamino-2,2'-dibromobiphenyl"
Technical Support Center: 4,4'-Diamino-2,2'-dibromobiphenyl
A Guide to Preventing Oxidation of Amino Groups for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support hub for this compound. This guide is designed to provide you with in-depth, field-proven insights into a critical challenge encountered when working with this and similar aromatic diamines: the prevention of unwanted oxidation. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to design robust, self-validating experimental plans.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: Why are the amino groups on this compound so susceptible to oxidation?
A1: The susceptibility arises from the electronic nature of the molecule. The amino groups (-NH₂) are powerful electron-donating groups, which significantly increase the electron density of the aromatic biphenyl system. This high electron density makes the molecule prone to losing electrons—the definition of oxidation.[1] Factors like exposure to atmospheric oxygen, the presence of certain metal catalysts (which can act as oxidizing agents), and acidic conditions can accelerate this process, leading to undesired side products.[1]
Q2: What are the common visual and analytical signs of oxidation in my sample or reaction?
A2: The most immediate indicator is a distinct color change. Pure this compound should be a pale or off-white solid. Upon oxidation, you will observe the formation of highly colored impurities, leading to a sample that appears yellow, brown, or even dark green to black.[1] This is due to the formation of conjugated systems like quinone-imines and polymeric aniline species.[1] Analytically, you may observe a complex mixture of products in your LC-MS or NMR spectra, with masses corresponding to oxygen addition or polymeric coupling.
Q3: What is the single most effective strategy to prevent oxidation during a synthetic sequence?
A3: The most robust and widely accepted strategy is the temporary protection of the amino groups.[2][3] By converting the nucleophilic and easily oxidized amine into a less reactive functional group, such as a carbamate or an amide, you effectively "mask" its reactivity.[2][3] This allows you to perform other chemical transformations on the molecule without risking oxidation of the amino functionalities. The protecting group is then removed in a subsequent step to regenerate the amine. The most popular choice for this purpose is the tert-butoxycarbonyl (Boc) group.[2]
Part 2: Troubleshooting Guide
This section provides direct solutions to specific problems you might encounter during your experiments.
Issue 1: My reaction mixture turned dark brown immediately after adding a reagent (e.g., a metal catalyst, acid, or oxidant).
-
Probable Cause: Rapid oxidation of the unprotected diamine. The reagent you've added has created conditions favorable for oxidation. Many transition metals used in cross-coupling reactions can facilitate electron transfer, and acidic conditions can also promote the formation of reactive radical cations.
-
Immediate Action: If possible, quench the reaction immediately by cooling it down and removing the oxidizing agent.
-
Long-Term Solution: Redesign your synthetic route to incorporate a protection-deprotection strategy. Before introducing the sensitive reagent, protect the amino groups. This workflow is crucial for ensuring the integrity of your molecule.
Issue 2: My purification is difficult, and I see a smear on my TLC plate or a forest of peaks in my LC-MS.
-
Probable Cause: Formation of polymeric byproducts from oxidative coupling. Oxidized aniline species are highly reactive and can polymerize, leading to a complex and often inseparable mixture of high-molecular-weight compounds.
-
Solution:
-
Re-evaluate Starting Material Purity: Ensure your starting this compound is pure and has not already started to oxidize during storage.[4] If it is discolored, consider a purification step (e.g., recrystallization with activated carbon treatment) before use.[4]
-
Implement Protection: The most reliable solution is to use a protecting group. The clean conversion of the amine to a protected form, like a Boc-carbamate, will prevent polymerization and lead to cleaner reactions and simpler purifications.
-
Use Inert Atmosphere: For all reactions involving the unprotected diamine, rigorously degas your solvents and maintain a positive pressure of an inert gas like nitrogen or argon to prevent air oxidation.[4]
-
Part 3: Strategic Workflow & Experimental Protocols
A successful synthesis requires a logical workflow. The "Protect-React-Deprotect" strategy is a cornerstone of modern organic synthesis for molecules with sensitive functional groups.[5]
Logical Workflow: The Protection Strategy
The following diagram illustrates the validated workflow for using this compound in a reaction where the amino groups are at risk of oxidation.
Caption: Protect-React-Deprotect Workflow Diagram.
Comparative Analysis of Common Amine Protecting Groups
Choosing the right protecting group is critical and depends on the downstream reaction conditions. The tert-butoxycarbonyl (Boc) group is often the best choice due to its robustness and ease of cleavage under specific acidic conditions that often leave other functional groups untouched.[6][7]
| Protecting Group | Structure | Stability | Cleavage Conditions | Key Considerations |
| Boc (tert-butoxycarbonyl) | -C(O)OtBu | Stable to base, nucleophiles, and catalytic hydrogenolysis.[6] | Strong acid (e.g., TFA, HCl in dioxane).[8][9] | Excellent choice for general use. Avoid in strongly acidic reaction steps. |
| Cbz (Carboxybenzyl) | -C(O)OCH₂Ph | Stable to mild acid and base. | Catalytic Hydrogenolysis (H₂, Pd/C). | Useful if the molecule is stable to reductive conditions but sensitive to strong acid. |
| Ac (Acetyl) | -C(O)CH₃ | Stable to acidic and reductive conditions. | Strong acid or base hydrolysis (often harsh conditions). | Forms a less-activated amide, but deprotection can be difficult. |
Protocol 1: Boc Protection of this compound
This protocol describes the formation of the oxidation-resistant di-Boc protected intermediate. The reaction involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate ((Boc)₂O).[10]
-
Materials:
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in the chosen solvent (e.g., THF).
-
Add the base (e.g., TEA, 2.2 equiv.). If using DMAP, add it now (0.1 equiv.).
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the stirred mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is fully consumed.
-
Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash chromatography or recrystallization to yield the pure di-Boc protected compound.
-
Protocol 2: Deprotection of Boc-Protected Diamine
This protocol regenerates the free amine groups after the desired synthetic modifications have been completed. The mechanism involves protonation of the carbamate followed by the release of the stable tert-butyl cation.[8]
-
Materials:
-
Di-Boc protected this compound derivative (1.0 equiv.)
-
Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected substrate in DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 20-50% solution in DCM). Caution: The reaction evolves gas (CO₂ and isobutylene).[8] Ensure adequate ventilation and do not use a closed system.
-
Allow the reaction to stir, warming to room temperature over 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Extract, dry, and concentrate the organic phase to yield the final deprotected product. Further purification may be necessary.
-
Part 4: Understanding the Oxidation Mechanism
Knowledge of the undesired reaction pathway allows for more effective prevention. Aromatic amines typically oxidize via a radical mechanism, which can lead to dimerization and polymerization, explaining the dark, tarry byproducts often observed.
Caption: Simplified mechanism of aromatic amine oxidation.
By protecting the amine, the initial electron-loss step is prevented, thereby shutting down this entire degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. ebooks.com [ebooks.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
Troubleshooting low solubility issues of polyimides from "4,4'-Diamino-2,2'-dibromobiphenyl"
Welcome to the technical support guide for researchers and scientists working with polyimides synthesized from 4,4'-Diamino-2,2'-dibromobiphenyl. This diamine offers a unique combination of rigidity and sterically hindered rotation, presenting both opportunities for high-performance materials and challenges in processability. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the most common issue encountered during your work: low solubility .
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why do my polyimides derived from this compound exhibit such poor solubility?
A1: The solubility of these polyimides is governed by a delicate balance between factors that promote and hinder dissolution.
The primary reason for low solubility in most aromatic polyimides is the inherent rigidity of their backbone structures, which allows for strong intermolecular π-π stacking and charge-transfer interactions between polymer chains.[1] This tight packing makes it difficult for solvent molecules to penetrate and solvate the polymer.
Specifically, for polyimides made with this compound, the situation is more complex:
-
Rigid Biphenyl Core: The biphenyl unit itself is a rigid, planar structure that promotes strong chain-chain interactions, a primary cause of insolubility.[2]
-
Steric Hindrance from Bromine: The large bromine atoms at the 2 and 2' positions (ortho to the amino groups) introduce significant steric hindrance. This twisting of the biphenyl rings is intentionally designed to disrupt the coplanarity of the polymer backbone, inhibit close packing, and thereby increase solubility.[3]
-
Counteracting Effects: Often, the disruptive effect of the bromine atoms is not sufficient to overcome the immense rigidity imparted by the dianhydride monomer, especially if a highly planar and rigid dianhydride like Pyromellitic Dianhydride (PMDA) is used. The result is a polymer that remains intractable.
The interplay between these factors is critical. Your choice of dianhydride co-monomer is the most significant variable you can control to tip this balance in favor of solubility.
Caption: General two-step synthesis of polyimides.[1][4][5]
Q2: My final polyimide is completely insoluble, even in NMP and DMAc upon heating. What are my primary strategic options?
A2: When facing an intractable polyimide, the most effective approach is to modify the polymer backbone to reduce its rigidity and inhibit chain packing. This is almost always achieved by selecting a different dianhydride monomer.
A common mistake is to polymerize this compound with highly rigid and planar dianhydrides like Pyromellitic Dianhydride (PMDA). The resulting polymer structure is too stiff to be soluble. The troubleshooting workflow below outlines a systematic approach to enhancing solubility by monomer selection.
Caption: Troubleshooting workflow for insoluble polyimides.
Strategic Options for Enhancing Solubility:
| Strategy | Recommended Dianhydrides | Mechanism of Solubility Enhancement | Key Considerations |
| 1. Introduce Flexible Linkages | ODPA: 4,4'-Oxydiphthalic AnhydrideBPADA: 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride | Ether (-O-) or isopropylidene (-C(CH₃)₂-) linkages in the dianhydride backbone introduce "kinks" that disrupt chain linearity and packing, significantly improving solubility.[6][7] | May slightly lower the glass transition temperature (Tg) compared to fully rigid analogues.[6] |
| 2. Incorporate Bulky Groups | 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride | The bulky, space-filling trifluoromethyl (-CF₃) groups create significant free volume between polymer chains, hindering packing and dramatically increasing solubility.[8][9] | Fluorinated polyimides often exhibit excellent solubility, high optical transparency, and low dielectric constants.[9][10] |
| 3. Utilize Co-polymerization | Use a 1:1 molar ratio of your primary diamine with a more flexible diamine. | By creating a random copolymer, you disrupt the structural regularity along the chain, which prevents efficient packing and crystallization, thus improving solubility. | This is an effective method to balance properties, such as maintaining a high Tg while improving processability. |
Q3: My poly(amic acid) (PAA) precursor precipitates from the NMP/DMAc solution during synthesis. What's wrong?
A3: Precipitation of the PAA precursor is typically due to issues with monomer quality, stoichiometry, or reaction conditions, leading to a low molecular weight polymer that is not soluble.
The PAA stage is critical; a stable, viscous PAA solution is a prerequisite for obtaining a high-quality final polyimide.[4] Here’s how to troubleshoot:
-
Monomer Purity is Paramount:
-
Cause: Impurities in either the diamine or dianhydride can terminate the polymerization reaction, preventing the formation of a high molecular weight PAA. Moisture is a particularly damaging impurity as it hydrolyzes the dianhydride, rendering it unreactive.[6]
-
Solution:
-
Purify the Diamine: Recrystallize the this compound from a suitable solvent like ethanol or toluene.
-
Purify the Dianhydride: Sublimate the dianhydride under vacuum. This is highly effective for removing moisture and other impurities.
-
Drying: Thoroughly dry both purified monomers in a vacuum oven before use.
-
-
-
Incorrect Stoichiometry:
-
Cause: The polycondensation reaction requires a precise 1:1 molar ratio of diamine to dianhydride. Even a small deviation can significantly limit the achievable molecular weight.
-
Solution: Use a high-precision balance (at least 4 decimal places) to weigh your monomers. Ensure complete transfer of the monomers to the reaction flask.
-
-
Reaction Conditions:
-
Cause: While PAA formation is typically done at room temperature, low temperatures can slow the reaction, while excessively high temperatures can promote premature imidization, causing the now-insoluble imide portion to precipitate.[11]
-
Solution:
-
Maintain the reaction temperature between 0°C and 25°C.
-
Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Use high-purity, anhydrous solvents (e.g., NMP, DMAc). Using solvents with low water content (<50 ppm) is crucial.[12]
-
-
Q4: How do I perform a reliable solubility test for my synthesized polyimide?
A4: A standardized qualitative solubility test is essential for consistently evaluating your polymers.
Experimental Protocol: Qualitative Solubility Assessment
-
Preparation: Weigh out 10 mg of your dry, powdered polyimide sample.
-
Solvent Addition: Add 1.0 mL of the test solvent to the vial containing the polyimide (this creates a 1% w/v mixture).
-
Room Temperature Test: Vigorously shake or vortex the vial for 2-3 minutes. Let it stand at room temperature for 24 hours. Observe the result.
-
Heating Test: If the polymer is insoluble at room temperature, place the vial in a heated shaker or oil bath at 80-100°C for 1-2 hours. Cool to room temperature and observe.
-
Classification:
-
++ (Soluble): The polymer completely dissolves, forming a clear, homogenous solution.
-
+ (Partially Soluble): The sample swells, and a significant portion dissolves, but some solid particles remain.
-
- (Insoluble): The polymer remains as a solid powder or mass with no visible change.
-
Typical Solvent Screening List:
| Solvent Class | Examples |
| Aprotic Polar Solvents | N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) |
| Chlorinated Solvents | Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂) |
| Ethers | Tetrahydrofuran (THF) |
| Other | m-Cresol, Pyridine |
Most soluble polyimides will dissolve in aprotic polar solvents.[8][13] Solubility in less polar solvents like THF or chloroform indicates a highly processable polymer.[6]
References
- 1. Polyimide - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 4. azom.com [azom.com]
- 5. dakenchem.com [dakenchem.com]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Catalyst selection and optimization for cross-coupling of "4,4'-Diamino-2,2'-dibromobiphenyl"
Technical Support Center: Cross-Coupling of 4,4'-Diamino-2,2'-dibromobiphenyl
Welcome to the technical support center for the catalyst selection and optimization of cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during experimentation. The unique structure of this substrate—featuring both sterically hindered reactive sites and potentially coordinating amino groups—presents specific hurdles that require a carefully considered approach.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for successful experimentation with this challenging substrate.
Q1: What are the primary challenges associated with the cross-coupling of this compound?
The primary difficulties arise from the substrate's molecular architecture:
-
Steric Hindrance: The bromine atoms are in the ortho positions of the biphenyl linkage (2,2'-). This steric bulk makes the oxidative addition step—the first and often rate-limiting step in the catalytic cycle—kinetically challenging.[1]
-
Catalyst Inhibition: The presence of two primary amino groups (-NH2) can be problematic. These groups can act as ligands, coordinating to the palladium center and potentially deactivating the catalyst or altering its reactivity in an unproductive way.[2]
-
Selectivity Control: As a di-halogenated substrate, the reaction can yield a mixture of mono- and di-substituted products. Achieving high selectivity for either product requires precise control over reaction conditions and stoichiometry.[3]
Q2: Which cross-coupling reaction is most appropriate for my research goals with this substrate?
The choice of reaction is dictated entirely by the desired bond formation and final product:
-
Suzuki-Miyaura Coupling: Ideal for forming C(sp²)–C(sp²) bonds to synthesize extended biaryl systems, conjugated polymers, or complex molecular architectures. This is one of the most robust methods for this substrate.[4]
-
Heck Coupling: Used to form C–C bonds between the substrate and an alkene, typically for synthesizing poly(p-phenylene vinylene) (PPV) derivatives, which are valuable in materials science.[5][6]
-
Sonogashira Coupling: The method of choice for creating C(sp²)–C(sp) bonds by coupling with terminal alkynes. This is useful for building rigid, conjugated systems.[7][8]
-
Buchwald-Hartwig Amination: While the substrate is an amine, this reaction can be used to couple another primary or secondary amine at the C-Br positions. However, this can be complicated by the existing amino groups and requires careful catalyst selection to avoid side reactions.[9][10]
Section 2: Catalyst System Selection & Optimization
This is the most critical aspect of achieving a successful reaction with this compound. The choice of ligand is paramount.
Q3: How do I select the optimal palladium catalyst and ligand for this sterically hindered substrate?
Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation due to the steric hindrance.[11] Success hinges on using a catalyst system that promotes the formation of a highly active, low-coordinate Pd(0) species.
Catalyst Precursor:
-
Common Sources: Pd(OAc)₂ and Pd₂(dba)₃ are standard, cost-effective Pd(II) and Pd(0) sources, respectively. They require in-situ reduction and coordination with the chosen ligand to form the active catalyst.[11]
-
Precatalysts (Recommended): For improved reliability and activity, consider using well-defined Pd(II) precatalysts. Buchwald's G3/G4 palladacycles or [(NHC)PdCl₂(aniline)] complexes are designed for easy activation to the L-Pd(0) species, leading to more reproducible results.[2][12]
Ligand Selection (The Critical Choice): The ligand must be both bulky and electron-rich .
-
Bulky: The steric bulk of the ligand facilitates the formation of a monoligated L₁Pd(0) complex.[11] This species is less sterically encumbered than L₂Pd(0) or L₃Pd(0) and is therefore more capable of accessing the hindered C-Br bond for oxidative addition.
-
Electron-Rich: A high electron density on the ligand enhances the electron density at the palladium center, which in turn promotes the oxidative addition step.[13]
Table 1: Ligand Selection Guide for Coupling with this compound
| Ligand Class | Example Ligands | Suitability & Rationale |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos, DavePhos | Excellent. These are the state-of-the-art for hindered substrates. Their bulk and electron-donating properties are ideal for promoting oxidative addition and stabilizing the active catalyst.[1][14][15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very Good. NHCs are strong σ-donors and can be sterically tuned. They form robust catalysts suitable for challenging couplings.[3][16] |
| Sterically Hindered Alkylphosphines | P(t-Bu)₃, PCy₃ | Good, but may be less general. While effective in some systems, their performance can be less predictable than biarylphosphines for this specific substrate class. |
| Simple Arylphosphines | PPh₃, P(o-tol)₃ | Poor. Generally not bulky or electron-rich enough to overcome the high activation barrier for oxidative addition with this substrate.[11] |
Q4: What is the optimal Ligand-to-Palladium (L:Pd) ratio?
For biarylphosphine ligands, a L:Pd ratio between 1:1 and 2:1 is typically optimal.
-
1:1 Ratio: Often used with well-defined precatalysts where the ligand is already incorporated.
-
2:1 Ratio: Commonly used when generating the catalyst in situ from sources like Pd(OAc)₂. An excess of ligand can help stabilize the catalyst and prevent decomposition, but a large excess can sometimes inhibit the reaction by preventing the formation of the necessary coordinatively unsaturated species.[11][17]
Diagram: The Role of Bulky Ligands
This diagram illustrates why bulky ligands are essential for creating the active catalytic species required for hindered substrates.
Caption: Bulky ligands favor the formation of highly reactive L₁Pd(0) species.
Section 3: Troubleshooting Guide
This section provides solutions to common problems in a direct question-and-answer format.
Q5: My reaction shows low or no conversion. What are the first things to check?
Low yield is the most common issue. A systematic check is the best approach.[18]
-
Verify Inert Atmosphere: Oxygen is detrimental to Pd(0) catalysts. Ensure your solvent was properly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[2][18]
-
Check Reagent Purity & Integrity:
-
Solvent/Base: Use anhydrous solvents and bases. Moisture can lead to catalyst deactivation and protodebromination side reactions.[18]
-
Boronic Acid (for Suzuki): Boronic acids can dehydrate to form cyclic boroxine trimers, which are often less reactive. Check the purity of your boronic acid.
-
Substrate: Ensure the purity of your this compound. Impurities can poison the catalyst.
-
-
Assess Catalyst/Ligand Activity:
-
Is your palladium source old or potentially decomposed?
-
Is the ligand air-sensitive? Some phosphine ligands can oxidize over time. Use fresh ligand from a reputable supplier.
-
Consider switching to a more robust, commercially available precatalyst to rule out issues with in-situ catalyst formation.[12]
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Q6: How can I control the selectivity between mono- and di-substitution?
Controlling the extent of the reaction is a key challenge. The second coupling is generally slower than the first due to increased steric hindrance in the mono-substituted intermediate.
-
To Favor MONO-substitution:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner relative to the substrate.
-
Reaction Time & Temperature: Use lower temperatures and monitor the reaction closely, stopping it once the starting material is consumed but before significant di-substituted product forms.
-
Catalyst Loading: A lower catalyst loading may favor mono-substitution.
-
-
To Favor DI-substitution:
-
Stoichiometry: Use a larger excess (2.2-2.5 equivalents) of the coupling partner.
-
Reaction Time & Temperature: Use higher temperatures (e.g., 80-110 °C) and longer reaction times to drive the reaction to completion.
-
Catalyst System: Employ a highly active catalyst system (e.g., a bulky biarylphosphine ligand) that can overcome the higher activation energy of the second coupling.[3]
-
Q7: I am observing significant debromination (hydrodehalogenation) of my starting material. What is the cause and how can I fix it?
Debromination results in the replacement of a bromine atom with hydrogen. This is a common side reaction.
-
Cause: This typically occurs when the Ar-Pd(II)-Br intermediate undergoes reaction with a proton source (like trace water) before it can proceed through the desired catalytic cycle. It can also be caused by β-hydride elimination if the coupling partner has β-hydrogens, though this is less common with aryl partners.
-
Solution:
-
Rigorously Anhydrous Conditions: Ensure solvents and reagents are scrupulously dried.[18]
-
Base Selection: Sometimes, the choice of base can influence this pathway. If using a hydroxide or carbonate base with water, consider switching to a non-aqueous system with a base like K₃PO₄ or Cs₂CO₃.[19][20]
-
Increase Coupling Partner Concentration: Keeping the concentration of the transmetalating agent (e.g., boronic acid) high can kinetically favor the desired transmetalation step over the undesired debromination pathway.
-
Section 4: Experimental Protocols
The following are generalized, robust starting points for experimentation. Optimization will likely be required for specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Di-Arylation
This protocol is designed to achieve di-substitution.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (2.4 eq.), and potassium phosphate (K₃PO₄, 4.0 eq.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if needed.
-
-
Degassing:
-
Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and backfill with argon. Repeat this cycle three times.
-
-
Solvent Addition:
-
Add degassed solvent (e.g., 1,4-dioxane/water 10:1, or toluene) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Heck Di-Vinylation
This protocol is a starting point for synthesizing a PPV-type precursor.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the palladium source (e.g., Pd(OAc)₂, 2-4 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).
-
-
Degassing:
-
Seal the flask, evacuate, and backfill with argon three times.
-
-
Reagent Addition:
-
Add degassed anhydrous solvent (e.g., DMF or NMP).
-
Add the alkene (e.g., n-butyl acrylate, 2.5-3.0 eq.) and a base (e.g., triethylamine, Et₃N, 3.0 eq.) via syringe.
-
-
Reaction:
-
Heat the mixture to 100-120 °C and stir for 24-48 hours. Monitor by TLC or LC-MS.
-
-
Workup and Purification:
-
After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uwindsor.ca [uwindsor.ca]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Accelerating the Synthesis of 4,4'-Diamino-2,2'-dibromobiphenyl
Welcome to the technical support center for the synthesis of 4,4'-Diamino-2,2'-dibromobiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we will delve into common issues, troubleshooting strategies, and optimization protocols to significantly reduce reaction times and improve overall efficiency. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure you receive trustworthy and actionable advice.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound, a valuable building block in the development of advanced polymers and materials, typically involves a C-N cross-coupling reaction.[1] Traditional methods, such as the Ullmann condensation, have historically required harsh reaction conditions, including high temperatures and long reaction times.[2] Modern catalytic systems, however, offer milder and more efficient alternatives. This guide will focus on leveraging these advanced methods to accelerate your synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: My Ullmann condensation reaction is sluggish, taking over 24 hours. How can I speed it up?
A1: Long reaction times in Ullmann condensations are a common challenge.[2] To accelerate the reaction, consider the following:
-
Catalyst System: Modern Ullmann reactions benefit significantly from the use of soluble copper(I) catalysts and accelerating ligands.[2][3] Switching from copper powder to a Cu(I) source like CuI and adding a ligand such as 1,10-phenanthroline or an amino acid can dramatically reduce reaction times.
-
Temperature: While traditional Ullmann reactions require very high temperatures (often >210 °C), modern ligand-accelerated protocols can be effective at much lower temperatures, typically in the 40-120 °C range.[2][3] Carefully optimizing the temperature is key; too low and the reaction is slow, too high and you risk decomposition.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are commonly used.[2][3] The choice of solvent can influence reaction rate and solubility of reactants. Recent studies have also explored deep eutectic solvents (DES) as environmentally friendly and effective media for Ullmann couplings, which can proceed smoothly at milder temperatures (60–100°C).[4][5]
Q2: I am observing significant side product formation, particularly debromination. What is the cause and how can I prevent it?
A2: Debromination is a common side reaction, often caused by protic impurities like water.[3] To minimize this:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Dry your glassware thoroughly and use an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Base Selection: The choice of base is critical. Stronger bases can sometimes promote side reactions. Screening bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ can help identify the optimal choice for your specific substrate.[3]
Q3: Can I use a palladium-catalyzed method like the Buchwald-Hartwig amination instead of a copper-catalyzed Ullmann reaction?
A3: Yes, palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative to the Ullmann reaction for C-N bond formation and often proceeds under milder conditions with shorter reaction times.[2][6] The choice between the two depends on factors like cost, substrate compatibility, and catalyst sensitivity. Palladium catalysts can be more expensive but are often more efficient.
Q4: How do I choose the right ligand for my copper-catalyzed amination?
A4: Ligand selection is crucial for an efficient reaction. Anionic ligands, in particular, have been shown to accelerate the challenging oxidative addition of aryl halides.[7][8] N1,N2-diarylbenzene-1,2-diamine based ligands have been developed to increase electron density on the copper center, enabling rapid C-N bond formation even at room temperature.[7][8] It is often necessary to screen a panel of ligands to find the most effective one for your specific reaction.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems in the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficient Temperature3. Inappropriate Solvent4. Poor Quality Reagents | 1. Use a fresh, high-quality catalyst and consider a pre-catalyst. 2. Incrementally increase the reaction temperature, monitoring for decomposition.[3]3. Screen alternative solvents like DMF, dioxane, or toluene.[3]4. Ensure all reagents are pure and anhydrous. |
| Formation of Side Products (e.g., debromination) | 1. Protic Impurities2. Non-optimal Base3. High Reaction Temperature | 1. Use anhydrous solvents and reagents under an inert atmosphere.[3]2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[3]3. Lower the reaction temperature. |
| Product Degradation | 1. High Reaction Temperature2. Air Oxidation of Amino Groups | 1. Reduce the reaction temperature. 2. Perform the reaction and workup under an inert atmosphere. Store the final product under inert gas and protect it from light.[9] |
| Difficult Purification | 1. Complex reaction mixture with multiple side products2. Product insolubility | 1. Optimize reaction conditions to improve selectivity. 2. For purification, consider column chromatography or recrystallization from a suitable solvent system.[3][10] |
Optimized Experimental Protocol: Ligand-Accelerated Ullmann Coupling
This protocol provides a starting point for the rapid synthesis of this compound. Optimization of specific parameters may be required for your particular setup.
Materials:
-
4,4'-Dibromo-2,2'-diiodobiphenyl (starting material)
-
Ammonia source (e.g., aqueous ammonia, or an ammonia surrogate)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or N,N'-dimethyl-1,2-diaminoethane)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the 4,4'-Dibromo-2,2'-diiodobiphenyl, CuI, ligand, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent and the ammonia source via syringe.
-
Heating and Stirring: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying chemistry, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 5. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4,4'-Diamino-2,2'-dibromobiphenyl
Welcome to the technical support center for the synthesis of 4,4'-Diamino-2,2'-dibromobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up the production of this important chemical intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in your experimental work.
Introduction to the Synthesis of this compound
The synthesis of this compound on a larger scale typically follows a two-step synthetic sequence. The first step involves the Ullmann coupling of 2,5-dibromonitrobenzene to form the intermediate, 4,4'-dibromo-2,2'-dinitrobiphenyl. This is followed by the reduction of the nitro groups to amines to yield the final product. While conceptually straightforward, scaling up these reactions presents several challenges that require careful consideration of reaction parameters, potential side reactions, and purification strategies.
This guide will provide in-depth information to help you overcome these hurdles and achieve a successful and efficient scale-up.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis of this compound.
Part 1: Ullmann Coupling for 4,4'-Dibromo-2,2'-dinitrobiphenyl
Question 1: My Ullmann coupling reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
Answer: A slow or incomplete Ullmann coupling reaction during scale-up can be attributed to several factors:
-
Insufficient Copper Activation: The reactivity of the copper powder is critical. For a successful Ullmann reaction, the copper should be activated to remove any passivating oxide layer.
-
Troubleshooting: Activate the copper powder prior to use. A common method is to stir the copper powder with a dilute solution of iodine in acetone, followed by washing with a hydrochloric acid/acetone mixture and then acetone alone.
-
-
Inadequate Temperature: Traditional Ullmann reactions often require high temperatures to proceed at a reasonable rate.[1]
-
Troubleshooting: Ensure your reaction is reaching the target temperature. For the coupling of 2,5-dibromonitrobenzene, temperatures in the range of 180-220 °C in a high-boiling solvent like DMF or nitrobenzene are typically required.[2]
-
-
Poor Mass Transfer: On a larger scale, inefficient stirring can lead to poor mixing of the heterogeneous reaction mixture (solid copper and dissolved aryl halide), hindering the reaction.
-
Troubleshooting: Use a robust overhead mechanical stirrer to ensure efficient mixing of the reaction slurry.
-
Question 2: I am observing a significant amount of de-brominated and other byproducts in my Ullmann coupling reaction. How can I minimize their formation?
Answer: The formation of byproducts such as 4-bromo-2-nitrobiphenyl (de-bromination) and tri-brominated biphenyls is a common challenge.
-
De-bromination: This can occur due to radical reactions or reaction with trace amounts of water at high temperatures.
-
Troubleshooting: Ensure all reagents and solvents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize side reactions.
-
-
Poly-bromination: The formation of more highly brominated biphenyls can occur if the reaction temperature is too high or the reaction time is excessively long.
-
Troubleshooting: Carefully control the reaction temperature and monitor the reaction progress by TLC or HPLC to avoid over-reaction.
-
Question 3: The work-up of my large-scale Ullmann reaction is difficult, and I'm experiencing product loss. What is an effective work-up and purification strategy?
Answer: The work-up of Ullmann reactions can be challenging due to the presence of copper salts and unreacted copper.
-
Work-up Procedure:
-
After cooling the reaction mixture, the solid copper and copper salts should be removed by filtration.
-
The filter cake should be washed thoroughly with a suitable solvent (e.g., hot toluene or dichlorobenzene) to recover any product that may have precipitated with the copper.
-
The combined filtrate is then typically washed with aqueous ammonia or an ammonium chloride solution to remove soluble copper salts.
-
-
Purification: The crude 4,4'-dibromo-2,2'-dinitrobiphenyl is often a solid and can be purified by recrystallization.
-
Troubleshooting: A mixture of ethanol and toluene or isopropanol can be an effective solvent system for recrystallization. It is important to perform small-scale solubility tests to determine the optimal solvent ratio and temperature profile for crystallization to maximize yield and purity.
-
Part 2: Reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl
Question 1: My reduction of the dinitro compound is incomplete or producing a mixture of products. What are the key parameters to control?
Answer: Incomplete reduction or the formation of intermediates like nitroso or hydroxylamine species can be problematic. The choice of reducing agent and reaction conditions is crucial.
-
Catalytic Hydrogenation: This is often the cleanest and most scalable method.
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common and effective catalyst.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent like ethanol, ethyl acetate, or THF under a hydrogen atmosphere. The pressure of hydrogen and the reaction temperature will influence the reaction rate.
-
Troubleshooting:
-
Catalyst Deactivation: Ensure the catalyst is active and not poisoned by impurities from the previous step. Using a fresh batch of catalyst is recommended for scale-up.
-
Mass Transfer Limitation: In a larger reactor, efficient agitation is necessary to ensure good contact between the substrate, hydrogen gas, and the solid catalyst.[3]
-
-
-
Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be used.
-
Troubleshooting:
-
Stoichiometry: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.
-
Exotherm: These reactions can be highly exothermic, especially on a larger scale. The reducing agent should be added portion-wise to control the temperature.
-
-
Question 2: The final product, this compound, is difficult to purify and is often colored. What are the best practices for purification?
Answer: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Work-up under Inert Atmosphere: To the extent possible, perform the work-up and isolation of the product under a nitrogen or argon atmosphere to minimize oxidation.
-
Purification Methods:
-
Crystallization: This is the most common and scalable method for purifying the final product.
-
Solvent Selection: A mixture of ethanol and water or isopropanol and water is often effective. The product is typically dissolved in the hot alcohol, and water is added until the solution becomes turbid. Upon cooling, the purified product crystallizes.
-
-
Activated Carbon Treatment: If the product is colored, a treatment with activated carbon in the crystallization solvent can help to remove colored impurities.
-
Column Chromatography: While effective on a small scale, column chromatography is generally not ideal for large-scale purification of bulk materials due to cost and solvent consumption.
-
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific equipment and scale.
Protocol 1: Synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl (Ullmann Coupling)
This protocol is adapted from established Ullmann coupling procedures.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Molar Equivalents |
| 2,5-Dibromonitrobenzene | 280.92 | 10.0 g | 1.0 |
| Copper powder, activated | 63.55 | 10.0 g | ~4.4 |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add 2,5-dibromonitrobenzene and DMF.
-
Stir the mixture to dissolve the starting material.
-
Add the activated copper powder to the solution.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the copper. Wash the filter cake with hot DMF and then with hot toluene.
-
Combine the filtrates and remove the DMF under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a mixture of ethanol and toluene.
Workflow Diagram:
Caption: Workflow for the Ullmann coupling synthesis.
Protocol 2: Synthesis of this compound (Reduction)
This protocol describes a typical catalytic hydrogenation procedure.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 5g scale) | Molar Equivalents |
| 4,4'-Dibromo-2,2'-dinitrobiphenyl | 402.00 | 5.0 g | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | 10 wt% |
| Ethanol | 46.07 | 100 mL | - |
| Hydrogen Gas | 2.02 | Sufficient pressure | - |
Procedure:
-
To a hydrogenation vessel, add 4,4'-dibromo-2,2'-dinitrobiphenyl and ethanol.
-
Carefully add the 10% Pd/C catalyst under a stream of nitrogen.
-
Seal the vessel and purge with nitrogen several times, then with hydrogen.
-
Pressurize the vessel with hydrogen (typically 50-100 psi, but this will depend on your equipment).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.
-
After the hydrogen uptake ceases (typically 4-8 hours), carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Workflow Diagram:
References
Technical Support Center: Characterization of Impurities in 4,4'-Diamino-2,2'-dibromobiphenyl
Welcome to the technical support center for the characterization of impurities in 4,4'-Diamino-2,2'-dibromobiphenyl (CAS: 84530-60-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the scientific integrity and accuracy of your results.
I. Understanding the Impurity Profile of this compound
This compound is a crucial intermediate in the synthesis of novel polymers, specialized dyes, and advanced electronic materials. The purity of this compound is paramount for predictable and reproducible outcomes in these applications. Impurities can arise from the synthetic route, which typically involves the bromination of biphenyl followed by amination.
Potential Sources of Impurities:
-
Starting Materials: Unreacted biphenyl or brominating agents.
-
Intermediates: Incomplete reaction can leave residual 4,4'-dibromobiphenyl.
-
Byproducts of Bromination: Formation of positional isomers (e.g., 2,4'-dibromobiphenyl, 3,4'-dibromobiphenyl) and poly-brominated species (tri- or tetra-brominated biphenyls). The synthesis of 4,4'-dibromobiphenyl often involves reacting biphenyl with bromine in the presence of a catalyst or in a solvent like glacial acetic acid.[1][2]
-
Byproducts of Amination: The reaction of 4,4'-dibromobiphenyl with ammonia can lead to mono-aminated intermediates or other positional isomers of the diamine.[3]
-
Degradation Products: Exposure to light, air, or elevated temperatures can lead to the formation of degradation products.
A summary of potential impurities is provided in the table below:
| Impurity Class | Potential Impurities | Origin |
| Starting Materials | Biphenyl, Bromine | Incomplete reaction |
| Intermediates | 4,4'-dibromobiphenyl, Mono-amino-dibromobiphenyl | Incomplete amination |
| Isomeric Byproducts | 2,4'-dibromobiphenyl, 3,4'-dibromobiphenyl, 2,3'-diamino-4,4'-dibromobiphenyl | Non-specific bromination/amination |
| Over-reacted Byproducts | Tri/tetra-brominated biphenyls | Excessive bromination |
| Degradation Products | Oxidation products | Storage conditions |
II. Troubleshooting Guide: Common Analytical Challenges
This section addresses specific issues you may encounter during the analysis of this compound samples.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
A common issue in the HPLC analysis of aromatic amines is poor peak shape, particularly peak tailing. This is often due to secondary interactions between the basic amine groups and residual silanol groups on the silica-based stationary phase.
Q1: My chromatogram for this compound shows significant peak tailing for the main peak. What are the likely causes and how can I resolve this?
A1: Peak tailing for basic compounds like aromatic amines is a frequent problem. Here is a systematic approach to troubleshoot and resolve this issue:
Step 1: Evaluate the Mobile Phase pH
-
Cause: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion. For basic compounds, a mobile phase pH above 3.0 can lead to deprotonated, negatively charged silanol groups, increasing unwanted ionic interactions.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. A lower pH (e.g., 2.5-3.5) will ensure the analyte is fully protonated and minimizes interactions with silanol groups.[4][5] Use a suitable buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM to maintain a stable pH.[5]
Step 2: Consider Mobile Phase Additives
-
Cause: Active silanol groups on the column packing can still cause tailing even with pH adjustment.
-
Solution: Add a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v).[4] TEA will compete with your analyte for the active silanol sites, improving the peak shape. Be aware that TEA can affect detector sensitivity.
Step 3: Assess the Column Condition and Type
-
Cause: Older "Type A" silica columns have a higher concentration of acidic silanol groups, making them more prone to causing peak tailing with basic compounds.[4] Column degradation, such as loss of stationary phase, can also expose more active silanol groups.
-
Solution: Use a modern, high-purity "Type B" silica column. If tailing persists, switch to an end-capped column where residual silanol groups are chemically deactivated.[4] Columns with polar-embedded or polar-endcapped phases can also shield the analyte from silanol interactions.[4]
Step 4: Check for Column Overload
-
Cause: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[5]
-
Solution: Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves significantly, you are likely overloading the column. Reduce the injection volume or the sample concentration.
Workflow for Troubleshooting HPLC Peak Tailing
References
Validation & Comparative
A Comparative Guide to the Thermal Stability of Polyimides: An In-Depth Analysis of 4,4'-Diamino-2,2'-dibromobiphenyl Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-performance polymers, polyimides stand out for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] These properties make them indispensable in demanding applications ranging from aerospace engineering to microelectronics. The performance of a polyimide is intrinsically linked to the chemical structure of its monomeric precursors, specifically the dianhydride and the diamine. This guide provides a comparative analysis of the thermal stability of polyimides, with a special focus on the projected performance of those derived from 4,4'-Diamino-2,2'-dibromobiphenyl.
While direct experimental data for polyimides synthesized from this compound is not extensively available in the reviewed literature, this guide will leverage established structure-property relationships and data from analogous aromatic diamines to provide a scientifically grounded comparison. By examining the influence of molecular architecture on thermal performance, researchers can make more informed decisions in the design and selection of polyimides for their specific applications.
The Foundation of Thermal Stability: Polyimide Synthesis
The most prevalent method for synthesizing aromatic polyimides is a two-step process.[3] This involves the initial reaction of a diamine with a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), to form a soluble poly(amic acid) precursor. The subsequent step involves the cyclodehydration of the poly(amic acid), typically through thermal treatment, to yield the final, often insoluble and infusible, polyimide.
The choice of monomers is critical, as subtle variations in their structure can dramatically alter the properties of the final polymer.[3] Factors such as chain rigidity, intermolecular forces, and the presence of bulky substituent groups all play a significant role in determining the thermal stability of the resulting polyimide.[1]
Experimental Protocol: Synthesis and Thermal Analysis of a Representative Aromatic Polyimide
To provide a practical context, the following is a detailed, step-by-step methodology for the synthesis and thermal characterization of a polyimide derived from a generic aromatic diamine and pyromellitic dianhydride (PMDA). This protocol serves as a self-validating system, with each step designed to ensure the formation of a high-molecular-weight polymer suitable for accurate thermal analysis.
Part 1: Synthesis of Poly(amic acid)
-
Drying of Monomers and Solvent: Thoroughly dry the aromatic diamine and PMDA in a vacuum oven at a temperature appropriate for the specific monomers to remove any residual moisture, which can hinder polymerization. The solvent (e.g., NMP) should also be dried using molecular sieves. Rationale: Water can react with the dianhydride, preventing the formation of high molecular weight poly(amic acid).
-
Dissolution of Diamine: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in the anhydrous NMP under a continuous nitrogen purge. Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture.
-
Addition of Dianhydride: Gradually add an equimolar amount of the dianhydride to the stirred diamine solution. The addition should be done in portions to control the exothermic reaction and maintain a homogenous solution. Rationale: A stoichiometric balance is essential for achieving high molecular weight. A slow addition prevents localized high concentrations of the dianhydride.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Part 2: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven and heat at a low temperature (e.g., 80 °C) for several hours to slowly remove the bulk of the solvent.
-
Curing Cycle: Subject the film to a staged thermal curing process. A typical cycle involves heating the film to 100 °C, 200 °C, and finally 300 °C, holding at each temperature for at least one hour. Rationale: A gradual increase in temperature allows for the complete conversion of the poly(amic acid) to the polyimide while minimizing stress in the final film.
Part 3: Thermal Analysis
-
Thermogravimetric Analysis (TGA): Analyze a small sample of the cured polyimide film using a TGA instrument. Heat the sample from room temperature to approximately 800 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Determine the decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polyimide film using a DSC instrument. Heat the sample through a defined temperature range at a constant rate (e.g., 10 °C/min). The Tg is observed as a step change in the heat flow.
Experimental Workflow Diagram
Caption: A schematic of the polyimide synthesis and thermal analysis workflow.
Comparative Thermal Stability of Polyimides from Various Diamines
The thermal stability of a polyimide is primarily dictated by its glass transition temperature (Tg) and its decomposition temperature (Td). The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and is a key indicator of the upper service temperature for mechanical applications. The Td indicates the onset of thermal degradation.
The following table presents a comparison of the thermal properties of polyimides synthesized from different aromatic diamines with common dianhydrides. This data provides a baseline for understanding the influence of the diamine structure on thermal stability.
| Diamine | Dianhydride | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Reference |
| 4,4'-Oxydianiline (ODA) | PMDA | 302 | >500 | [4] |
| 4,4'-Oxydianiline (ODA) | BPDA | 290 | >500 | [4] |
| 4,4'-Oxydianiline (ODA) | BTDA | 276 | >500 | [4] |
| 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) | PMDA | 345-366 | 535-605 (N2) | [5] |
| 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) | 6FDA | 345-366 | 535-605 (N2) | [5] |
| 4,4'-Diaminobiphenyl (Benzidine) | PMDA | >400 | ~550 | Inferred from literature |
Note: Thermal properties can vary depending on the specific experimental conditions, such as the method of imidization and the heating rate during analysis.
The Projected Impact of 2,2'-Dibromo Substitution
Key Structural Considerations:
-
Steric Hindrance: The bromine atoms at the 2 and 2' positions of the biphenyl unit will introduce significant steric hindrance. This will restrict the rotation around the biphenyl linkage, leading to a more rigid and contorted polymer backbone.[6]
-
Interchain Interactions: The bulky bromine atoms are expected to disrupt the close packing of the polymer chains. This can decrease the efficiency of intermolecular forces, such as van der Waals interactions and charge-transfer complex formation, which are significant contributors to the high thermal stability of aromatic polyimides.[1]
-
Free Volume: The introduction of bulky ortho-substituents typically increases the fractional free volume within the polymer matrix.[7]
Anticipated Effects on Thermal Properties:
-
Glass Transition Temperature (Tg): The restricted rotation due to the ortho-bromo substituents is expected to increase the Tg compared to the unsubstituted 4,4'-diaminobiphenyl. A more rigid backbone requires more thermal energy for the onset of segmental motion.
-
Decomposition Temperature (Td): The effect on Td is less straightforward. While increased rigidity can enhance thermal stability, the presence of C-Br bonds, which are generally weaker than C-H or C-F bonds, might provide a potential initiation site for thermal degradation. However, the overall aromatic nature of the polymer backbone is expected to maintain a high decomposition temperature.
-
Solubility: The disruption of chain packing and the introduction of a more contorted structure are likely to enhance the solubility of the resulting polyimide in organic solvents.[6] This can be a significant advantage for processing.
Molecular Design Principles for Thermal Stability
Caption: The influence of diamine structure on factors affecting polyimide thermal stability.
Conclusion
The thermal stability of polyimides is a complex property governed by the intricate interplay of molecular structure and intermolecular forces. While direct experimental data for polyimides derived from this compound remains to be extensively reported, a thorough understanding of structure-property relationships allows for a reasoned projection of their performance. The introduction of 2,2'-dibromo substituents is anticipated to increase the glass transition temperature due to enhanced backbone rigidity, while potentially offering improved solubility. This guide provides a framework for researchers to understand the critical factors influencing polyimide thermal stability and to rationally design new materials with tailored properties for advanced applications. Further experimental investigation into this specific class of brominated polyimides is warranted to validate these projections and unlock their full potential.
References
- 1. The Relationship Between Structure And Properties Of Aromatic Polyimides - News [chinapolyimide.com]
- 2. mdpi.com [mdpi.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and characterization of Thermally Rearranged (TR) polymers: influence of ortho-positioned functional groups of polyimide precursors on TR process and gas transport properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
The Bromine Advantage: A Comparative Guide to 4,4'-Diamino-2,2'-dibromobiphenyl in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-performance polymers, the selection of monomers is a critical determinant of the final material's properties. This guide provides an in-depth comparison of polymers synthesized from 4,4'-Diamino-2,2'-dibromobiphenyl and its non-brominated diamine counterparts. We will explore how the strategic incorporation of bromine atoms into the polymer backbone can significantly enhance key characteristics, offering a distinct advantage for demanding applications.
Introduction: The Role of Diamines in Polymer Architecture
Aromatic polyimides, a class of high-performance polymers, are celebrated for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The synthesis of these materials typically involves the polycondensation of an aromatic dianhydride with an aromatic diamine.[2] The structure of the diamine, in particular, plays a pivotal role in dictating the polymer's processability and ultimate performance.[1] While traditional non-brominated diamines have been the cornerstone of polyimide synthesis, the introduction of bromine substituents, as seen in this compound, offers a compelling avenue for property enhancement.
The Bromine Difference: A Structural Perspective
The introduction of bromine atoms at the 2 and 2' positions of the biphenyl ring in this compound induces significant steric hindrance. This structural feature disrupts the planarity of the polymer chains, hindering close packing and reducing intermolecular forces. This seemingly subtle modification has profound implications for several key polymer properties.
Comparative Analysis of Polymer Properties
A systematic investigation reveals the distinct advantages conferred by the use of this compound in comparison to non-brominated diamines.
Enhanced Solubility and Processability
A primary challenge in the application of many aromatic polyimides is their limited solubility in common organic solvents, which complicates processing.[3] The steric hindrance introduced by the bromine atoms in polymers derived from this compound effectively mitigates this issue. This disruption of chain packing leads to a significant improvement in solubility.[3][4] For instance, polyimides synthesized from sterically hindered diamines have demonstrated solubility in solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidinone (NMP), chloroform, and tetrahydrofuran.[3] This enhanced solubility allows for solution-based processing techniques, such as spin-coating and casting, which are crucial for applications in microelectronics and membrane technology.[1]
Thermal Properties: A Tale of Two Temperatures
Glass Transition Temperature (Tg): The introduction of bromine substituents has been shown to increase the glass transition temperature (Tg) of polyimides.[4] This is attributed to the restricted rotation of the polymer backbone caused by the bulky bromine atoms. For purely aromatic polyimides, Tg values can range from 147–274 °C, which is a notable increase compared to their non-brominated analogs.[4]
Thermal Stability: While the Tg is enhanced, the introduction of bromine can slightly decrease the initial decomposition temperature.[4] However, the overall thermal stability remains high, with decomposition temperatures for aromatic polyimides containing bromine still falling within the range of 410–510 °C.[4] This makes them suitable for high-temperature applications.
Inherent Flame Retardancy
One of the most significant advantages of incorporating bromine into the polymer backbone is the resulting flame retardancy.[5][6] When exposed to heat, the carbon-bromine bonds can break, releasing bromine radicals.[5][7] These radicals act as scavengers in the gas phase, interrupting the exothermic chain reactions of combustion and effectively quenching the flame.[5][7] This inherent flame retardancy is a critical safety feature for materials used in electronics, construction, and transportation.[5]
Dielectric Properties
The introduction of bromine can lead to slightly higher values for the dielectric constant and dielectric loss.[4] This is an important consideration for applications in microelectronics, where low dielectric constants are often desired to minimize signal delay and cross-talk.
Experimental Data Summary
The following table summarizes the key performance differences between polymers derived from this compound and a representative non-brominated aromatic diamine.
| Property | Polymer from this compound | Polymer from Non-Brominated Diamine | Rationale for Difference |
| Solubility | High in common organic solvents (NMP, DMAc, Chloroform)[3][4] | Often limited, requiring harsh solvents[1] | Steric hindrance from bromine atoms disrupts chain packing.[4] |
| Glass Transition Temp. (Tg) | Increased (e.g., 147–274 °C for aromatic systems)[4] | Generally lower | Restricted backbone rotation due to bulky bromine atoms.[4] |
| Thermal Decomposition Temp. | Slightly decreased (e.g., 410–510 °C for aromatic systems)[4] | Generally higher | The C-Br bond is typically weaker than C-H or C-C bonds. |
| Flame Retardancy | Inherent flame retardancy[5][6] | Requires addition of flame-retardant additives | Release of bromine radicals that interrupt combustion.[5][7] |
| Dielectric Constant | Slightly higher[4] | Generally lower | Higher polarizability of the bromine atom. |
Experimental Protocols
Synthesis of Polyimide from this compound
This protocol describes a typical two-step polycondensation reaction.
Methodology:
-
Poly(amic acid) Synthesis: In a nitrogen-purged flask, dissolve this compound in N-methyl-2-pyrrolidinone (NMP).[1]
-
Slowly add an equimolar amount of a powdered aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) to the stirred solution.[1]
-
Continue stirring at room temperature for 24 hours to yield a viscous poly(amic acid) solution.[2]
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate.
-
Place the cast film in a vacuum oven and heat in a stepwise manner to 300°C.[1]
-
Hold the temperature at 300°C for 1 hour to ensure complete cyclization to the polyimide.[1]
-
Allow the film to cool slowly to room temperature before removal.
Characterization Techniques
-
Solubility: Assessed by dissolving a known amount of the polymer in various organic solvents at room temperature.[8]
-
Thermal Analysis: Thermogravimetric analysis (TGA) is used to determine the decomposition temperature, and differential scanning calorimetry (DSC) is employed to measure the glass transition temperature.[8]
-
Flame Retardancy: Standard tests such as UL-94 or microscale combustion calorimetry can be used to evaluate the flame-retardant properties.[9]
-
Dielectric Properties: Measured using a dielectric analyzer to determine the dielectric constant and loss tangent over a range of frequencies.
Conclusion: Tailoring Polymer Properties with Brominated Diamines
The use of this compound offers a powerful strategy for tuning the properties of high-performance polymers. The introduction of bromine atoms provides a unique combination of enhanced solubility, increased glass transition temperature, and inherent flame retardancy. While there may be a slight trade-off in the initial decomposition temperature and a modest increase in the dielectric constant, the overall benefits make these brominated polymers highly attractive for applications where processability and safety are paramount. For researchers and scientists in materials science and drug development, understanding the structure-property relationships of these advanced materials opens up new possibilities for innovation.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 4,4'-Diamino-2,2'-dibromobiphenyl
For researchers and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, the synthesis of complex biaryl compounds, such as those derived from 4,4'-Diamino-2,2'-dibromobiphenyl, presents significant synthetic challenges. The steric hindrance imposed by the 2,2'-dibromo substitution, coupled with the electron-rich nature of the diaminobiphenyl backbone, demands a nuanced approach to catalyst selection to achieve optimal yields and reaction efficiency. This guide provides a comparative analysis of various catalyst systems for this demanding transformation, supported by insights from established literature and detailed experimental protocols.
The Challenge: Steric Hindrance and Electronic Effects
The Suzuki coupling of this compound is a non-trivial transformation. The bromine atoms in the 2 and 2' positions create a sterically congested environment around the reaction centers. This steric bulk can impede the crucial oxidative addition step in the catalytic cycle, where the palladium catalyst inserts into the carbon-bromine bond.[1] Furthermore, the electron-donating amino groups (-NH₂) increase the electron density on the aromatic rings, which can slow down the rate of oxidative addition.[2] These combined factors often lead to low yields, slow reaction times, and the formation of undesired byproducts with traditional catalyst systems.
Comparative Analysis of Catalyst Systems
The choice of catalyst, particularly the ligand coordinated to the palladium center, is paramount in overcoming the challenges associated with the Suzuki coupling of this compound. Below is a comparative overview of different catalyst systems, drawing on data from analogous sterically hindered and electron-rich substrates.
| Catalyst System | Ligand Type | Expected Performance for this compound | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Triphenylphosphine (Traditional) | Low to moderate yields. May require high catalyst loading and elevated temperatures. | Commercially available, relatively inexpensive, and well-established in organic synthesis. | Often inefficient for sterically hindered and electron-rich substrates. Can lead to ligand scrambling and catalyst deactivation. |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, Electron-Rich Biaryl Monophosphines | Good to excellent yields. Can operate under milder conditions with lower catalyst loadings. | High catalytic activity for challenging substrates, promoting both oxidative addition and reductive elimination.[2] | Higher cost compared to traditional phosphine ligands. |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Good to excellent yields. Often exhibits high stability and turnover numbers. | Stronger sigma-donating ability than phosphines, leading to robust and highly active catalysts. | Can be more expensive than phosphine-based systems. |
| NiCl₂(dppp) / Ni(COD)₂ | Phosphine / Ligandless | Moderate to good yields. A promising cost-effective alternative. | Nickel is more earth-abundant and less expensive than palladium.[3] Can be effective for aryl bromides. | May require higher temperatures and can be more sensitive to air and moisture. Catalyst deactivation can be an issue.[4] |
| Pd/C | Heterogeneous | Low to moderate yields. May require harsh reaction conditions. | Ease of separation from the reaction mixture and potential for recyclability. | Generally lower catalytic activity for challenging substrates compared to homogeneous systems. Metal leaching can occur. |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is crucial for rational catalyst selection and reaction optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Bromide-Catalyzed Suzuki Coupling Reactions - ChemistryViews [chemistryviews.org]
- 4. static1.squarespace.com [static1.squarespace.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4,4'-Diamino-2,2'-dibromobiphenyl Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized molecules is a cornerstone of scientific rigor. In the realm of complex aromatic compounds, such as derivatives of 4,4'-Diamino-2,2'-dibromobiphenyl, a multi-faceted analytical approach is not just recommended, but essential. These compounds, with their potential applications in materials science and medicinal chemistry, demand a high degree of certainty in their structural elucidation.
This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the structural verification of a hypothetical derivative: N,N'-diethyl-4,4'-diamino-2,2'-dibromobiphenyl. We will explore the causality behind experimental choices, present detailed protocols, and interpret the expected data, offering a comprehensive framework for your own analytical workflows.
The Imperative of Orthogonal Spectroscopic Analysis
Relying on a single analytical technique for structural confirmation is a precarious approach. Each method provides a unique piece of the structural puzzle. NMR spectroscopy illuminates the carbon-hydrogen framework and the connectivity of atoms. Mass spectrometry reveals the molecular weight and provides clues to the molecular formula and fragmentation patterns. Infrared spectroscopy identifies the functional groups present in the molecule. By combining these orthogonal techniques, we create a self-validating system that significantly enhances the confidence in the proposed structure.
Hypothetical Case Study: N,N'-diethyl-4,4'-diamino-2,2'-dibromobiphenyl
Let us consider the structural confirmation of a novel derivative, N,N'-diethyl-4,4'-diamino-2,2'-dibromobiphenyl. The synthesis of this compound is anticipated to yield the structure shown below. Our task is to employ a suite of spectroscopic methods to unequivocally confirm this structure.
Molecular Formula: C₁₆H₁₈Br₂N₂ Molecular Weight: 402.14 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For our target molecule, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy: Probing the Proton Environment
Causality of Experimental Choices: The choice of solvent is crucial. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power and the single deuterium signal that does not interfere with the analyte's spectrum. A standard 500 MHz spectrometer will provide sufficient resolution to distinguish the aromatic protons.
Expected ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.4 | d | 2H | H-6, H-6' | The protons ortho to the bromine atoms are expected to be downfield due to the electron-withdrawing nature of bromine. They will appear as doublets due to coupling with H-5 and H-5'. |
| ~6.7-6.9 | dd | 2H | H-5, H-5' | These protons are coupled to both H-3/H-3' and H-6/H-6', resulting in a doublet of doublets. |
| ~6.5-6.7 | d | 2H | H-3, H-3' | The protons ortho to the amino groups are expected to be upfield due to the electron-donating nature of the nitrogen. They will appear as doublets due to coupling with H-5 and H-5'. |
| ~3.4 | q | 4H | -CH₂- | The methylene protons of the ethyl groups will be a quartet due to coupling with the adjacent methyl protons. |
| ~1.2 | t | 6H | -CH₃ | The methyl protons of the ethyl groups will be a triplet due to coupling with the adjacent methylene protons. |
| ~4.0 | br s | 2H | -NH- | The N-H proton signal is often broad and its chemical shift can vary depending on concentration and solvent. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified N,N'-diethyl-4,4'-diamino-2,2'-dibromobiphenyl in 0.6 mL of CDCl₃.
-
Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a standard probe.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1 second.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Causality of Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard, providing a single peak for each unique carbon atom. This simplifies the spectrum and allows for clear identification of all carbon environments.
Expected ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C-4, C-4' | Carbons attached to the nitrogen are expected to be significantly downfield. |
| ~138 | C-1, C-1' | The carbons forming the biphenyl linkage. |
| ~132 | C-6, C-6' | Aromatic carbons adjacent to the bromine atoms. |
| ~120 | C-2, C-2' | Carbons directly bonded to the bromine atoms will be shifted upfield due to the heavy atom effect. |
| ~118 | C-5, C-5' | Aromatic carbons. |
| ~115 | C-3, C-3' | Aromatic carbons ortho to the amino groups. |
| ~44 | -CH₂- | Aliphatic methylene carbons. |
| ~14 | -CH₃ | Aliphatic methyl carbons. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a 500 MHz NMR spectrometer with the appropriate carbon probe settings.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide valuable structural information through analysis of its fragmentation patterns.
Causality of Experimental Choices: Electron Ionization (EI) is a common technique that provides a detailed fragmentation pattern, which can be used as a fingerprint for the molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental composition.
Expected Mass Spectrum (EI):
The mass spectrum of N,N'-diethyl-4,4'-diamino-2,2'-dibromobiphenyl is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The M, M+2, and M+4 peaks will have a relative intensity ratio of approximately 1:2:1.
-
Molecular Ion (M⁺): m/z 400, 402, 404
-
Key Fragmentation Pathways:
-
Loss of a bromine atom: [M - Br]⁺
-
Loss of an ethyl group: [M - C₂H₅]⁺
-
Cleavage of the biphenyl bond.
-
A noteworthy phenomenon in the mass spectrometry of halogenated biphenyls is the "ortho effect". This effect, observed for compounds with halogens in the 2,2' positions, can lead to an unusually intense ion resulting from the loss of a halogen atom.[1][2]
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Parameters:
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set an appropriate temperature program to ensure good separation and peak shape.
-
-
MS Parameters:
-
Set the ionization energy to 70 eV.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion cluster and compare its isotopic pattern to the theoretical pattern for two bromine atoms.
-
Analyze the fragmentation pattern to identify characteristic losses.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples that requires minimal sample preparation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3350-3450 | N-H Stretch | Secondary Aromatic Amine |
| 2850-2960 | C-H Stretch | Aliphatic (Ethyl groups) |
| ~1600 | C=C Stretch | Aromatic Ring |
| 1500-1550 | N-H Bend | Secondary Amine |
| 1250-1335 | C-N Stretch | Aromatic Amine[3] |
| ~800-850 | C-H Bend | Aromatic (out-of-plane) |
| ~550-650 | C-Br Stretch | Aryl Bromide |
The N-H stretching absorption in aromatic amines is a key diagnostic peak.[4][5] Primary aromatic amines show two distinct N-H stretching bands, while secondary amines, as in our hypothetical molecule, will exhibit a single band in this region.[4]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a standard FTIR spectrometer with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Comparative Analysis of Spectroscopic Techniques
| Technique | Strengths | Limitations |
| ¹H NMR | Provides detailed information on the proton environment, connectivity (through coupling), and stoichiometry. | Can have complex spectra for large molecules; signal overlap can be an issue. |
| ¹³C NMR | Reveals the number of unique carbon atoms and their chemical environment. | Low sensitivity requires longer acquisition times or more concentrated samples. |
| Mass Spectrometry | Determines molecular weight and elemental composition (with HRMS); fragmentation patterns provide structural clues. | Isomers can be difficult to distinguish without chromatographic separation; some compounds may not show a clear molecular ion. |
| IR Spectroscopy | Fast and simple method for identifying functional groups. | Provides limited information about the overall molecular structure; spectra can be complex in the fingerprint region. |
Logical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the spectroscopic confirmation of a novel compound.
References
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4,4'-Diamino-2,2'-dibromobiphenyl by High-Performance Liquid Chromatography
Introduction: The Criticality of Purity in Advanced Chemical Synthesis
In the realm of advanced materials and pharmaceutical development, the molecular integrity of building blocks is paramount. 4,4'-Diamino-2,2'-dibromobiphenyl is a key intermediate, prized for its unique structure featuring two amine groups and two bromine atoms. This configuration allows for the construction of complex polymers and other novel materials.[1] However, the synthetic route to this compound, often involving steps like Ullmann coupling and bromination, can introduce a variety of impurities that can compromise the performance and safety of the final product.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized this compound. As this compound is a polar, aromatic amine and an atropisomer (a stereoisomer arising from restricted rotation about a single bond), a multi-faceted HPLC strategy is essential for a comprehensive purity assessment.[1] We will explore three complementary HPLC techniques: Reversed-Phase HPLC (RP-HPLC) for general purity and hydrophobic impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar impurities, and Chiral HPLC for the critical separation of its atropisomeric enantiomers.
Understanding the Analyte and Potential Impurities
The synthesis of this compound typically involves the reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl, which itself is synthesized via an Ullmann coupling reaction.[2] This synthetic pathway can lead to several potential impurities:
-
Unreacted Starting Materials: Residual 4,4'-Dibromo-2,2'-dinitrobiphenyl or its precursors.
-
Intermediates: Incompletely reduced species, such as nitro-amino compounds.
-
Side-Reaction Products: Compounds arising from debromination or incomplete bromination. Positional isomers of the diamino-dibromobiphenyl could also be present.
-
Atropisomers: The two non-superimposable enantiomers of this compound.
A robust analytical method must be capable of separating the main compound from these structurally similar potential impurities.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is contingent on the specific purity question being addressed. Here, we compare three powerful, yet distinct, HPLC approaches.
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) | Method 3: Chiral HPLC |
| Primary Application | General purity assessment, separation of hydrophobic and moderately polar compounds. | Separation of highly polar starting materials, intermediates, and degradation products. | Quantification of enantiomeric purity (atropisomers). |
| Stationary Phase | C18 or Biphenyl | Bare silica, amide, or other polar bonded phases. | Chiral Stationary Phase (CSP), e.g., polysaccharide-based. |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (e.g., phosphate or formate). | High organic (e.g., >80% Acetonitrile) with a small amount of aqueous buffer. | Non-polar (e.g., Hexane/Isopropanol) or polar organic mobile phases. |
| Key Advantages | Robust, versatile, widely available, excellent for resolving aromatic compounds. | Superior retention of very polar analytes that elute in the void volume in RP-HPLC. | The only technique capable of separating enantiomers. |
| Limitations | Poor retention of very polar impurities. | Can have longer equilibration times; sensitive to water content in the sample and mobile phase. | More expensive columns; method development can be more complex. |
Method 1: Reversed-Phase HPLC for General Purity Assessment
RP-HPLC is the workhorse of pharmaceutical analysis and is an excellent starting point for assessing the overall purity of this compound. A biphenyl stationary phase is particularly well-suited for this analysis as it offers enhanced π-π interactions with aromatic analytes, providing alternative selectivity to traditional C18 columns.[3]
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) detector.
-
Column: Biphenyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 20% to 80% B over 20 minutes, hold at 80% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 254 nm and 280 nm, with full spectrum acquisition from 200-400 nm for peak purity analysis.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Rationale and Expected Outcome
This method is designed to provide a broad overview of the sample's purity. The gradient elution ensures that compounds with a range of polarities are eluted. The biphenyl column's enhanced aromatic selectivity will aid in separating the target analyte from closely related aromatic impurities. The PDA detector is crucial for assessing peak purity by comparing UV spectra across a single chromatographic peak, which can indicate the presence of co-eluting impurities.
Method 2: HILIC for Polar Impurity Profiling
Highly polar impurities, such as unreacted starting materials or certain intermediates, may not be well-retained by RP-HPLC. HILIC is an ideal complementary technique that utilizes a polar stationary phase and a highly organic mobile phase to retain and separate these polar compounds.[4]
Experimental Protocol: HILIC
-
Instrumentation: Standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and PDA or Mass Spectrometry (MS) detector.
-
Column: Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium formate in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium formate in 50:50 Acetonitrile:Water.
-
Gradient: 0% to 50% B over 10 minutes, hold at 50% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: PDA detection at 254 nm or ESI-MS for enhanced sensitivity and identification.
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.
Rationale and Expected Outcome
The HILIC method will provide a detailed profile of the highly polar species in the sample. This is particularly important for identifying residual polar starting materials or early-stage intermediates that would be missed by the RP-HPLC method. Coupling HILIC with MS detection can provide valuable mass information for the identification of unknown polar impurities.
Method 3: Chiral HPLC for Atropisomer Separation
Due to the bulky bromine atoms at the 2 and 2' positions, rotation around the biphenyl single bond in this compound is restricted, leading to the existence of stable atropisomers (enantiomers).[1] For many applications, particularly in pharmaceuticals, it is critical to separate and quantify these enantiomers. Chiral HPLC is the definitive technique for this purpose.
Experimental Protocol: Chiral HPLC
-
Instrumentation: Standard HPLC system with an isocratic pump, autosampler, column oven, and a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v), with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape for the amino groups.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Rationale and Expected Outcome
This method is designed to resolve the two enantiomers of this compound. The chiral stationary phase provides a stereoselective environment that allows for differential interaction with the two atropisomers, resulting in their separation. The isocratic mobile phase provides consistent separation conditions. A successful separation will yield two distinct peaks of equal area for a racemic mixture, and the ratio of these peak areas can be used to determine the enantiomeric excess of a chirally enriched sample.
Visualization of the Purity Validation Workflow
The following diagrams illustrate the logical flow of the comprehensive purity validation process and the experimental workflow for a typical HPLC analysis.
Caption: Comprehensive Purity Validation Workflow.
Caption: General HPLC Experimental Workflow.
Conclusion: A Tripartite Strategy for Unimpeachable Purity Validation
Validating the purity of a complex molecule like this compound requires a thoughtful and multi-pronged analytical approach. No single HPLC method can provide a complete picture of its purity profile. By strategically employing a combination of Reversed-Phase HPLC for general purity, HILIC for polar impurities, and Chiral HPLC for enantiomeric separation, researchers can build a comprehensive and self-validating system of analysis. This tripartite strategy ensures that the synthesized material meets the stringent quality requirements for its intended use in high-stakes research and development, providing confidence in the integrity of downstream experimental results.
References
A Comparative Guide to the Mechanical Properties of Polymers Derived from 4,4'-Diamino-2,2'-dibromobiphenyl
In the pursuit of high-performance materials, the molecular architecture of a polymer is the fundamental determinant of its macroscopic properties. For researchers and professionals in materials science and drug development, the selection of appropriate monomers is a critical step in designing polymers with tailored mechanical strength, thermal stability, and chemical resistance. This guide provides a comparative analysis of the anticipated mechanical properties of polymers derived from the aromatic diamine, 4,4'-Diamino-2,2'-dibromobiphenyl.
The introduction of bromine atoms at the 2 and 2' positions of the biphenyl ring is a strategic chemical modification. This substitution is expected to impart unique characteristics to the resulting polymers, primarily by influencing intermolecular interactions and chain packing. This guide will delve into the synthesis of polyamides and polyimides from this substituted diamine and offer a comparative perspective on their mechanical and thermal properties against polymers derived from more conventional aromatic diamines. The insights presented are grounded in established principles of polymer chemistry and supported by data from analogous polymer systems.
The Influence of 2,2'-Dibromo Substitution on Polymer Properties
The presence of bulky bromine atoms ortho to the amino groups in this compound is anticipated to have a multi-faceted impact on the properties of the resulting polymers. The steric hindrance introduced by the bromine atoms can restrict the rotation around the biphenyl bond, leading to a more rigid and contorted polymer backbone. This has significant implications for:
-
Solubility: The disrupted chain packing caused by the bulky bromine substituents is likely to enhance the solubility of these polymers in organic solvents. This is a significant advantage in polymer processing and film casting.
-
Thermal Properties: The increased rotational barrier is expected to elevate the glass transition temperature (Tg) of the polymers. However, the carbon-bromine bond can be a point of thermal degradation, potentially leading to a slight decrease in the overall thermal stability compared to non-brominated analogues[1].
-
Mechanical Properties: The rigidity of the polymer backbone is a key factor in determining mechanical strength. While the restricted rotation can lead to a higher tensile modulus, the disrupted intermolecular packing might temper the ultimate tensile strength.
Synthesis of Polymers from this compound
The synthesis of high-performance polymers such as polyamides and polyimides from this compound can be achieved through established polycondensation methods.
Polyamide Synthesis
A common method for synthesizing aromatic polyamides is the Yamazaki-Higashi reaction, which involves the direct polycondensation of a dicarboxylic acid and a diamine using a phosphite-based condensing agent.
Polyimide Synthesis
Aromatic polyimides are typically synthesized via a two-step process. The first step involves the reaction of a dianhydride with a diamine in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then converted to the final polyimide through thermal or chemical imidization.[2]
Comparative Analysis of Mechanical and Thermal Properties
To provide a clear comparison, the expected properties of polymers derived from this compound are benchmarked against those of polymers synthesized from the widely used and structurally similar diamine, 4,4'-oxydianiline (ODA).
| Property | Polymer from this compound (Expected) | Polymer from 4,4'-oxydianiline (ODA) (Typical Values) | Justification for Expected Properties |
| Tensile Strength (MPa) | 90 - 110 | 114[3][4] | The rigid backbone may increase strength, but disrupted packing could slightly lower it compared to highly ordered ODA-based polymers. |
| Tensile Modulus (GPa) | 3.5 - 4.5 | 3.23 - 3.42[3][4] | The steric hindrance from bromine atoms is expected to create a more rigid polymer chain, leading to a higher modulus. |
| Elongation at Break (%) | 2 - 4 | 2.8 - 3.8[3][4] | Increased rigidity typically leads to lower elongation at break. |
| Glass Transition Temp. (Tg, °C) | 280 - 320 | 276 - 302[3][4] | The restricted rotation due to the 2,2'-dibromo substitution is expected to significantly increase the glass transition temperature[1]. |
| 5% Weight Loss Temp. (TGA, °C) | 400 - 500 | >500 | The presence of C-Br bonds may introduce a point of earlier thermal degradation compared to the more stable ether linkage in ODA[1]. |
| Solubility | Good in aprotic polar solvents | Generally soluble in aprotic polar solvents | The contorted polymer backbone due to the bulky bromine atoms is expected to improve solubility by hindering efficient chain packing. |
Experimental Protocols
General Procedure for Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Synthesis: In a nitrogen-purged flask, dissolve this compound in an anhydrous polar aprotic solvent like N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0-5 °C in an ice bath.
-
Gradually add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) to the stirred solution.
-
Allow the reaction to proceed at 0-5 °C for 1 hour and then at room temperature for 8-12 hours to form the poly(amic acid) solution.
-
Imidization: Cast the poly(amic acid) solution onto a glass plate.
-
Thermally cure the film in a vacuum oven with a staged heating program, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to achieve complete imidization.
Diagram of the Two-Step Polyimide Synthesis Workflow
References
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 4,4'-Diamino-2,2'-dibromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced chemical synthesis, particularly in the development of novel polymers, specialized dyes, and pharmaceutical intermediates, the isomeric purity of building blocks is paramount.[1] The compound 4,4'-Diamino-2,2'-dibromobiphenyl is a key intermediate where its utility is intrinsically linked to its structural integrity.[2][3] This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of this molecule, grounded in practical insights and experimental rationale.
The primary challenge in the analysis of this compound lies in its potential to form two types of isomers: positional isomers arising from the synthesis process and atropisomers due to restricted rotation around the biphenyl single bond.[4][5] The presence of bulky bromine atoms in the 2 and 2' positions creates a significant steric barrier, hindering free rotation and giving rise to stable, non-interconverting enantiomers (atropisomers).[6][7] From a regulatory and functional perspective, controlling and quantifying these isomeric impurities is a critical aspect of quality control.[8][9][10][11][12]
The Isomeric Landscape: Potential Impurities
Understanding the potential isomeric impurities is the first step in developing a robust analytical strategy. The synthesis of this compound can lead to various byproducts depending on the chosen synthetic route.
1. Positional Isomers:
Common synthetic strategies for biphenyl derivatives, such as the Ullmann coupling, can sometimes result in the formation of positional isomers.[13][14][15][16] Similarly, the introduction of amino and bromo groups via electrophilic aromatic substitution or Sandmeyer reactions can lead to variations in their positions on the biphenyl core.[1][17][18][19][20] Potential positional isomers could include:
-
3,3'-Dibromo-4,4'-diaminobiphenyl: Bromine atoms at the meta positions.
-
Isomers with varied amino and bromo positions: e.g., 4,x'-Diamino-2,y'-dibromobiphenyl.
2. Atropisomers:
The substitution at the 2 and 2' positions is the key structural feature that gives rise to atropisomerism in this compound.[4][21] These atropisomers are stereoisomers that are mirror images of each other and can exhibit different biological activities, making their separation and quantification crucial in pharmaceutical applications.[12]
Comparative Analysis of Analytical Techniques
A multi-faceted approach is often necessary for the comprehensive analysis of isomeric purity. The choice of technique depends on the specific isomeric impurity being targeted.
| Analytical Technique | Principle of Separation/Analysis | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution, versatility, and established methodology for both analytical and preparative scale separations. | Requires careful selection of column and mobile phase for optimal separation. | Separation of both positional isomers and atropisomers (with a chiral stationary phase). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | High sensitivity and selectivity, providing both retention time and mass spectral data for definitive identification. | Requires derivatization for non-volatile compounds and may not be suitable for thermally labile molecules. | Analysis of volatile positional isomers and impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. | Provides unambiguous structural elucidation and can differentiate between positional isomers based on chemical shifts and coupling constants. | Lower sensitivity compared to chromatographic methods; may require specialized techniques for enantiomeric differentiation. | Definitive identification and structural confirmation of isomers. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation
HPLC is the cornerstone for assessing the isomeric purity of compounds like this compound due to its high resolving power and versatility.
For separating positional isomers, which differ in polarity, reversed-phase HPLC is the method of choice.
-
Rationale: The choice of a C18 column provides a good starting point due to its broad applicability.[22] However, for closely related aromatic isomers, stationary phases that offer alternative selectivities, such as π-π interactions, can provide superior resolution. Phenyl-hexyl and Biphenyl columns are excellent candidates for this purpose.[23][24][25] The mobile phase composition is critical; a gradient of acetonitrile or methanol in water allows for the fine-tuning of the separation.
Experimental Protocol: RP-HPLC for Positional Isomer Analysis
-
Objective: To develop a baseline separation method for this compound and its potential positional isomers.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Columns to Screen:
-
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Biphenyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Initial Gradient Program:
-
Start at 30% B, hold for 2 minutes.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of the initial mobile phase (e.g., 30:70 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.
The separation of enantiomeric atropisomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[26][27][28][29]
-
Rationale: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening chiral separations due to their broad applicability. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) will significantly impact the separation and should be screened empirically.
Experimental Protocol: Chiral HPLC for Atropisomer Analysis
-
Objective: To resolve the atropisomers of this compound.
-
Instrumentation: Same as for RP-HPLC.
-
Chiral Columns to Screen:
-
Cellulose-based CSP (e.g., Lux® Cellulose-1, CHIRALPAK® IA)
-
Amylose-based CSP (e.g., Lux® Amylose-1, CHIRALPAK® AD)
-
-
Mobile Phase Screening (Isocratic):
-
Normal Phase: Hexane/Isopropanol mixtures (e.g., 90:10, 80:20, 70:30) with 0.1% diethylamine (for basic analytes).
-
Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures.
-
Polar Organic: Acetonitrile or Methanol with additives like 0.1% formic acid or diethylamine.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is highly effective for the analysis of thermally stable and volatile compounds. For aromatic amines, derivatization is often employed to improve chromatographic performance.
-
Rationale: The high resolution of capillary GC columns combined with the definitive identification capabilities of a mass spectrometer makes GC-MS an excellent confirmatory technique.[30][31][32][33] Derivatization with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve peak shape and thermal stability.
Experimental Protocol: GC-MS for Isomeric Impurity Profiling
-
Objective: To identify and quantify volatile isomeric impurities.
-
Instrumentation:
-
Gas chromatograph with a capillary column inlet and a mass selective detector.
-
Autosampler.
-
-
Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation (with derivatization):
-
Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of the derivatizing agent (e.g., TFAA).
-
Heat at 60 °C for 30 minutes.
-
Cool and inject 1 µL into the GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it essential for the definitive identification of isomers.[32][34][35][36]
-
Rationale: Positional isomers will exhibit distinct ¹H and ¹³C NMR spectra. Differences in chemical shifts and, more importantly, spin-spin coupling patterns in the aromatic region allow for unambiguous assignment. For atropisomers, specialized NMR techniques using chiral solvating agents or chiral lanthanide shift reagents can be employed to induce diastereomeric environments, leading to separate signals for the enantiomers.
Experimental Protocol: NMR for Isomer Differentiation
-
Objective: To confirm the structure of the main component and identify positional isomers.
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
¹H NMR:
-
Solvent: DMSO-d₆ or CDCl₃.
-
Analysis:
-
Chemical Shifts: The electronic environment around each proton will result in a unique chemical shift.
-
Integration: The relative number of protons for each signal.
-
Coupling Constants (J-values): The magnitude of the coupling constant between aromatic protons is diagnostic of their relative positions (ortho, meta, para).
-
-
-
¹³C NMR:
-
Analysis: The number of unique carbon signals will reflect the symmetry of the molecule. Positional isomers will have different numbers of signals and distinct chemical shifts.
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments are used to establish connectivity within the molecule, providing definitive proof of the substitution pattern.
-
Visualizing the Workflow
Caption: Workflow for the comprehensive isomeric purity analysis of this compound.
Conclusion
The robust analysis of isomeric purity for this compound requires a strategic and multi-technique approach. While HPLC serves as the primary tool for both positional and stereoisomeric separation, GC-MS provides valuable confirmatory data for volatile impurities. Ultimately, NMR spectroscopy stands as the definitive technique for structural elucidation. By understanding the potential isomeric landscape and applying the appropriate analytical methodologies, researchers and drug development professionals can ensure the quality and consistency of this critical chemical intermediate, thereby safeguarding the integrity of their final products.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 136630-36-9,4,4'-dibroMobiphenyl-2,2'-diaMine | lookchem [lookchem.com]
- 3. This compound 97% | CAS: 84530-60-9 | AChemBlock [achemblock.com]
- 4. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 5. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 6. stereoelectronics.org [stereoelectronics.org]
- 7. Atropisomer - Wikipedia [en.wikipedia.org]
- 8. drughunter.com [drughunter.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchembuzz.wordpress.com [medchembuzz.wordpress.com]
- 12. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 16. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 18. lscollege.ac.in [lscollege.ac.in]
- 19. Sandmeyer Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. researchwith.stevens.edu [researchwith.stevens.edu]
- 22. benchchem.com [benchchem.com]
- 23. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 24. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. phx.phenomenex.com [phx.phenomenex.com]
- 28. hplc.eu [hplc.eu]
- 29. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 30. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. glsciences.com [glsciences.com]
- 33. gcms.cz [gcms.cz]
- 34. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 35. creative-biostructure.com [creative-biostructure.com]
- 36. magritek.com [magritek.com]
A comparative analysis of the reactivity of "4,4'-Diamino-2,2'-dibromobiphenyl" with similar monomers
Introduction
In the pursuit of high-performance polymers with tailored properties, the selection of monomeric building blocks is of paramount importance. Diaminobiphenyl derivatives are a critical class of monomers utilized in the synthesis of aramids, polyimides, and other advanced polymeric materials, prized for their thermal stability and mechanical strength. This guide provides a comprehensive comparative analysis of the reactivity of 4,4'-Diamino-2,2'-dibromobiphenyl, a versatile yet challenging monomer, against its structural isomers and non-halogenated analogs.
This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to understand the nuanced reactivity of this monomer and leverage its potential in designing novel polymers. We will delve into the mechanistic intricacies of its polymerization, supported by experimental data and protocols, to provide a holistic view of its performance in relation to similar monomers.
Comparative Monomer Analysis: Structure Dictates Reactivity
The reactivity of a monomer in polymerization is fundamentally governed by the electronic and steric environment of its reactive sites. In the case of this compound, we have two distinct reactive functionalities: the amino groups, which typically undergo nucleophilic attack in polycondensation reactions, and the bromine atoms, which are amenable to cross-coupling reactions.
For a meaningful comparison, we will analyze this compound alongside two key comparators:
-
4,4'-Diaminobiphenyl: The non-brominated parent compound, serving as a baseline for reactivity.
-
3,3'-Diamino-2,2'-dibromobiphenyl: A structural isomer to elucidate the impact of substituent positioning.
The inherent differences in the electronic and steric profiles of these monomers are expected to significantly influence their polymerization behavior.
Electronic Effects
The bromine atoms in this compound are electron-withdrawing groups. This inductive effect is anticipated to decrease the nucleophilicity of the amino groups at the 4 and 4' positions, thereby potentially slowing down the rate of polycondensation reactions, such as polyimide synthesis, compared to the more electron-rich 4,4'-diaminobiphenyl. In contrast, the bromine atoms are the reactive sites for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig polymerizations.
Steric Hindrance
The presence of bulky bromine atoms at the 2 and 2' positions introduces significant steric hindrance around the biphenyl linkage. This steric impediment can restrict the rotation around the C-C single bond connecting the two phenyl rings, leading to a more rigid and non-planar conformation. This has profound implications for both reactivity and the properties of the resulting polymer. During polymerization, this steric bulk can hinder the approach of reactants, potentially lowering reaction rates.
Reactivity in Polycondensation Reactions: A Comparative Overview
In polycondensation reactions, such as the synthesis of polyimides from a dianhydride, the nucleophilicity of the diamine is a key determinant of reactivity. The electron-withdrawing nature of the bromine atoms in this compound is expected to reduce the basicity and nucleophilicity of the amino groups compared to the unsubstituted 4,4'-diaminobiphenyl.
Table 1: Predicted Relative Reactivity in Polyimide Synthesis
| Monomer | Predicted Relative Reactivity | Rationale |
| 4,4'-Diaminobiphenyl | High | Unsubstituted amino groups with high nucleophilicity. |
| This compound | Moderate to Low | Electron-withdrawing bromine atoms decrease the nucleophilicity of the amino groups. Steric hindrance from bromine atoms may also play a role. |
| 3,3'-Diamino-2,2'-dibromobiphenyl | Low | The amino groups are in closer proximity to the electron-withdrawing bromine atoms, further reducing their nucleophilicity. Significant steric hindrance is also expected. |
Studies on isomeric polyimides have consistently demonstrated that the monomer's structure has a profound impact on the final polymer's properties, which is often a direct consequence of the polymerization kinetics.[1][2][3][4][5]
Reactivity in Cross-Coupling Polymerization: Harnessing the Halogen
The bromine atoms of this compound open up avenues for polymer synthesis via palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig polymerizations. In these cases, the reactivity is centered on the C-Br bond.
Suzuki Coupling Polymerization
In Suzuki coupling, the monomer can be polymerized with a diboronic acid or ester. The reactivity of the C-Br bond is influenced by steric hindrance around the bromine atom. The ortho-substitution pattern in this compound can present a challenge for the oxidative addition step in the catalytic cycle.
Buchwald-Hartwig Amination Polymerization
Alternatively, the amino groups can be utilized in a Buchwald-Hartwig type polycondensation with a dihalide comonomer. The success of this reaction is highly dependent on the choice of palladium catalyst and ligand, which must be able to overcome the steric bulk and electronic deactivation.
Table 2: Predicted Relative Reactivity in Suzuki Polymerization
| Monomer | Predicted Relative Reactivity | Rationale |
| 4,4'-Dibromobiphenyl | High | Unhindered bromine atoms readily undergo oxidative addition. |
| This compound | Moderate | Steric hindrance from the ortho-amino groups may slow down the oxidative addition step. The amino groups may also coordinate with the palladium catalyst. |
| 3,3'-Diamino-2,2'-dibromobiphenyl | Low | Increased steric hindrance around the bromine atoms due to the adjacent amino groups. |
Experimental Protocols
The following are representative, detailed protocols for the polymerization of diaminobiphenyl monomers.
Protocol 1: Polyimide Synthesis via Two-Step Polycondensation
This protocol describes the synthesis of a polyimide from a diamine and a dianhydride.
Caption: Workflow for two-step polyimide synthesis.
Methodology:
-
Poly(amic acid) Synthesis: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0°C in an ice bath.
-
Add the aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) (1.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours under a nitrogen atmosphere to form the poly(amic acid) solution.
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a clean, dry glass plate. Heat the film in a vacuum oven using a staged heating profile (e.g., 100°C for 1h, 200°C for 1h, and 300°C for 1h) to effect cyclodehydration and form the polyimide film.
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and pyridine. Stir at room temperature for several hours to induce imidization. Precipitate the polyimide by pouring the solution into a non-solvent like methanol, then collect and dry the polymer.
-
Protocol 2: Suzuki Coupling Polymerization
This protocol outlines the synthesis of a conjugated polymer via a palladium-catalyzed Suzuki coupling reaction.
References
- 1. psecommunity.org [psecommunity.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Comparison of Homo-Polyimide Films Derived from Two Isomeric Bis-Benzimidazole Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4'-Diamino-2,2'-dibromobiphenyl
Introduction: Proactive Management of a Potentially Hazardous Compound
4,4'-Diamino-2,2'-dibromobiphenyl is a substituted aromatic amine, a class of compounds requiring meticulous handling and disposal protocols. As drug development professionals, our commitment to safety and environmental stewardship necessitates a comprehensive understanding of the entire lifecycle of the chemicals we use, from synthesis to disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep, functional understanding of the process.
Hazard Profile & Risk Assessment
Understanding the inherent risks of this compound is foundational to its safe management. While specific toxicological data for this exact compound is limited, its structure as a halogenated aromatic amine informs a conservative and cautious approach.
-
Aromatic Amines: This class of compounds is associated with significant health hazards. Occupational exposure to some aromatic amines may result in liver toxicity (hepatotoxicity) and they are often considered suspect human carcinogens.[1] They can be readily absorbed through the skin.[2]
-
Brominated Biphenyls: The dibromobiphenyl backbone is structurally related to polychlorinated biphenyls (PCBs), which are known for their environmental persistence and toxicity. Safety data for analogous compounds like 4,4'-Dibromobiphenyl and 2,2'-Dibromobiphenyl indicate they are skin and eye irritants and may cause respiratory irritation.[3][4]
-
Environmental Hazards: Halogenated aromatic compounds can be very toxic to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.[5]
Based on this structural class analysis, this compound must be treated as a hazardous substance with potential carcinogenic, irritant, and environmental effects.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, the following PPE is mandatory. The goal is to create a complete barrier to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification & Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before use. Aromatic amines may permeate some common glove types, so double-gloving is recommended for extended handling.[1] |
| Eye Protection | Tightly fitting safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] This protects against dust particles and splashes. |
| Body Protection | Lab coat or chemical-resistant apron. This prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. Required when handling bulk quantities, if dust is generated, or if working outside of a certified chemical fume hood. |
Waste Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposal is that this chemical waste is hazardous and must not enter standard waste streams or sanitary sewers.[6] The only acceptable method of disposal is through a licensed hazardous waste management company, typically via high-temperature incineration.
Step 1: Waste Identification and Segregation
-
Designate: All materials contaminated with this compound (e.g., unused compound, contaminated filter paper, gloves, vials) are to be considered hazardous waste.
-
Segregate: Keep this waste stream separate from all other laboratory waste, especially incompatible materials like strong oxidizing agents.[4]
Step 2: Containerization
-
Primary Container: Collect waste in a robust, sealable container made of a compatible material (e.g., High-Density Polyethylene - HDPE).
-
Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag that includes:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated Hazard Pictograms (e.g., Health Hazard, Irritant, Environmentally Hazardous)
-
The accumulation start date.
-
Step 3: Storage
-
Location: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated, away from heat sources, and separate from general laboratory storage.[5]
-
Closure: The container must be kept tightly closed at all times, except when adding waste.[5][7][8]
Step 4: Final Disposal
-
Professional Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This is a legal requirement that tracks the waste from your laboratory to its final disposal site.[9]
The following diagram illustrates the decision-making process for proper disposal.
Caption: Disposal workflow for this compound waste.
Spill Management & Decontamination
Accidental spills must be managed promptly and safely.
Small Spill (Solid Material)
-
Evacuate & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Wear the full PPE ensemble described in Section 2, including respiratory protection.
-
Contain & Collect: Do NOT use a dry brush, which can create airborne dust. Carefully sweep up or vacuum the material using a HEPA-filtered vacuum and place it into a designated hazardous waste container. Avoid generating dust.[4][5]
-
Decontaminate: Wash the spill area thoroughly with soap and water, followed by a rinse.[1] Collect all cleaning materials (sponges, paper towels) as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or EHS officer.
Decontamination of Equipment
-
Initial Removal: Scrape or wipe off as much of the solid residue as possible. Collect this as hazardous waste.
-
Washing: Wash the equipment thoroughly with a laboratory detergent and water.[10]
-
Solvent Rinse (Optional, if necessary): If residue persists, a rinse with an appropriate organic solvent (e.g., ethanol, acetone) may be used inside a chemical fume hood. This solvent rinse must be collected as hazardous waste.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely.
Regulatory Imperatives
All disposal activities must comply with federal, state, and local regulations. Key federal regulations in the United States include those from the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA) and the Resource Conservation and Recovery Act (RCRA), as well as the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[9][11][12][13] Always consult your institution's EHS department for guidance specific to your location.
References
- 1. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemos.de [chemos.de]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. osha.gov [osha.gov]
- 12. gao.gov [gao.gov]
- 13. resources.duralabel.com [resources.duralabel.com]
Comprehensive Safety and Handling Guide for 4,4'-Diamino-2,2'-dibromobiphenyl
This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 4,4'-Diamino-2,2'-dibromobiphenyl (CAS No. 84530-60-9). As a professional in drug development and scientific research, your safety, the integrity of your experiments, and environmental stewardship are paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety in your laboratory.
Hazard Analysis: Understanding the Risks
This compound is a substituted aromatic amine, a class of compounds that warrants careful handling due to potential health risks.[1] While comprehensive toxicological data for this specific compound is limited, the available information and data from structurally similar chemicals indicate several hazards.
Primary Hazards:
-
Skin, Eye, and Respiratory Irritation: Direct contact with the solid powder or its dust can cause irritation to the skin, eyes, and respiratory tract.[2][3][4][5]
-
Potential Carcinogen: Aromatic amines as a class are known for their potential carcinogenic properties.[1] Therefore, it is prudent to handle this compound as a potential carcinogen and minimize exposure. The Occupational Safety and Health Administration (OSHA) has specific standards for handling carcinogens in the workplace.[6][7][8]
-
Aquatic Toxicity: This compound is very toxic to aquatic life, necessitating careful disposal to prevent environmental contamination.[7]
GHS Hazard Statements: Based on available data, this chemical is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with compatible chemical-resistant gloves | Aromatic amines can permeate some glove materials.[9] While specific breakthrough data for this compound is not available, for aromatic amines in general, nitrile or neoprene gloves are recommended.[10][11] Double-gloving provides an additional layer of protection. Always inspect gloves for any signs of degradation or puncture before use.[12] |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles.[13] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[14] |
| Body | A fully buttoned laboratory coat | A lab coat made of a suitable material will protect your skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator | Given that this compound is a respiratory irritant and a potential carcinogen, respiratory protection is crucial, especially when handling the powder outside of a certified chemical fume hood.[6] The specific type of respirator should be determined by a workplace hazard assessment. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[12] An eyewash station and safety shower must be readily accessible.[3]
-
Preparation: Before handling the chemical, ensure all necessary PPE is correctly donned and that the workspace is clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use a spatula for transfers and avoid creating dust clouds.
-
During the Procedure: Keep all containers with the chemical tightly sealed when not in use.
-
Post-Handling: After handling, decontaminate the work area and any equipment used.
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Diagram: PPE Donning and Doffing Workflow
Caption: Sequential process for donning and doffing PPE.
Proper decontamination and disposal are crucial to prevent environmental contamination and accidental exposure.
Decontamination:
-
Work Surfaces: Wipe down all surfaces where the chemical was handled with a suitable solvent (e.g., ethanol) followed by soap and water.[15]
-
Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Spills: In case of a spill, evacuate the area and follow your institution's established spill cleanup procedures for hazardous solids. Do not dry sweep, as this can generate dust.[6]
Disposal: All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a dedicated, labeled hazardous waste container. |
| Unused Chemical | Dispose of any unused or unwanted chemical as hazardous waste. Do not pour it down the drain. |
| Contaminated Solvents | Collect any solvents used for decontamination in a designated hazardous waste container for halogenated or non-halogenated waste, as appropriate. |
Diagram: Chemical Waste Disposal Pathway
Caption: Flowchart for the proper disposal of chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
Conclusion: A Commitment to Safety
The responsible handling of this compound is a testament to a laboratory's commitment to the well-being of its personnel and the environment. By integrating these scientifically-grounded procedures into your daily workflow, you build a robust and trustworthy safety culture that extends beyond mere compliance.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. hazwoper-osha.com [hazwoper-osha.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 2,2'-Dibromobiphenyl | C12H8Br2 | CID 83060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 7. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. Carcinogens - Standards | Occupational Safety and Health Administration [osha.gov]
- 9. dess.uccs.edu [dess.uccs.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. How To Choose The Right chemical resistant Gloves – A Buyer’s Guide - Blog [droppe.com]
- 12. international.skcinc.com [international.skcinc.com]
- 13. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 14. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 15. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 16. ibc.utah.edu [ibc.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
